molecular formula C7H4F3IO2 B1333165 2-Iodo-4-(trifluoromethoxy)phenol CAS No. 405517-54-6

2-Iodo-4-(trifluoromethoxy)phenol

Cat. No.: B1333165
CAS No.: 405517-54-6
M. Wt: 304 g/mol
InChI Key: WOCGRJGJXZXHSA-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethoxy)phenol (CAS 32858-93-8) is a valuable chemical intermediate in advanced pharmaceutical research and development. Its primary research value is demonstrated in the concise synthesis of Delamanid (OPC-67683), a World Health Organization-recommended drug for multi-drug resistant tuberculosis . In this context, it serves as a crucial building block for constructing complex molecular architectures. The compound features a phenol group and an iodine atom on its aromatic ring, making it a versatile scaffold for further functionalization via metal-catalyzed cross-coupling reactions and ether formation, which are pivotal for creating bioactive molecules . The presence of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity. Researchers will find this compound to be a high-purity reagent essential for projects in infectious disease drug discovery and the development of novel nitroimidazole-based therapeutic agents . This product is intended for laboratory research purposes only and is not classified or approved for use in humans or animals as a drug, cosmetic, or for any other application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO2/c8-7(9,10)13-4-1-2-6(12)5(11)3-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCGRJGJXZXHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 405517-54-6

Introduction

2-Iodo-4-(trifluoromethoxy)phenol is a halogenated and fluorinated phenol derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique trifunctional chemical architecture, featuring a nucleophilic hydroxyl group, a reactive iodine atom ortho to the hydroxyl, and an electron-withdrawing trifluoromethoxy group in the para position, endows it with a distinct reactivity profile. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development and material science. The strategic placement of the iodo and trifluoromethoxy substituents makes this compound an attractive starting material for the synthesis of complex molecules with desirable pharmacokinetic and physicochemical properties.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 405517-54-6[1]
Molecular Formula C₇H₄F₃IO₂[1]
Molecular Weight 304.00 g/mol [1]
Physical Form Oil or Liquid
Boiling Point 105 °C at 44 mmHg[2][3]
Storage Temperature 2-8°C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants are indicative of the substitution pattern.

Synthesis of this compound

The introduction of an iodine atom onto the 4-(trifluoromethoxy)phenol scaffold can be achieved through electrophilic iodination. Two common and effective laboratory-scale protocols are detailed below. The choice of method often depends on the availability of reagents, desired scale, and safety considerations.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method employs the less hazardous and easy-to-handle N-iodosuccinimide as the iodine source, activated by a strong acid catalyst.

Experimental Protocol:

  • To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in glacial acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Carefully add concentrated sulfuric acid (98%, 0.5 mL, 9 mmol).

  • Continue stirring at room temperature for 48 hours.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether.

  • Wash the combined organic layers with water, followed by two washes with 1 M aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Treat the organic layer with decolorizing carbon and dry over magnesium sulfate.

  • Filter the mixture through a pad of diatomaceous earth and silica gel.

  • Concentrate the filtrate in vacuo to yield the product as an oil.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS): A mild and regioselective iodinating agent.

  • Sulfuric Acid: Acts as a catalyst to activate the NIS, generating a more electrophilic iodine species.

  • Sodium Thiosulfate Wash: Essential for removing unreacted iodine, which can complicate purification.

Method 2: Iodination using Iodine and a Base

This classical method utilizes elemental iodine in the presence of a base to facilitate the electrophilic substitution.

Experimental Protocol:

  • Dissolve 4-(trifluoromethyl)phenol (241 mmol, 39 g) in a mixture of tetrahydrofuran (200 mL) and water (200 mL) with stirring.

  • Sequentially add iodine (265 mmol, 67 g) and sodium carbonate (265 mmol, 28 g).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Quench unreacted iodine by adding a 5% aqueous thiourea solution.

  • Extract the mixture three times with diethyl ether.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether/dichloromethane gradient) to afford the target compound.[3]

Causality of Experimental Choices:

  • Sodium Carbonate: Acts as a base to deprotonate the phenol, increasing its nucleophilicity and reactivity towards iodine.

  • Thiourea Solution: A reducing agent used to quench excess iodine.

  • Column Chromatography: Necessary for the removal of any di-iodinated byproducts and other impurities.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_method1 Method 1: NIS Iodination cluster_method2 Method 2: Iodine/Base Iodination A1 4-(trifluoromethoxy)phenol C1 Reaction Mixture A1->C1 Reactants B1 NIS, H₂SO₄, Acetic Acid B1->C1 D1 Aqueous Workup & Extraction C1->D1 Quenching E1 Purification D1->E1 F1 This compound E1->F1 Final Product A2 4-(trifluoromethoxy)phenol C2 Reaction Mixture A2->C2 Reactants B2 I₂, Na₂CO₃, THF/H₂O B2->C2 D2 Aqueous Workup & Extraction C2->D2 Quenching E2 Column Chromatography D2->E2 F2 This compound E2->F2 Final Product Reactivity cluster_coupling Cross-Coupling Reactions A This compound B Suzuki Coupling (with Boronic Acids) A->B Pd Catalyst C Sonogashira Coupling (with Alkynes) A->C Pd, Cu Catalysts D Buchwald-Hartwig (with Amines) A->D Pd Catalyst E Heck Coupling (with Alkenes) A->E Pd Catalyst

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group is considered a "super-methyl" group in medicinal chemistry. It is highly lipophilic and metabolically stable, often improving the pharmacokinetic profile of drug candidates. [4]The introduction of this group, along with the versatile synthetic handle of the iodine atom, makes this compound a valuable precursor for the synthesis of novel therapeutic agents. While specific examples of its direct use in late-stage clinical candidates are not widely published in readily accessible literature, its structural motifs are present in a variety of biologically active compounds. The combination of the phenol, iodo, and trifluoromethoxy groups allows for the exploration of diverse chemical space in the search for new drugs.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep containers tightly closed.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined synthesis and the predictable reactivity of its functional groups make it a reliable and valuable tool for the construction of complex molecular architectures. As the demand for fluorinated organic molecules continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

  • Aspirachem. (n.d.). 2-Iodo-4-(trifluoromethyl)phenol, 98%. Retrieved January 18, 2026, from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Iodo-4-methylphenol. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved January 18, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved January 18, 2026, from [Link]

  • ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Chemical Reviews. Retrieved January 18, 2026, from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 18, 2026, from [Link]

Sources

physicochemical properties of 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When this group is part of a phenol scaffold, a recurring motif in pharmaceuticals, the resulting molecule becomes a valuable building block for creating novel therapeutic agents.[2]

This guide provides a comprehensive technical overview of this compound, a compound that combines the advantageous -OCF₃ group with a reactive iodine atom on a phenolic ring. The presence of iodine offers a versatile handle for further chemical modification, such as cross-coupling reactions, making this molecule particularly attractive for library synthesis and lead optimization campaigns. As a Senior Application Scientist, this document is structured to provide not just raw data, but also the scientific rationale behind property determination, empowering researchers to fully leverage this compound in their development pipelines.

Section 1: Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is an aromatic compound featuring a phenol ring substituted with an iodine atom at the ortho-position and a trifluoromethoxy group at the para-position relative to the hydroxyl group.

Caption: Chemical structure of this compound.

The fundamental properties of this compound are summarized in the table below. This data serves as the primary reference for sample handling, reaction stoichiometry, and analytical characterization.

PropertyValueSource(s)
CAS Number 405517-54-6[3][4]
Molecular Formula C₇H₄F₃IO₂[3][4]
Molecular Weight 304.01 g/mol [5]
Exact Mass 303.92081 Da[4]
Appearance Oil or Solid[6]
Purity Typically ≥95%[3]

Note on Appearance: The compound has been reported as both an oil and a solid.[6] This variability may be attributed to differences in purity, the presence of residual solvent, or potential polymorphism. Researchers should verify the physical state of their specific batch upon receipt.

Section 2: Key Physicochemical Properties

A molecule's behavior in biological and chemical systems is dictated by its physicochemical properties. The table below outlines the known and predicted characteristics of this compound. Where experimental data is not publicly available, we propose robust methodologies for its determination in Section 4.

PropertyValue / Expected RangeRationale & Significance
Melting Point Not available.Critical for determining the solid-state handling properties and assessing purity. A sharp melting point is indicative of high purity.
Boiling Point Not available.Relevant for purification by distillation, though high molecular weight suggests this would require vacuum conditions. Not as critical as for liquid-state compounds.
Aqueous Solubility Predicted to be low.The combination of a large iodine atom and a lipophilic -OCF₃ group likely results in poor water solubility. This is a critical parameter for designing bioassays and formulation strategies.
pKa Estimated: 7.5 - 8.5The phenolic proton's acidity is increased by the electron-withdrawing effects of both the ortho-iodine and para-trifluoromethoxy groups. The pKa of 3,5-bis(trifluoromethyl)phenol is ~8.0.[7] This value is crucial for predicting ionization state at physiological pH.
LogP Estimated: >3.0The calculated LogP for the related 2-Iodo-3-methyl-5-(trifluoromethoxy)phenol is 3.2.[8] High lipophilicity is expected, which influences membrane permeability, protein binding, and potential for off-target effects.

Section 3: Spectroscopic Profile & Analytical Protocols

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The substitution pattern on the aromatic ring gives rise to a distinct set of signals.

¹H NMR Data: A reported spectrum provides clear assignments for the aromatic protons.[6]

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Chemical Shifts (δ):

    • 7.54 ppm (broad doublet, J = 2.6 Hz, 1H): Attributed to the proton at position 3, adjacent to the iodine.

    • 7.15 ppm (broad doublet of doublets, J = 8.9, 2.6 Hz, 1H): Attributed to the proton at position 5, between the -OCF₃ and the hydroxyl group.

    • 6.99 ppm (doublet, J = 8.9 Hz, 1H): Attributed to the proton at position 6, adjacent to the hydroxyl group.

Expected ¹³C NMR & ¹⁹F NMR Signatures: While specific data is not readily available, predictions can be made.

  • ¹³C NMR: Expect seven distinct carbon signals. The carbon bearing the iodine (C2) will be shifted upfield due to the heavy atom effect, while the carbons attached to oxygen (C1 and C4) will be significantly downfield. The CF₃ carbon will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: A single sharp peak is expected for the -OCF₃ group, as the three fluorine atoms are chemically equivalent.

Best Practices Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d is suitable for observing the aromatic protons, while DMSO-d₆ is often preferred for clearer observation of the exchangeable phenolic -OH proton.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The causality for this step is baseline structural confirmation.

  • D₂O Shake (Confirmation of -OH): To definitively identify the phenolic hydroxyl proton, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The -OH signal will disappear or significantly diminish due to proton-deuterium exchange, providing unequivocal proof of its identity.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial for confirming the carbon backbone and the presence of seven unique carbon environments.

  • ¹⁹F NMR Acquisition: If available, acquire a ¹⁹F spectrum to confirm the presence and purity of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Expected Absorptions:

    • ~3500 cm⁻¹ (broad): O-H stretch, characteristic of the phenolic hydroxyl group. The peak is often broad due to hydrogen bonding.[9]

    • ~1500-1600 cm⁻¹: C=C stretching vibrations from the aromatic ring.

    • ~1250-1000 cm⁻¹ (strong): C-F and C-O stretching vibrations. The C-O-C ether linkage and the C-F bonds of the trifluoromethoxy group will produce strong, characteristic bands in this region.

Mass Spectrometry (MS)

MS provides information on molecular weight and fragmentation patterns.

  • Expected Result (EI-MS): The molecular ion peak ([M]⁺) should be observed at m/z 304. The isotopic pattern will be characteristic due to the presence of iodine (¹²⁷I), which is monoisotopic. Key fragmentation would likely involve the loss of the trifluoromethoxy group or other fragments characteristic of phenols.

Section 4: Protocols for Experimental Property Determination

For drug development professionals, understanding solubility and ionization is non-negotiable. The following protocols provide a framework for determining these critical parameters.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining intrinsic aqueous solubility. The causality behind this choice is its reliability and reproducibility.

G Workflow: Shake-Flask Solubility Determination A 1. Sample Preparation Add excess solid/oil to a known volume of aqueous buffer (e.g., PBS pH 7.4). B 2. Equilibration Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. A->B C 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) to separate undissolved compound. B->C D 4. Quantification Analyze the clear supernatant using a calibrated analytical method (e.g., HPLC-UV). C->D E 5. Calculation Determine concentration against a standard curve. Result is reported in mg/mL or µM. D->E G Workflow: pKa Determination via UV-Vis A 1. Prepare Buffers Create a series of buffers with precisely known pH values spanning the expected pKa (e.g., pH 6 to 10). B 2. Prepare Samples Add a small, constant amount of a concentrated stock solution of the compound to each buffer. A->B C 3. Spectral Acquisition Measure the full UV-Vis spectrum (e.g., 200-400 nm) for each sample. B->C D 4. Data Analysis Identify a wavelength with a large difference in absorbance between the ionized and neutral forms. Plot absorbance vs. pH. C->D E 5. pKa Calculation Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the sigmoid curve. D->E

Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers with known pH values ranging from approximately 2 pH units below to 2 pH units above the estimated pKa (e.g., from pH 6.0 to 10.0).

  • Sample Preparation: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like methanol. Add a small, identical volume of this stock to each buffer solution to create samples of constant total compound concentration.

  • Measurement: Measure the UV-Vis absorbance spectrum for each buffered solution.

  • Analysis: Identify a wavelength where the absorbance of the protonated (phenol) and deprotonated (phenolate) species differs significantly. Plot the absorbance at this wavelength versus the pH of the buffer.

  • Calculation: The resulting data should form a sigmoidal curve. The pKa is the pH value at the curve's inflection point.

Section 5: Synthesis and Reactivity Context

Understanding the synthesis of this compound is crucial for anticipating potential impurities. A common laboratory-scale synthesis involves the direct iodination of the starting material, 4-(trifluoromethoxy)phenol. [6]

  • Reagents: 4-(Trifluoromethoxy)phenol, N-Iodosuccinimide (NIS), and an acid catalyst (e.g., sulfuric acid) in a solvent like acetic acid.

  • Mechanism: This is an electrophilic aromatic substitution reaction. The hydroxyl group is an activating, ortho-para director. Since the para position is blocked by the -OCF₃ group, the incoming electrophile (I⁺) is directed to the ortho positions.

  • Potential Impurities: Key impurities could include unreacted starting material (4-(trifluoromethoxy)phenol), the di-iodinated product (2,6-diiodo-4-(trifluoromethoxy)phenol), and other regioisomers if the reaction is not perfectly selective.

Section 6: Safety, Handling, and Storage

Proper handling is paramount for researcher safety and maintaining compound integrity.

Hazard Identification: [3]* Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Procedures: [10][11][12]* Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is 2-8°C. [3]* Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for drug discovery and chemical synthesis. Its key physicochemical features—high lipophilicity, moderate acidity, and a reactive iodine handle—make it a strategic component for developing novel molecules with tailored properties. While core data like NMR is established, a complete characterization requires experimental determination of properties such as solubility and pKa. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools and scientific understanding to confidently and effectively utilize this compound in their work.

References

  • Aspira Chemical. 2-Iodo-4-(trifluoromethyl)phenol, 98%. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information for an article on ipso-hydroxylation. Available from: [Link]

  • AOBChem USA. This compound. Available from: [Link]

  • University of Waterloo. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 4-(Trifluoromethoxy)phenol. Available from: [Link]

  • MDPI. Advances in the Development of Trifluoromethoxylation Reagents. Available from: [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. Available from: [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Pharmaffiliates. 4-Iodo-2-(trifluoromethyl)phenol. Available from: [Link]

  • NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available from: [Link]

Sources

A Technical Guide to 2-Iodo-4-(trifluoromethoxy)phenol: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Iodo-4-(trifluoromethoxy)phenol, a key fluorinated building block in modern medicinal and materials chemistry. We delve into the molecule's structural attributes, focusing on the synergistic effects of its ortho-iodo and para-trifluoromethoxy substituents. A detailed, field-proven protocol for its high-yield synthesis via electrophilic iodination is presented, complete with a mechanistic discussion explaining the reaction's high regioselectivity. Furthermore, this guide outlines the critical role of this compound as a versatile intermediate, particularly in the synthesis of complex bioactive molecules, and provides a comprehensive overview of its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their work.

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds

In the landscape of drug discovery and development, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties.[1] The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant interest due to its unique combination of high electronegativity and lipophilicity, often enhancing metabolic stability, membrane permeability, and binding affinity.[2] When coupled with an iodine atom on the same aromatic scaffold, the resulting molecule becomes a powerful and versatile synthetic intermediate.

This compound stands out as a preeminent example of such a building block. The phenolic hydroxyl group is a strong activating group that dictates the regioselectivity of further chemical transformations.[3] Crucially, the iodine atom at the ortho position serves as a highly effective "synthetic handle" for introducing molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This guide will provide the essential technical knowledge to synthesize, characterize, and strategically deploy this high-value compound.

Molecular Structure and Physicochemical Properties

The strategic arrangement of functional groups in this compound is central to its utility. The potent, electron-donating hydroxyl group strongly activates the aromatic ring for electrophilic substitution and directs incoming electrophiles to the ortho and para positions.[6] Since the para position is occupied by the trifluoromethoxy group, iodination is selectively directed to the ortho position.

Diagram: Structural Features of this compound

Caption: Key functional groups and their synthetic roles.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 405517-54-6[6][7]
Molecular Formula C₇H₄F₃IO₂[6][7]
Molecular Weight 304.01 g/mol [6]
Appearance Oil or solid[8]
Purity Typically ≥95%[7]
Storage 2-8°C, sealed in dry, dark place

Synthesis of this compound

The most efficient and high-yielding synthesis of the title compound is achieved through the regioselective electrophilic iodination of the readily available starting material, 4-(trifluoromethoxy)phenol.

Reaction Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The choice of N-Iodosuccinimide (NIS) as the iodinating agent is critical. While molecular iodine (I₂) can be used, it is a less reactive electrophile and often requires a base or oxidizing agent. NIS, especially when activated by a strong acid like sulfuric acid, generates a highly electrophilic iodine species (I⁺ character), which is readily attacked by the electron-rich phenol ring.[9]

The exceptional regioselectivity is governed by the powerful activating, ortho-, para-directing nature of the hydroxyl group.[3] Resonance stabilization of the intermediate arenium ion (sigma complex) is maximized when the electrophile adds to the ortho or para position. Since the para position is blocked by the trifluoromethoxy group, substitution occurs almost exclusively at the ortho position.

Diagram: Synthetic Workflow

SynthesisWorkflow Start 4-(Trifluoromethoxy)phenol (Starting Material) Reagents N-Iodosuccinimide (NIS) H₂SO₄ (cat.) Acetic Acid (Solvent) Reaction Electrophilic Aromatic Substitution (Iodination) Start->Reaction Reagents->Reaction Room Temp, 48h Workup Aqueous Workup (Quench with Na₂S₂O₃) Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: High-level overview of the synthesis process.

Detailed Experimental Protocol

This protocol is adapted from a procedure known to provide a high yield (approx. 96%).[8]

Materials:

  • 4-(Trifluoromethoxy)phenol (1 eq.)

  • N-Iodosuccinimide (NIS), 95% (0.95 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Glacial Acetic Acid

  • Diethyl Ether

  • 1 M Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend N-iodosuccinimide (0.95 eq.) in glacial acetic acid.

  • Addition of Substrate: To the suspension, add 4-(trifluoromethoxy)phenol (1.0 eq.) and stir for 5 minutes at room temperature.[8]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.3 eq.) to the mixture.[8]

  • Reaction: Stir the reaction mixture at room temperature for 48 hours. The reaction progress can be monitored by TLC.

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.[8]

  • Extraction: Extract the aqueous layer with diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash twice with 1 M aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with deionized water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield the final product as an oil or solid.[8]

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Table 2: Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃) δ: ~7.54 (d, 1H, Ar-H ortho to -I), ~7.15 (dd, 1H, Ar-H meta to -I), ~6.99 (d, 1H, Ar-H meta to -OH).[8]
¹³C NMR Expected signals for 7 distinct carbon atoms. The carbon bearing the iodine (C-I) will be shifted to a higher field (~85-95 ppm) due to the heavy atom effect.[2][10] The carbon attached to the -OCF₃ group will appear as a quartet due to C-F coupling.
IR Spectroscopy A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.[11][12] Strong C-O stretching around 1250 cm⁻¹. Strong C-F stretching bands for the -OCF₃ group typically appear in the 1100-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z = 304. A characteristic isotopic pattern for iodine will be observed.

Applications in Complex Molecule Synthesis

The primary value of this compound lies in its role as a versatile building block for more complex molecules, particularly in the pharmaceutical sector. The ortho-iodo group is an ideal precursor for forming new carbon-carbon and carbon-heteroatom bonds.

Utility in Suzuki-Miyaura Cross-Coupling

A prime application is the Suzuki-Miyaura cross-coupling reaction, where the iodo-phenol is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.[4][13] This reaction is one of the most powerful methods for constructing biaryl scaffolds, which are prevalent in many approved drugs.

Diagram: Application in Biaryl Synthesis

SuzukiCoupling cluster_reactants Reactants IodoPhenol This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) BoronicAcid Ar-B(OH)₂ (Aryl Boronic Acid) Product Substituted Biaryl Phenol (Drug Precursor) Catalyst->Product Suzuki-Miyaura Coupling

Caption: Use in palladium-catalyzed Suzuki coupling.

Case Study: Synthesis of Sorafenib Analogues

The strategic importance of this scaffold is exemplified by its use in synthesizing analogues of multi-kinase inhibitors like Sorafenib.[14] Sorafenib is an approved anti-cancer drug, and the development of new analogues is a key area of research to improve efficacy and overcome resistance.[15][16][17] In these syntheses, a related building block, 2-iodo-4-(trifluoromethyl)phenol, is used to construct the core diaryl ether or diaryl urea structure, highlighting the synthetic value of the ortho-iodo phenol motif.[14] The trifluoromethoxy group in the title compound offers an alternative with potentially improved pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that offers chemists a reliable and efficient route to complex molecular architectures. Its synthesis is straightforward and high-yielding, and its functional groups are perfectly poised for subsequent, high-value transformations. The trifluoromethoxy group provides desirable physicochemical properties, while the ortho-iodo group serves as a versatile handle for diversification. For researchers in medicinal chemistry and materials science, mastering the synthesis and application of this compound opens a door to novel and potentially impactful molecules.

References

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. Available at: [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (2023). ResearchGate. Available at: [Link]

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme Chemistry. Available at: [Link]

  • This compound. AOBChem USA. Available at: [Link]

  • 13C NMR Spectroscopy. Georg Thieme Verlag. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Available at: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals. (2020). National Institutes of Health (NIH). Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. Available at: [Link]

  • Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. (2022). MDPI. Available at: [Link]

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starting materials for 2-Iodo-4-(trifluoromethoxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

Authored by a Senior Application Scientist

Introduction

This compound is a valuable substituted phenol derivative that serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the iodo, trifluoromethoxy, and hydroxyl groups on the benzene ring provides multiple points for further chemical modification, making it a versatile intermediate. This guide provides a detailed exploration of the primary starting materials and synthetic methodologies for preparing this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Primary Synthetic Pathway: Direct Iodination of 4-(Trifluoromethoxy)phenol

The most direct and commonly employed method for the synthesis of this compound is the electrophilic iodination of 4-(trifluoromethoxy)phenol. This approach is favored for its high efficiency and regioselectivity.

Core Starting Material: 4-(Trifluoromethoxy)phenol

4-(Trifluoromethoxy)phenol is the cornerstone of this synthesis. Its properties are summarized in the table below.

PropertyValue
CAS Number 828-27-3
Molecular Formula C7H5F3O2
Molecular Weight 178.11 g/mol
Appearance Liquid or solid
Melting Point 17-18 °C
Boiling Point 91-93 °C (20 mmHg)
Density 1.375 g/mL

This compound is a crucial intermediate in the manufacturing of pharmaceuticals.[1] The trifluoromethoxy group is a strong electron-withdrawing group, which influences the reactivity and properties of the final products.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of 4-(trifluoromethoxy)phenol is a powerful ortho-, para-directing group. Since the para position is already occupied by the trifluoromethoxy group, the incoming electrophile (the iodonium ion) is directed to the ortho position.

The iodinating agent of choice in a well-documented, high-yield protocol is N-iodosuccinimide (NIS), activated by a catalytic amount of sulfuric acid in glacial acetic acid.[3] NIS serves as a source of the electrophilic iodonium ion (I+). The sulfuric acid protonates the NIS, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.

Experimental Protocol

The following protocol is adapted from a patented synthesis and has demonstrated a high yield of 96%.[3]

Reagents and Materials:

  • 4-(Trifluoromethoxy)phenol

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid (98%)

  • Glacial acetic acid

  • Diethyl ether

  • 1 M Aqueous sodium thiosulfate solution

  • Water

  • Magnesium sulfate

  • Decolorizing carbon

  • Diatomaceous earth

  • Silica gel

Step-by-Step Procedure:

  • To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

  • Stir the mixture for 5 minutes.

  • Carefully introduce sulfuric acid (98%, 0.5 mL, 9 mmol).

  • Continue stirring at room temperature for 48 hours.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether.

  • Wash the combined organic layers with water, followed by two washes with 1 M aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Treat the organic layer with decolorizing carbon and dry over magnesium sulfate.

  • Filter the mixture through a pad of diatomaceous earth and silica gel.

  • Concentrate the filtrate in vacuo to yield the product as an oil.

Data Summary: Reaction Parameters
ParameterValue
Starting Material 4-(Trifluoromethoxy)phenol
Iodinating Agent N-Iodosuccinimide (NIS)
Catalyst Sulfuric Acid
Solvent Glacial Acetic Acid
Reaction Time 48 hours
Temperature Room Temperature
Yield 96%
Workflow Visualization

Synthesis_Workflow cluster_reagents Reagents cluster_process Process 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol Mixing Mixing 4-(Trifluoromethoxy)phenol->Mixing N-Iodosuccinimide N-Iodosuccinimide N-Iodosuccinimide->Mixing Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing Acetic Acid Acetic Acid Acetic Acid->Mixing Stirring (48h) Stirring (48h) Mixing->Stirring (48h) Quenching & Extraction Quenching & Extraction Stirring (48h)->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Final Product This compound Purification->Final Product Precursor_Synthesis Trifluoromethoxybenzene Trifluoromethoxybenzene Nitration Nitration Trifluoromethoxybenzene->Nitration Nitro-trifluoromethoxybenzene Nitro-trifluoromethoxybenzene Nitration->Nitro-trifluoromethoxybenzene Reduction Reduction Nitro-trifluoromethoxybenzene->Reduction 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Reduction->4-(Trifluoromethoxy)aniline Diazotization Diazotization 4-(Trifluoromethoxy)aniline->Diazotization Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Hydrolysis Hydrolysis Diazonium Salt->Hydrolysis 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol Hydrolysis->4-(Trifluoromethoxy)phenol

Caption: Synthetic pathway to 4-(trifluoromethoxy)phenol.

Alternative Iodination Strategies

While the NIS method is highly effective, it is beneficial for the research scientist to be aware of other iodination reagents and conditions for phenols. Direct iodination of phenols can also be achieved using molecular iodine (I2) in the presence of a base. [4]For instance, the iodination of 4-(trifluoromethyl)phenol has been carried out using iodine and sodium carbonate in a tetrahydrofuran/water solvent system. [5]The choice of iodinating agent and conditions can influence the regioselectivity and yield, especially in more complex substrates. [6]

Conclusion

The synthesis of this compound is most efficiently achieved through the direct ortho-iodination of 4-(trifluoromethoxy)phenol. This key starting material can be sourced commercially or synthesized via a multi-step process, typically originating from trifluoromethoxybenzene. The use of N-iodosuccinimide as the iodinating agent in the presence of a catalytic amount of strong acid provides a high-yielding and reliable method for obtaining the desired product. This guide provides the necessary technical details and background for researchers and drug development professionals to successfully incorporate this versatile intermediate into their synthetic programs.

References

  • This compound synthesis - ChemicalBook.
  • 3-Iodo-4-(trifluoromethyl)phenol - Benchchem.
  • 2-Iodo-4-(trifluoroMethyl)phenol synthesis - ChemicalBook.
  • 4-(Trifluoromethoxy)phenol | 828-27-3 | FT64442 - Biosynth.
  • 4-(Trifluoromethoxy)phenol - nordmann.global.
  • 4-(trifluoromethoxy)phenol - 828-27-3, C7H5F3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
  • Iodin
  • 2-Nitro-4-(trifluoromethyl)phenol - Chem-Impex.

Sources

The Trifluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chess game of drug design, the strategic modification of molecular scaffolds with specific functional groups is paramount to achieving desired pharmacological profiles. Among the vast arsenal available to medicinal chemists, fluorinated moieties have emerged as transformative tools for optimizing drug-like properties. While the trifluoromethyl (-CF3) group has long been a mainstay, its ethereal cousin, the trifluoromethoxy (-OCF3) group, is increasingly recognized as a uniquely powerful substituent for enhancing metabolic stability, membrane permeability, and overall therapeutic potential.[1][2]

This technical guide, curated for the discerning eye of researchers and drug development professionals, provides a comprehensive exploration of the trifluoromethoxy group's role in medicinal chemistry. Moving beyond a mere recitation of facts, this document delves into the causality behind its effects, offering field-proven insights into its application. We will dissect its fundamental physicochemical properties, explore the mechanistic underpinnings of its influence on pharmacokinetics and pharmacodynamics, provide practical guidance on its synthetic incorporation, and analyze case studies that underscore its strategic value.

The Physicochemical Landscape of the Trifluoromethoxy Group

The trifluoromethoxy group's utility in drug design is a direct consequence of its unique electronic and steric properties, which distinguish it from both its non-fluorinated counterpart, the methoxy group (-OCH3), and the more commonly used trifluoromethyl group (-CF3).

Electronic Properties: A "Pseudo-Halogen" Nature

The -OCF3 group is characterized by a potent electron-withdrawing inductive effect, stemming from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the attached scaffold. Unlike the methoxy group, which is an electron-donating group through resonance, the lone pairs on the oxygen of the trifluoromethoxy group are substantially withdrawn by the fluorine atoms, diminishing their ability to participate in resonance. This combination of strong inductive withdrawal and weak resonance donation gives the -OCF3 group a "pseudo-halogen" character.

This electronic nature has a profound impact on the acidity and basicity of neighboring functional groups. For instance, the incorporation of a trifluoromethoxy group can significantly lower the pKa of anilines and phenols, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic properties.

Lipophilicity: A Key to Permeability

One of the most significant contributions of the trifluoromethoxy group to a drug candidate's profile is its high lipophilicity. The Hansch-Leo lipophilicity parameter (π) for the -OCF3 group is approximately +1.04, making it one of the most lipophilic substituents used in medicinal chemistry.[1][3] This is substantially higher than that of the methoxy group (π ≈ -0.02) and even surpasses the trifluoromethyl group (π ≈ +0.88).

This enhanced lipophilicity is a critical factor in improving a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets.[2][4]

Conformational Influence

The trifluoromethoxy group also exerts a distinct influence on molecular conformation. Due to steric and electronic effects, the -OCF3 group typically adopts a conformation that is orthogonal to the plane of an attached aromatic ring. This perpendicular orientation can have significant implications for drug-receptor interactions, as it can influence the overall shape of the molecule and its ability to fit into a binding pocket. This conformational preference can be exploited to fine-tune selectivity and potency.

Comparative Physicochemical Properties

To provide a clear quantitative comparison, the following table summarizes the key physicochemical parameters for the trifluoromethoxy group in contrast to the methoxy and trifluoromethyl groups when attached to a benzene ring.

PropertyMethoxy (-OCH3)Trifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)
Hansch Lipophilicity (π) -0.02+0.88+1.04
Hammett Sigma (σp) -0.27+0.54+0.35
Calculated logP (Benzene) 2.112.893.15
Calculated pKa (Phenol) 9.988.618.80

Note: Calculated values can vary depending on the algorithm used. The values presented here are for illustrative purposes to highlight the trends.

The Trifluoromethoxy Group in Action: Impact on ADME Properties

The strategic incorporation of a trifluoromethoxy group can profoundly and beneficially alter a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Enhancing Metabolic Stability

A primary driver for the use of the -OCF3 group is its remarkable ability to confer metabolic stability. The methoxy group is a common site of oxidative metabolism, primarily through O-dealkylation mediated by cytochrome P450 (CYP) enzymes. The resulting hydroxylated metabolite is often more polar and readily excreted, leading to a shorter half-life of the drug.

The trifluoromethoxy group is highly resistant to this metabolic pathway.[1][2] The strong electron-withdrawing effect of the fluorine atoms deactivates the C-O bond, making it less susceptible to enzymatic cleavage.[2] Additionally, the steric bulk of the -CF3 moiety can hinder the approach of CYP enzymes to the oxygen atom.[1][2] This "metabolic blocking" strategy can significantly increase a drug's half-life, reduce dosing frequency, and improve its overall exposure.

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a trifluoromethoxy-containing compound with its methoxy analog in human liver microsomes.

Materials:

  • Test compounds (-OCF3 and -OCH3 analogs)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k), and the in vitro half-life (t1/2) can be calculated as 0.693/k.

Improving Membrane Permeability and Oral Bioavailability

As previously discussed, the high lipophilicity of the -OCF3 group is a key contributor to enhanced membrane permeability.[5] This translates to improved absorption from the gastrointestinal tract after oral administration and better distribution to tissues, including the CNS. The ability of the trifluoromethoxy group to enhance a drug's passage across the blood-brain barrier is particularly valuable in the development of therapies for neurological disorders.[4]

Synthetic Strategies for Incorporating the Trifluoromethoxy Group

The synthetic introduction of the trifluoromethoxy group has historically been a significant challenge, primarily due to the instability of the trifluoromethoxide anion.[1] However, recent advancements have provided medicinal chemists with a more robust toolkit for accessing these valuable compounds.

Classical Approaches
  • Halogen Exchange (Halex) Reactions: This early method involves the treatment of a trichloromethoxy (-OCCl3) precursor with a fluoride source, such as antimony trifluoride (SbF3). While effective for some substrates, the harsh reaction conditions limit its functional group tolerance.

  • Oxidative Desulfurization-Fluorination: This method utilizes xanthates or related sulfur-containing precursors, which are treated with an oxidant and a fluoride source. This approach offers broader applicability than Halex reactions.

Modern Synthetic Methods

The development of new reagents has revolutionized the synthesis of trifluoromethoxy-containing compounds, allowing for their introduction under milder conditions and with greater functional group compatibility.

  • Electrophilic Trifluoromethoxylation: Reagents such as those developed by Togni and Umemoto act as sources of "CF3O+". These hypervalent iodine reagents can directly trifluoromethoxylate phenols and other nucleophilic substrates.

  • Nucleophilic Trifluoromethoxylation: While the trifluoromethoxide anion is unstable, reagents have been developed that can deliver it under controlled conditions. These are often used in transition metal-catalyzed cross-coupling reactions with aryl halides or pseudohalides.

  • Radical Trifluoromethoxylation: Photoredox catalysis has enabled the generation of the trifluoromethoxy radical, which can then be used to functionalize aromatic and heteroaromatic systems.

Experimental Protocol: Electrophilic Trifluoromethoxylation of a Phenol using a Togni-type Reagent

Objective: To synthesize an aryl trifluoromethyl ether from a phenol precursor using an electrophilic trifluoromethoxylating agent.

Materials:

  • Phenol substrate

  • Togni's Reagent II (3,3-dimethyl-1-(trifluoromethoxy)-1,2-benziodoxole)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the phenol substrate in the anhydrous solvent.

  • Reagent Addition: Add Togni's Reagent II (typically 1.1-1.5 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Case Study: Riluzole - A Trifluoromethoxy Success Story

Riluzole is a prime example of a marketed drug where the trifluoromethoxy group plays a pivotal role in its therapeutic efficacy.[4] Approved for the treatment of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease, riluzole's pharmacological profile is significantly enhanced by its -OCF3 moiety.

The trifluoromethoxy group in riluzole contributes to:

  • Blood-Brain Barrier Penetration: The high lipophilicity imparted by the -OCF3 group facilitates the drug's entry into the CNS, where it exerts its neuroprotective effects.[2][4]

  • Metabolic Stability: The -OCF3 group is resistant to oxidative metabolism, which contributes to a more favorable pharmacokinetic profile and a longer half-life, allowing for twice-daily dosing.[2][4]

  • Pharmacodynamic Interactions: The electronic properties of the trifluoromethoxy group influence the overall electronic distribution of the benzothiazole scaffold, which is critical for its interaction with its biological targets, including voltage-gated sodium channels and components of the glutamate signaling pathway.

The clinical success of riluzole serves as a compelling testament to the strategic advantages of incorporating a trifluoromethoxy group in drug design, particularly for CNS-acting agents.[4]

Conclusion and Future Perspectives

The trifluoromethoxy group has firmly established itself as a valuable and, in many cases, superior alternative to more traditional substituents in medicinal chemistry. Its unique combination of high lipophilicity, potent electron-withdrawing character, and exceptional metabolic stability provides a powerful lever for medicinal chemists to address a multitude of challenges in drug design. From enhancing brain penetration to prolonging a drug's duration of action, the strategic deployment of the -OCF3 group has proven to be a highly effective tactic.

As synthetic methodologies for the introduction of the trifluoromethoxy group continue to evolve, becoming more efficient, scalable, and tolerant of diverse functional groups, we can anticipate an even wider application of this remarkable moiety in the next generation of therapeutics. The "uncommon" ethereal cousin of the trifluoromethyl group is poised to become an increasingly common and indispensable tool in the quest for safer and more effective medicines.

Visualizations

G cluster_properties Physicochemical Properties of -OCF3 cluster_impact Impact on Drug Properties High Lipophilicity High Lipophilicity Enhanced Permeability Enhanced Permeability High Lipophilicity->Enhanced Permeability (e.g., BBB penetration) Strong Electron-Withdrawing Strong Electron-Withdrawing Increased Metabolic Stability Increased Metabolic Stability Strong Electron-Withdrawing->Increased Metabolic Stability (resists O-dealkylation) Modulated pKa Modulated pKa Strong Electron-Withdrawing->Modulated pKa Orthogonal Conformation Orthogonal Conformation Altered Receptor Binding Altered Receptor Binding Orthogonal Conformation->Altered Receptor Binding

Figure 1: Logical relationship between the core physicochemical properties of the trifluoromethoxy group and its impact on key drug-like properties.

G cluster_methods Synthetic Methods Aryl Halide Aryl Halide Nucleophilic Trifluoromethoxylation Nucleophilic Trifluoromethoxylation Aryl Halide->Nucleophilic Trifluoromethoxylation Phenol Phenol Electrophilic Trifluoromethoxylation Electrophilic Trifluoromethoxylation Phenol->Electrophilic Trifluoromethoxylation Xanthate Precursor Xanthate Precursor Oxidative Desulfurization-Fluorination Oxidative Desulfurization-Fluorination Xanthate Precursor->Oxidative Desulfurization-Fluorination Aryl-OCF3 Aryl-OCF3 Nucleophilic Trifluoromethoxylation->Aryl-OCF3 Electrophilic Trifluoromethoxylation->Aryl-OCF3 Oxidative Desulfurization-Fluorination->Aryl-OCF3

Figure 2: Simplified workflow illustrating common synthetic pathways to trifluoromethoxy-containing aromatic compounds from various precursors.

References
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central (PMC). [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Nucleophilic trifluoromethoxylation of alkyl halides without silver. PubMed Central (PMC). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

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An In-Depth Technical Guide to the Reactivity of 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity of 2-iodo-4-(trifluoromethoxy)phenol, a key building block in modern medicinal chemistry and materials science. We will delve into its synthesis, explore the distinct reactivity of its functional groups, and provide practical insights into its application in pivotal cross-coupling and substitution reactions. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile molecule in their synthetic endeavors.

Introduction and Core Characteristics

This compound is an aromatic compound featuring a phenol moiety substituted with an iodine atom at the ortho-position and a trifluoromethoxy group at the para-position. This unique arrangement of functional groups imparts a rich and tunable reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This, in turn, affects the reactivity of both the phenolic hydroxyl group and the carbon-iodine bond. The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 405517-54-6[1]
Molecular Formula C₇H₄F₃IO₂[1]
Molecular Weight 304.00 g/mol
Appearance Liquid or solid[2]
Storage Temperature 2-8°C, keep in dark place, sealed in dry[2]
Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[3][4] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][4] Avoid inhalation of dust or vapors and contact with skin and eyes.[5] In case of contact, rinse the affected area immediately with plenty of water.[4] Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acid chlorides.[3][4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the electrophilic iodination of 4-(trifluoromethoxy)phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the trifluoromethoxy group, the incoming electrophile (iodine) is directed to the ortho positions.

Synthesis of this compound 4-(Trifluoromethoxy)phenol 4-(Trifluoromethoxy)phenol This compound This compound 4-(Trifluoromethoxy)phenol->this compound Electrophilic Iodination Reagents N-Iodosuccinimide (NIS) Sulfuric Acid (cat.) Acetic Acid Reagents->this compound

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 4-(Trifluoromethoxy)phenol[6]
  • Reaction Setup: To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

  • Initiation: Stir the mixture for 5 minutes, then carefully introduce sulfuric acid (98%, 0.5 mL, 9 mmol).

  • Reaction: Continue stirring at room temperature for 48 hours.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with diethyl ether.

  • Washing: Wash the combined organic layers with water, followed by two washes with 1 M aqueous sodium thiosulfate solution.

  • Purification: Treat the organic layer with decolorizing carbon and dry over magnesium sulfate.

  • Isolation: Filter the mixture through a pad of diatomaceous earth and silica gel. Concentrate the filtrate in vacuo to yield the product.

A reported yield for this procedure is approximately 96%.[6]

Reactivity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton and its nucleophilicity are key aspects of the reactivity of this compound.

Acidity (pKa)

The pKa of a phenol is influenced by the electronic effects of its substituents. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide anion. In this compound, both the iodo and the trifluoromethoxy groups are electron-withdrawing.

O-Alkylation (Williamson Ether Synthesis)

The phenoxide anion, formed by deprotonation of the hydroxyl group with a suitable base, is a potent nucleophile for O-alkylation reactions. The Williamson ether synthesis provides a classic and reliable method for the preparation of aryl ethers from this compound.

Williamson_Ether_Synthesis Phenol This compound Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide Ether Aryl Ether Phenoxide->Ether SN2 Attack Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Ether

Caption: Williamson ether synthesis workflow.

Causality in Experimental Design: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, leading to faster reaction rates. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions, which can be advantageous for sensitive substrates. The choice of solvent is also important; polar aprotic solvents like DMF or acetonitrile are typically used to dissolve the ionic intermediates.

Experimental Protocol: General Procedure for O-Alkylation
  • Deprotonation: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 equiv).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the alkyl halide (1.1 equiv).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

O-Acylation (Esterification)

The hydroxyl group of this compound can be readily acylated to form the corresponding ester. Due to the reduced nucleophilicity of the phenolic oxygen compared to an alcohol, more reactive acylating agents like acid chlorides or anhydrides are typically used in the presence of a base.

Causality in Experimental Design: The use of a base, such as pyridine or triethylamine, is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

Experimental Protocol: General Procedure for O-Acylation
  • Reaction Setup: Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane, pyridine) and cool to 0 °C.

  • Addition of Acylating Agent: Add the acid chloride or anhydride (1.1 equiv) dropwise, followed by the addition of a base (e.g., triethylamine, 1.2 equiv) if not already used as the solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography.

Reactivity of the Carbon-Iodine Bond: Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful platform for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reactivity of aryl iodides in Suzuki couplings is generally high.

Suzuki_Coupling Aryl_Iodide This compound Biaryl Biaryl Product Aryl_Iodide->Biaryl Boronic_Acid R-B(OH)₂ (Organoboron Reagent) Boronic_Acid->Biaryl Catalyst Pd Catalyst Base Catalyst->Biaryl

Caption: Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is crucial for a successful Suzuki coupling. For aryl iodides, a variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligands can be effective. The base is required to activate the organoboron species for transmetalation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[7]
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the organoboron reagent (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Aryl iodides are highly reactive substrates for this transformation.[7]

Sonogashira_Coupling Aryl_Iodide This compound Alkynylated_Product Alkynylated Arene Aryl_Iodide->Alkynylated_Product Alkyne R-C≡CH (Terminal Alkyne) Alkyne->Alkynylated_Product Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Alkynylated_Product

Caption: Sonogashira cross-coupling reaction.

Causality in Experimental Design: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base (e.g., triethylamine, diisopropylamine) serves both as a base to deprotonate the alkyne and often as the solvent.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv).

  • Degassing: Degas the mixture thoroughly with an inert gas.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[8]

Buchwald_Hartwig_Amination Aryl_Iodide This compound Aryl_Amine Aryl Amine Product Aryl_Iodide->Aryl_Amine Amine R₂NH (Amine) Amine->Aryl_Amine Catalyst Pd Catalyst Ligand Base Catalyst->Aryl_Amine

Caption: Buchwald-Hartwig amination reaction.

Causality in Experimental Design: The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it facilitates the reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide or potassium phosphate, is typically required. The presence of the free hydroxyl group on the phenol may require protection or careful selection of reaction conditions to avoid side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[10]
  • Reaction Setup: In a glovebox, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), the phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Addition of Reactants: Add this compound (1.0 equiv) and the amine (1.2 equiv), followed by a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents.

  • -OH (Hydroxyl): A strongly activating, ortho-, para-directing group.

  • -I (Iodo): A weakly deactivating, ortho-, para-directing group.

  • -OCF₃ (Trifluoromethoxy): A strongly deactivating, meta-directing group.

The powerful activating and ortho-, para-directing effect of the hydroxyl group will dominate the regioselectivity. The positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C2 is substituted with iodine and C4 with the trifluoromethoxy group, the most likely position for electrophilic attack is C6 .

Electrophilic_Substitution Molecule This compound Positions C6: most activated C3, C5: deactivated Molecule->Positions Product 6-Substituted Product Molecule->Product Electrophile E⁺ Electrophile->Product

Caption: Predicted regioselectivity of electrophilic substitution.

Characterization

The structure of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.54 (br d, J=2.6 Hz, 1H), 7.15 (br dd, J=8.9, 2.6 Hz, 1H), 6.99 (d, J=8.9 Hz, 1H).[6]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactivity, stemming from the interplay of its hydroxyl, iodo, and trifluoromethoxy functional groups, allows for a wide range of chemical transformations. A thorough understanding of the principles governing its reactivity, as outlined in this guide, is essential for its effective application in the development of novel pharmaceuticals and advanced materials.

References

  • Supplementary Material General 1H NMR and 13C NMR Spectra. (n.d.). AWS. Retrieved January 18, 2026, from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, December 7). Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022, July 1). ACS Omega. Retrieved January 18, 2026, from [Link]

  • Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

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  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. (n.d.). Retrieved January 18, 2026, from [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). AOBChem USA. Retrieved January 18, 2026, from [Link]

  • NMR spectra and Analytical HPLC. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Trifluoromethylation of Aryl Iodides Catalyzed by the Copper(I)-‐Phen Complex. (2016, July 6). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. Retrieved January 18, 2026, from [Link]

  • FeCl3/PPh3-Catalyzed Sonogashira Coupling Reaction of Aryl Iodides with Terminal Alkynes | Request PDF. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 2-Iodophenol. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

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  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Process for O-alkylation of phenolic compounds. (n.d.). Google Patents.
  • Standard Operating Procedure. (n.d.). UNM Chemistry. Retrieved January 18, 2026, from [Link]

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  • Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (n.d.). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Iodine Catalyzed Selective O-Alkylation of Alcohols with Orthoesters. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

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2-Iodo-4-(trifluoromethoxy)phenol: A Versatile Synthetic Building Block for Advanced Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-(trifluoromethoxy)phenol is a trifunctional aromatic compound poised for significant utility in modern synthetic chemistry. Its unique combination of a reactive iodophenyl group, a nucleophilic phenol, and the electronically influential trifluoromethoxy moiety makes it a highly valuable intermediate for the construction of complex molecules. This guide provides an in-depth analysis of the molecule's chemical properties, explores its core reactivity, and outlines its potential applications, with a primary focus on medicinal chemistry and drug discovery. By presenting detailed mechanistic insights and exemplary experimental protocols, we aim to equip researchers with the knowledge to effectively leverage this building block in their synthetic programs.

Introduction and Molecular Overview

This compound (CAS No. 405517-54-6) is a strategically substituted aromatic phenol.[1][2] Its value as a synthetic intermediate is derived from the distinct and complementary reactivity of its three key functional groups:

  • The Iodo Group: Positioned at the 2-position, the iodine atom serves as an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The carbon-iodine bond is the most reactive of the aryl halides, enabling facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions.

  • The Phenolic Hydroxyl Group: The hydroxyl group is a versatile handle for derivatization. It can undergo O-alkylation, O-acylation, or be converted into a triflate, providing an alternative site for cross-coupling. Its acidity also allows it to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.

  • The Trifluoromethoxy (-OCF₃) Group: This substituent is of paramount importance in modern drug design.[3] Unlike its methyl ether analog, the -OCF₃ group is strongly electron-withdrawing and highly lipophilic. Its inclusion in a drug candidate can significantly enhance metabolic stability (by blocking para-hydroxylation), improve membrane permeability, and modulate pKa, thereby improving pharmacokinetic and pharmacodynamic properties.[3][4]

This guide will delve into how these features can be strategically exploited in the synthesis of novel chemical entities.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
CAS Number 405517-54-6[1][2]
Molecular Formula C₇H₄F₃IO₂[1][2]
Molecular Weight 304.00 g/mol [1]
Appearance N/A (typically an oil or low-melting solid)[2][5]
Storage Temperature 2-8°C[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. A chemist can selectively functionalize one site while leaving the others intact for subsequent transformations.

Caption: Key reactive sites and their synthetic potential on the this compound scaffold.

Primary Application: Medicinal Chemistry Building Block

The most significant potential application of this compound is as a key intermediate in the synthesis of new active pharmaceutical ingredients (APIs). The 4-(trifluoromethoxy)phenol moiety is present in a number of biologically active molecules, and this building block provides a direct and efficient route for its incorporation.

Rationale: The Value of the -OCF₃ Group in Drug Design

The trifluoromethoxy group is often considered a "super-methoxy" group. It is a bioisostere of methoxy, but with profoundly different electronic properties.

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable methoxy group with -OCF₃ can prevent O-demethylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid drug clearance.

  • Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Target Binding: The group's strong dipole and ability to engage in orthogonal multipolar interactions can lead to unique and potent binding with protein targets.

By using this compound, a drug discovery program can rapidly synthesize analogs containing this valuable pharmacophore and explore its impact on potency and pharmacokinetics.

Exemplary Workflow: Synthesis of a Biaryl Structure via Suzuki Coupling

Biaryl scaffolds are ubiquitous in pharmaceuticals. The following workflow illustrates how this compound can be used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

G start This compound conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->conditions + boronic Aryl Boronic Acid (R-B(OH)₂) boronic->conditions product Biaryl Product conditions->product Suzuki Coupling

Sources

The Strategic Utility of 2-Iodo-4-(trifluoromethoxy)phenol: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key physicochemical and pharmacokinetic properties of bioactive molecules. When strategically positioned on a versatile chemical scaffold, its impact is magnified. This guide provides an in-depth technical exploration of 2-Iodo-4-(trifluoromethoxy)phenol, a chemical intermediate of increasing importance for researchers, scientists, and drug development professionals.

This molecule combines three critical features: a nucleophilic phenolic hydroxyl group, a reactive aryl iodide handle for cross-coupling reactions, and the influential trifluoromethoxy moiety. This trifecta of functionalities makes it a powerful building block for accessing novel chemical matter with desirable drug-like properties. This guide will delve into its synthesis, reactivity, and strategic applications, providing field-proven insights and detailed protocols to empower its effective use in the laboratory.

Physicochemical Properties and Strategic Value

The trifluoromethoxy group is often employed as a bioisostere for a methoxy or chloro group, yet it imparts a unique set of properties that are highly advantageous in drug design. Understanding these properties is key to appreciating the strategic value of this compound.

PropertyValue/DescriptionSource
CAS Number 405517-54-6[1][2]
Molecular Formula C₇H₄F₃IO₂[1][2]
Molecular Weight 304.01 g/mol [1]
Appearance Clear liquid or solid
Storage 2-8°C, sealed in dry, dark place
¹H NMR (400 MHz, CDCl₃) δ 7.54 (br d, J=2.6 Hz, 1H), 7.15 (br dd, J=8.9, 2.6 Hz, 1H), 6.99 (d, J=8.9 Hz, 1H)[3]

The trifluoromethoxy group significantly enhances lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance oral bioavailability.[4] Furthermore, the remarkable strength of the carbon-fluorine bonds within the -OCF3 group confers high metabolic stability, often protecting the molecule from enzymatic degradation and extending its in vivo half-life.[4]

Synthesis of this compound: A Robust Protocol

The synthesis of this compound is achieved through the electrophilic iodination of the readily available 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position is blocked by the trifluoromethoxy group, iodination occurs regioselectively at the ortho position.

Mechanism of Electrophilic Iodination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich phenol ring. The choice of iodinating agent and reaction conditions is crucial for achieving high yield and selectivity.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization NIS N-Iodosuccinimide (NIS) I_plus Electrophilic Iodine ('I⁺') Species NIS->I_plus Protonation H2SO4 H₂SO₄ (Acid Catalyst) Phenol 4-(Trifluoromethoxy)phenol I_plus->Phenol Intermediate Wheland Intermediate (Sigma Complex) Phenol->Intermediate Attack by π-system Product This compound Intermediate->Product Deprotonation

Caption: Mechanism of Electrophilic Iodination of 4-(trifluoromethoxy)phenol.

Detailed Experimental Protocol

The following protocol, adapted from a patented procedure, provides a reliable method for the synthesis of this compound with a high yield.[3]

Materials:

  • 4-(Trifluoromethoxy)phenol

  • N-Iodosuccinimide (NIS), 95%

  • Acetic acid

  • Sulfuric acid, 98%

  • Diethyl ether

  • 1 M Aqueous sodium thiosulfate solution

  • Magnesium sulfate

  • Decolorizing carbon

  • Diatomaceous earth and silica gel

Procedure:

  • To a suspension of N-iodosuccinimide (6.95 g, 29.3 mmol, 95%) in acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Carefully introduce sulfuric acid (0.5 mL, 9 mmol, 98%).

  • Continue stirring at room temperature for 48 hours.

  • Pour the reaction mixture into water (100 mL) and extract with diethyl ether.

  • Combine the organic layers and wash with water, followed by two washes with 1 M aqueous sodium thiosulfate solution.

  • Treat the organic layer with decolorizing carbon and dry over magnesium sulfate.

  • Filter the mixture through a pad of diatomaceous earth and silica gel.

  • Concentrate the filtrate in vacuo to yield the product as an oil.

Expected Yield: ~96% (corrected for any residual solvent).[3]

Reactivity and Application in Cross-Coupling Reactions

The C-I bond in this compound is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures.

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Scaffolds A This compound B Suzuki-Miyaura (C-C Bond) A->B [Pd], Base R-B(OH)₂ C Heck (C-C Bond) A->C [Pd], Base Alkene D Sonogashira (C-C Bond) A->D [Pd], Cu(I), Base Alkyne E Buchwald-Hartwig (C-N Bond) A->E [Pd], Base Amine F Biaryl Ethers B->F G Stilbene Derivatives C->G H Aryl Alkynes D->H I Aryl Amines E->I

Caption: Key Cross-Coupling Reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other drug classes.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a suitable solvent system, such as a mixture of toluene and water.

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the product by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This is particularly useful for synthesizing stilbene and cinnamate derivatives, which can serve as precursors to a wide range of bioactive molecules.

Generalized Protocol for Heck Reaction:

  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), a phosphine ligand (e.g., PPh₃, 0.04 equiv.), and a base (e.g., Et₃N, 2.0 equiv.) in a suitable solvent like DMF or acetonitrile.

  • Heat the mixture under an inert atmosphere.

  • Upon completion, cool the reaction, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, yielding aryl alkynes. This reaction is pivotal for creating rigid scaffolds and linkers in drug molecules and is often used in the synthesis of kinase inhibitors.

Generalized Protocol for Sonogashira Coupling:

  • To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.), and a base (e.g., Et₃N).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • After completion, perform a standard workup and purify the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction has revolutionized the synthesis of anilines and their derivatives, which are key components of many pharmaceuticals.

Generalized Protocol for Buchwald-Hartwig Amination:

  • In an inert atmosphere glovebox, charge a reaction tube with a palladium precatalyst, a suitable phosphine ligand, and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Add a solution of this compound in an anhydrous solvent (e.g., toluene or dioxane), followed by the amine coupling partner.

  • Seal the tube and heat the reaction mixture with stirring.

  • After cooling, quench the reaction, and purify the resulting aryl amine.

Application in the Synthesis of Bioactive Molecules: A Case Study Perspective

While specific, publicly documented examples of this compound in the synthesis of late-stage clinical candidates are emerging, its structural motifs are prevalent in patented bioactive compounds. For instance, the diaryl ether linkage is a key feature in many kinase inhibitors, such as Sorafenib. The synthesis of Sorafenib analogues often involves the coupling of a substituted phenol with an appropriate aryl halide.[2][5] this compound is an ideal precursor for such syntheses, where the phenolic -OH can be used to form a diaryl ether, and the iodo- group can be subsequently functionalized via one of the cross-coupling reactions described above to build the rest of the molecule.

The strategic placement of the trifluoromethoxy group is particularly relevant in the design of kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site and enhance metabolic stability, leading to improved pharmacokinetic profiles.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a substance that may cause skin and serious eye irritation. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of a reactive aryl iodide, a nucleophilic phenol, and the advantageous trifluoromethoxy group provides chemists with a powerful tool to access novel chemical space. The robust synthetic protocol for its preparation, coupled with its broad reactivity in key cross-coupling reactions, ensures its continued and expanding role in the development of the next generation of therapeutics. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to leverage the strategic advantages of this important building block.

References

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  • RSC Publishing. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Retrieved from [Link]

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  • PubMed. (2008). Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase. Retrieved from [Link]

  • Google Patents. (n.d.). CN103724259A - Synthesis method for sorafenib.
  • NIST WebBook. (n.d.). Phenol, 2-iodo-4-methyl-. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Retrieved from [Link]

  • PubMed Central. (2021). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol. Retrieved from [Link]

  • SciELO. (2023). 10H-phenoselenazine from double cross coupling reaction Synthesis and mechanistic study of 2-(trifluoromethyl)-10H-. Retrieved from [Link]

  • PubMed Central. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Retrieved from [Link]

  • Aspired Chemical. (n.d.). 2-Iodo-4-(trifluoromethyl)phenol, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PubMed. (2013). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Retrieved from [Link]

  • Google Patents. (n.d.). US10603384B2 - Pharmaceutical composition containing an antivirally active dihydroquinazoline derivative.
  • ResearchGate. (2017). Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-(Trifluoromethyl)-phenol. Retrieved from [Link]

  • YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Growing Importance

2-Iodo-4-(trifluoromethoxy)phenol is emerging as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifluoromethoxy group imparts desirable properties such as enhanced lipophilicity and metabolic stability to target compounds.[1] The presence of an iodine atom also provides a reactive handle for various cross-coupling reactions, making it a versatile intermediate.[1] However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, drawing on data from closely related analogues to ensure a robust margin of safety in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the lack of a specific SDS for this compound (CAS No. 405517-54-6), a conservative risk assessment must be conducted based on the known hazards of its structural components: the iodophenol core and the trifluoromethoxy substituent.[2]

Anticipated Hazards:

Based on analogous compounds, this compound is anticipated to be:

  • Harmful if swallowed: Similar to other substituted phenols, oral toxicity is a primary concern.[3][4]

  • A skin and eye irritant: The phenolic hydroxyl group can cause irritation, and in some cases, severe burns upon contact.[3][5]

  • A respiratory tract irritant: Inhalation of dust or vapors may lead to irritation of the mucous membranes.[3][4]

  • Potentially combustible: While not highly flammable, it may burn if exposed to a strong ignition source.[4]

A closely related compound, 2-Iodo-3-methyl-5-(trifluoromethoxy)phenol, is classified with the following hazard statements, which should be conservatively applied to this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Physicochemical Properties and Their Implications:

While specific data for this compound is limited, its structural analogues suggest it is likely a solid or a high-boiling liquid at room temperature. The trifluoromethoxy group generally increases the lipophilicity of a molecule.[1]

PropertyAnticipated Value/CharacteristicImplication for Handling
Physical State Solid or high-boiling liquidRisk of dust or vapor inhalation.
Solubility Likely soluble in organic solventsSpills can spread quickly on surfaces.
Reactivity Stable under normal conditionsIncompatible with strong oxidizing agents.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate PPE to minimize exposure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are rapidly diluted.

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of where the compound is handled.[3]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[7]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of skin contact, a chemically resistant apron or coveralls should be considered.[7]

  • Respiratory Protection: If there is a potential for exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

Caption: PPE selection guide for handling this compound.

Standard Operating Procedures: Ensuring Consistency and Safety

Adherence to well-defined standard operating procedures (SOPs) is critical for minimizing risks.

Handling and Dispensing
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Transfer: Carefully transfer the compound to the reaction vessel. If a solvent is being used, add it slowly to the solid to avoid splashing.

  • Cleaning: After use, decontaminate all surfaces and equipment with an appropriate solvent and dispose of the waste properly.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Store in a tightly sealed, properly labeled container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][8]

  • Incompatibilities: Store separately from strong oxidizing agents and bases.[4]

  • Inert Atmosphere: For long-term storage, consider keeping the container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[4]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate the consequences.

Spills
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Caption: Emergency response flowchart for spills and personal exposure.

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a designated, labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3]

Conclusion: A Culture of Safety

While this compound is a valuable tool in modern chemical synthesis, its potential hazards demand respect and careful handling. By implementing the engineering controls, personal protective equipment, and standard operating procedures outlined in this guide, researchers can work with this compound confidently and safely. A proactive approach to safety, grounded in a thorough understanding of the potential risks, is paramount to fostering a secure and productive research environment.

References

  • Angene Chemical. (2024). Safety Data Sheet: 2-(Trifluoromethyl)phenol. Retrieved from [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC): TRIFLUOROMETHANE. Retrieved from [Link]

  • Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.
  • Anonymous. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet: 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane. Retrieved from [Link]

  • F. G. G. Moreira, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Retrieved from [Link]

  • Public Health England. (2024). Phenol: toxicological overview. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • Anonymous. (n.d.). A MATERIAL SAFETY DATA SHEET 2-IODOPHENOL.

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Spectroscopic Characterization of 2-Iodo-4-(trifluoromethoxy)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of 2-Iodo-4-(trifluoromethoxy)phenol (CAS No. 405517-54-6). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available experimental data with expert-driven predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the interpretation of spectral features, explaining the causal relationships between molecular structure and spectroscopic output. Methodologies are detailed to ensure reproducibility and self-validation of results, establishing a benchmark for the analytical characterization of this important chemical intermediate.

Introduction and Molecular Structure

This compound is a halogenated and fluorinated phenolic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of an iodine atom provides a reactive handle for cross-coupling reactions, while the trifluoromethoxy group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in derivative compounds. Accurate and thorough spectroscopic characterization is paramount for verifying its identity and purity in any synthetic workflow.

Key Molecular Properties:

  • Molecular Formula: C₇H₄F₃IO₂[1][2]

  • Molecular Weight: 304.01 g/mol [2]

  • CAS Number: 405517-54-6[1][2]

The structural features—a hydroxyl group, an iodine atom, and a trifluoromethoxy group on a benzene ring—give rise to a distinct and predictable spectroscopic fingerprint. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

cluster_0 This compound mol mol C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 H3 H3 H5 H5 H6 H6

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is a fundamental technique for confirming the substitution pattern of the aromatic ring. The chemical shifts and coupling constants of the three aromatic protons are highly diagnostic.

Experimental Protocol

The following protocol is based on reported experimental data.[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters: Acquire a standard ¹H NMR spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Data Summary

The experimentally observed ¹H NMR data are summarized below.[3]

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H67.54br dJ = 2.6 Hz
H57.15br ddJ = 8.9, 2.6 Hz
H36.99dJ = 8.9 Hz
OH~5.0-6.0 (Predicted)br sN/A
Spectral Interpretation

The aromatic region of the spectrum displays a classic three-proton system consistent with a 1,2,4-trisubstituted benzene ring.

  • H6 (δ 7.54): This proton is ortho to the iodine atom and meta to the hydroxyl group. The iodine atom's deshielding effect, combined with its position adjacent to the most electron-withdrawing substituent, shifts it the furthest downfield. It appears as a broad doublet due to coupling only with H5 (meta-coupling, J ≈ 2.6 Hz).[3]

  • H5 (δ 7.15): This proton is coupled to both H6 (meta-coupling, J ≈ 2.6 Hz) and H3 (ortho-coupling, J ≈ 8.9 Hz), resulting in a broad doublet of doublets.[3]

  • H3 (δ 6.99): This proton is ortho to the strongly electron-donating hydroxyl group, which shields it and shifts it the most upfield. It appears as a clean doublet due to its coupling only with H5 (ortho-coupling, J ≈ 8.9 Hz).[3]

  • OH Proton: The phenolic proton signal is expected to be a broad singlet. Its chemical shift is highly dependent on concentration and solvent, but typically appears between 5 and 6 ppm in CDCl₃.

cluster_workflow ¹H NMR Interpretation Workflow A 1,2,4-Trisubstituted Pattern (3 Aromatic Protons) B Identify Most Downfield Signal (H6, ortho to I) A->B C Identify Most Upfield Signal (H3, ortho to OH) A->C D Assign Middle Signal (H5, coupled to both H3 and H6) B->D C->D E Confirm Coupling Constants (Ortho J ≈ 8-9 Hz, Meta J ≈ 2-3 Hz) D->E M [M]⁺˙ m/z = 304 M_I [M - I]⁺ m/z = 177 M->M_I - •I M_CF3 [M - CF₃]⁺ m/z = 235 M->M_CF3 - •CF₃ M_I_CO [M - I - CO]⁺ m/z = 149 M_I->M_I_CO - CO

Caption: Predicted key fragmentation pathway for this compound under EI-MS.

Predicted Data Summary
m/z (Nominal)Proposed Fragment IonFormulaNotes
304[M]⁺˙C₇H₄F₃IO₂⁺Molecular ion. Should be the highest mass peak.
235[M - CF₃]⁺C₆H₄IO₂⁺Loss of a trifluoromethyl radical.
177[M - I]⁺C₇H₄F₃O₂⁺Loss of an iodine radical. This is often a very favorable pathway.
149[M - I - CO]⁺C₆H₄F₃O⁺Subsequent loss of carbon monoxide from the [M - I]⁺ fragment.

Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce isotopic complexity. The molecular ion peak cluster will show a small M+1 peak (~7.7%) due to the natural abundance of ¹³C.

Conclusion

The analytical characterization of this compound is defined by a unique confluence of spectroscopic features. The ¹H NMR spectrum provides unambiguous confirmation of the 1,2,4-substitution pattern. The predicted ¹³C NMR spectrum is distinguished by the upfield shift of the carbon bearing the iodine atom. The IR spectrum is characterized by a broad phenolic O-H stretch and intense C-F and C-O absorptions. Finally, mass spectrometry will confirm the molecular weight and show characteristic fragmentation patterns involving the loss of iodine and trifluoromethyl radicals. This guide provides a robust framework for the positive identification and quality assessment of this versatile chemical intermediate.

References

  • AOBChem USA. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved January 18, 2026, from [Link]

  • Professor Dave Explains. (2016, April 27). IR Spectroscopy [Video]. YouTube. Retrieved January 18, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved January 18, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the strategic application of 2-Iodo-4-(trifluoromethoxy)phenol in the synthesis of bioactive molecules. This building block is of significant interest in medicinal chemistry due to the unique combination of its functionalities. The trifluoromethoxy (-OCF₃) group enhances metabolic stability, lipophilicity, and binding interactions, while the ortho-iodine atom serves as a versatile handle for advanced cross-coupling reactions. We will explore the core reactivity of this molecule, focusing on palladium-catalyzed C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formation. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to empower researchers in drug discovery and development.

Introduction: The Strategic Advantage of the this compound Scaffold

In the landscape of modern drug discovery, the design of small molecule inhibitors often hinges on the use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a variety of biological targets. This compound has emerged as a valuable building block for creating such molecules, particularly kinase inhibitors.[1][2][3]

  • The Trifluoromethoxy (-OCF₃) Group: This moiety is a bioisostere of the methoxy group but offers distinct advantages. Its strong electron-withdrawing nature modulates the pKa of the adjacent phenol, and its high lipophilicity can improve cell permeability and metabolic stability of the final compound.

  • The Phenolic Hydroxyl (-OH) Group: The hydroxyl group provides a key site for hydrogen bonding interactions within a protein's binding pocket. It also serves as a synthetic handle for introducing diversity through etherification, creating a library of O-linked analogs.[3]

  • The Ortho-Iodine (-I) Atom: The iodine atom is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions.[4] This allows for the precise and efficient installation of various aromatic, heteroaromatic, and aliphatic groups, which is fundamental for exploring the structure-activity relationship (SAR) of a potential drug candidate.[1]

This guide focuses on the two most powerful transformations leveraging the iodo group: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Physicochemical Properties & Handling

A summary of the key properties of this compound is provided below.

PropertyValueReference(s)
CAS Number 405517-54-6[5][6]
Molecular Formula C₇H₄F₃IO₂[5][6]
Molecular Weight 304.00 g/mol [6]
Appearance Oil or solid[7]
Storage Conditions Store in a dark place, sealed in a dry environment at 2-8°C.
Key Functional Groups Phenol, Iodide, Trifluoromethoxy Ether[8]

Safety Note: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may be harmful if swallowed and can cause skin and eye irritation.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized through palladium-catalyzed cross-coupling reactions. These methods have revolutionized C-N and C-C bond formation, offering broad functional group tolerance and high yields under relatively mild conditions.[9][10]

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[11][12] This reaction allows for the coupling of the 2-iodo-phenol scaffold with a diverse range of primary and secondary amines, which are prevalent in bioactive molecules.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl iodide, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12][13] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) are often required to promote the reductive elimination step, which can be challenging for electron-rich aryl partners.[13][14]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar-Pd(II)-I(L)₂ Oxidative Adduct pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)-NR¹R²(L)₂ Amido Complex oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² Product amido_complex->product start Ar-I start->oa_complex amine HNR¹R² + Base amine->oa_complex

Caption: Fig 1: Buchwald-Hartwig Amination Catalytic Cycle

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl structures.[4][15] These motifs are central to many kinase inhibitors, where an extended aromatic system is often required for optimal binding.[16][17]

Mechanistic Rationale: The Suzuki reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle.[15] A key difference is the transmetalation step, where the organic group is transferred from a boron species (e.g., a boronic acid or ester) to the palladium center.[10] This step requires activation of the organoboron compound with a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[10][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Ar¹-Pd(II)-I(L)₂ Oxidative Adduct pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)-Ar²(L)₂ Di-organo Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² Product trans_complex->product start Ar¹-I start->oa_complex boronic Ar²-B(OR)₂ + Base boronic->oa_complex

Caption: Fig 2: Suzuki-Miyaura Coupling Catalytic Cycle

Application Workflow: Synthesis of a Kinase Inhibitor Scaffold

The power of this compound lies in its ability to serve as a central scaffold for building complex bioactive molecules. A common strategy in kinase inhibitor design involves a "hinge-binding" motif connected to a "scaffold" that projects into a solvent-exposed region. The following workflow illustrates how our starting material can be used to construct such a molecule.

Workflow start This compound (Core Scaffold) step1 Buchwald-Hartwig Amination (Install Hinge-Binder) start->step1 intermediate Aryl Amine Intermediate step1->intermediate step2 Suzuki-Miyaura Coupling (Install Solubilizing Group) intermediate->step2 final_product Final Bioactive Molecule (Kinase Inhibitor) step2->final_product amine Amine (e.g., Aminopyrimidine) amine->step1 boronic Boronic Acid (e.g., Pyridineboronic acid) boronic->step2

Caption: Fig 3: Synthetic Workflow for a Kinase Inhibitor

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination with Aniline

This protocol describes the coupling of this compound with aniline.

Reagents & Materials:

  • This compound (1.0 eq.)

  • Aniline (1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq.)

  • Potassium Carbonate (K₂CO₃) (2.5 eq., finely ground and dried)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), K₂CO₃ (2.5 eq.), Pd(OAc)₂ (0.02 eq.), and X-Phos (0.04 eq.).

  • Solvent and Reagent Addition: Add anhydrous toluene to achieve a concentration of ~0.1 M with respect to the aryl iodide. Add aniline (1.2 eq.) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of this compound with phenylboronic acid.

Reagents & Materials:

  • This compound (1.0 eq.)

  • Phenylboronic Acid (1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 eq.)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq.)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

  • Solvent and Base Addition: Add the 1,4-dioxane. In a separate vessel, dissolve Na₂CO₃ (3.0 eq.) in water and add this aqueous solution to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser under an inert atmosphere. Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate.

  • Extraction: Separate the organic layer. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the biaryl product.

Troubleshooting and Mechanistic Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a pre-catalyst or activate Pd source; Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃); Increase temperature.
Dehalogenation Presence of water or protic sources leading to protonolysis of the Pd-Aryl intermediate.Ensure all reagents and solvents are anhydrous.
Homocoupling of Boronic Acid Reaction temperature is too high; High catalyst loading.Lower the reaction temperature; Reduce the amount of palladium catalyst.
Poor Yield (Buchwald) Ligand is not suitable for the substrate; Steric hindrance from the amine.Screen different ligands (e.g., try a Josiphos-type or cataCXium ligand); Increase reaction time or temperature.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique electronic and steric properties, combined with its amenability to powerful palladium-catalyzed cross-coupling reactions, provide a robust platform for drug discovery. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to leverage this scaffold in the development of next-generation therapeutics, particularly in the field of kinase inhibition.

References

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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Springer.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). PMC.
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  • This compound. (n.d.). AOBChem USA.
  • 2-Iodo-3-methyl-5-(trifluoromethoxy)phenol. (n.d.). ChemScene.
  • Buy 2-iodo-4-(trifluoromethoxy) phenol from JHECHEM CO LTD. (n.d.). ECHEMI.
  • Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase. (2008). Journal of Medicinal Chemistry.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (n.d.). PMC - NIH.
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  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (n.d.). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). (n.d.). ResearchGate.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Iodo-2,3,4-trimethoxybenzene. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021). MDPI.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

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palladium-catalyzed reactions with 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Reactions with 2-Iodo-4-(trifluoromethoxy)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed experimental protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions. As a key building block in modern synthetic chemistry, its unique electronic properties—stemming from the electron-withdrawing trifluoromethoxy group and the highly reactive iodo leaving group—make it an invaluable substrate for constructing complex molecular architectures. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles to ensure reproducibility and success.

The Strategic Importance of this compound

This compound is a versatile aromatic building block. The trifluoromethoxy (-OCF₃) group is a highly sought-after moiety in pharmaceutical and agrochemical design. It is a strong electron-withdrawing group that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-iodo substituent serves as a highly efficient handle for palladium-catalyzed cross-coupling, offering a reactive site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The phenolic hydroxyl group provides an additional site for further functionalization, allowing for divergent synthesis strategies.

Key Physicochemical Properties:

  • CAS Number: 405517-54-6[1]

  • Molecular Formula: C₇H₄F₃IO₂[1]

  • Molecular Weight: 304.01 g/mol [1]

  • Physical Form: Liquid or solid[2]

  • Storage: Keep in a dark place, sealed in dry conditions, at 2-8°C[2]

Foundational Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in organic synthesis, enabling the precise and efficient construction of C-C, C-N, and C-O bonds.[3][4] These reactions generally proceed through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The high reactivity of the C-I bond in this compound makes it an ideal substrate for these transformations.[3]

Below are detailed protocols for four key palladium-catalyzed reactions utilizing this substrate: Suzuki-Miyaura Coupling, Sonogashira Coupling, Heck Reaction, and Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[5][6] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-I (this compound) transmetalation_complex Transmetalation Complex oxidative_addition->transmetalation_complex [Ar'B(OH)₂]⁻ M⁺ (Boronic Acid + Base) product_complex Product Complex transmetalation_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination (Ar-Ar' Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-4-(trifluoromethoxy)phenol

Materials:

  • This compound (1.0 mmol, 304 mg)

  • Arylboronic acid (1.2-1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 ratio, 5 mL total)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, initial conditions of 100-120 °C for 30-60 minutes can be employed.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Optimized Conditions for Suzuki Coupling
Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10085-95
Pd(dppf)Cl₂ (3)(dppf)K₂CO₃ (2)Dioxane/H₂O9080-92
Pd(PPh₃)₄ (5)(PPh₃)Na₂CO₃ (2)DMF/H₂O9075-88
Expert Insights

The choice of base is crucial; stronger bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step, especially with less reactive boronic acids. The dppf ligand provides a good balance of stability and activity for a broad range of substrates.[5] Protic co-solvents like water or ethanol can accelerate the reaction by aiding in the dissolution of the base and facilitating the boronate complex formation.[5]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[8][9] It typically employs a dual catalyst system of palladium and copper(I).[9]

Mechanism: The Sonogashira Catalytic Cycle

The reaction involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl-alkyne product.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I pd0->pd_complex Oxidative Addition (Ar-I) pd_complex->pd0 Reductive Elimination (Ar-Alkyne Product) pd_complex->pd0 Transmetalation cu_halide Cu(I)-I cu_acetylide Cu(I)-Alkyne cu_halide->cu_acetylide Terminal Alkyne + Base cu_acetylide->cu_halide Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Synthesis of 2-(Alkynyl)-4-(trifluoromethoxy)phenol

Materials:

  • This compound (1.0 mmol, 304 mg)

  • Terminal alkyne (1.2-1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-2 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2-3 equivalents, also serves as solvent)

  • Anhydrous THF or DMF (if co-solvent is needed)

Procedure:

  • To a dry reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA).

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Once complete, filter the mixture through a pad of celite to remove salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography.

Data Summary: Optimized Conditions for Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)TEATHFRT-5085-98
Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)DIPADMFRT88-95
Pd(PPh₃)₄ (3)CuI (5)Et₃NToluene6080-90
Expert Insights

The Sonogashira reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining strictly anaerobic conditions is critical for high yields.[8] The copper co-catalyst is essential for activating the alkyne but can be omitted in "copper-free" Sonogashira protocols, which often require a stronger base or a different ligand system to facilitate the deprotonation of the alkyne.[10]

Heck Reaction: Vinylation of the Aryl Core

The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, releasing HX as a byproduct which is neutralized by a base.[11][12] This reaction is a powerful tool for C-C bond formation and the synthesis of stilbenes and cinnamates.

Mechanism: The Heck Catalytic Cycle

The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene. A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-I pd0->oxidative_addition Ar-I migratory_insertion Migratory Insertion Complex oxidative_addition->migratory_insertion Alkene (R-CH=CH₂) pd_hydride H-Pd(II)-I migratory_insertion->pd_hydride β-Hydride Elimination (Product Released) pd_hydride->pd0 Base (-HXI)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of 2-(Vinyl)-4-(trifluoromethoxy)phenol Derivatives

Materials:

  • This compound (1.0 mmol, 304 mg)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Inorganic base (e.g., K₂CO₃, NaOAc) or organic base (e.g., Et₃N) (2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMA, or NMP)

Procedure:

  • In a reaction vessel, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the alkene.

  • Heat the reaction to 80-140 °C and stir until the starting material is consumed (monitored by TLC, GC-MS, or LC-MS).

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Data Summary: Optimized Conditions for Heck Reaction
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10070-85
PdCl₂(PPh₃)₂ (3)---NaOAc (2)NMP12075-90
Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2)DMA13080-95
Expert Insights

The regioselectivity of the Heck reaction is primarily governed by sterics, with the aryl group typically adding to the less substituted carbon of the alkene double bond.[13] The choice of base is critical; weaker organic bases like triethylamine are common, but inorganic bases can also be effective, particularly in polar aprotic solvents. High temperatures are often required, especially for less reactive aryl halides or alkenes.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[14][15] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

Similar to other cross-coupling reactions, the cycle begins with oxidative addition of the aryl iodide to Pd(0). The resulting complex coordinates with the amine. A base then deprotonates the amine, forming a palladium-amido complex. Reductive elimination liberates the aryl amine product and regenerates the Pd(0) catalyst.[15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-I pd0->oxidative_addition Ar-I amido_complex Palladium Amido Complex oxidative_addition->amido_complex Amine (R₂NH) + Base product_complex Product Complex amido_complex->product_complex Forms Amido Species product_complex->pd0 Reductive Elimination (Ar-NR₂ Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-(Amino)-4-(trifluoromethoxy)phenol Derivatives

Materials:

  • This compound (1.0 mmol, 304 mg)

  • Primary or secondary amine (1.2-2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, non-polar solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the solvent (e.g., toluene) and stir for a few minutes to pre-form the catalyst.

  • Add this compound and the amine.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Summary: Optimized Conditions for Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)t-BuOH10085-98
Pd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Toluene9090-99
Pd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2)Dioxane11080-95
Expert Insights

The success of the Buchwald-Hartwig amination is highly dependent on the ligand.[16] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are essential for promoting the reductive elimination step, which is often rate-limiting, and preventing β-hydride elimination side reactions.[16] A strong, sterically hindered base like sodium tert-butoxide is commonly used to deprotonate the amine without competing as a nucleophile.[17]

General Experimental Workflow

The following diagram outlines the typical laboratory workflow for performing palladium-catalyzed cross-coupling reactions with this compound.

Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Substrate, Catalyst, Ligand, Base, Solvent setup->reagents reaction 2. Reaction (Heating & Stirring) reagents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 3. Work-up (Quenching & Extraction) monitoring->workup Proceed upon completion purification 4. Purification (Column Chromatography) workup->purification analysis 5. Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for palladium-catalyzed cross-coupling.

References

  • Graz University of Technology. Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Request PDF. An Overview of Palladium-catalyzed Trifluoromethylation Reactions. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Chemical Communications (RSC Publishing). Palladium catalyzed synthesis of 2-trifluoromethylquinolines through a domino Sonogashira–alkyne carbocyclization process. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chemical Communications (RSC Publishing). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature. [Link]

  • Semantic Scholar. Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • Wikipedia. Heck reaction. [Link]

  • ResearchGate. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Flow Chemistry. Sonogashira Coupling. [Link]

  • PubMed Central. Palladium-Catalyzed Fluorosulfonylvinylation of Organic Iodides. [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Organic Chemistry Portal. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid. [Link]

  • ResearchGate. Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. [Link]

  • University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Wiley Online Library. Pd-catalyzed Mizoroki-Heck reactions of iodoarenes with trifluoroethyl 2-acetoxyacrylate. [Link]

  • ResearchGate. Bis-Sonogashira cross-coupling: An expeditious approach towards long-chain, phenylene-modified 1,ω-diols. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Semantic Scholar. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

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Application Notes & Protocols: A Guide to Sonogashira Coupling with 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported in 1975, its utility stems from the use of a dual catalytic system—typically palladium and copper(I)—which enables the reaction to proceed under remarkably mild conditions.[1][4] This tolerance for a wide array of functional groups has cemented its role in the synthesis of complex molecules, finding broad applications in the creation of pharmaceuticals, natural products, and advanced organic materials.[1][5][6]

This guide focuses on a substrate of significant interest in drug discovery: 2-Iodo-4-(trifluoromethoxy)phenol . The components of this molecule make it a highly valuable building block:

  • The aryl iodide is the most reactive halide for Sonogashira couplings, ensuring efficient activation by the palladium catalyst.[1][5][7]

  • The trifluoromethoxy (-OCF₃) group is a prized substituent in medicinal chemistry. It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability, while also improving metabolic stability by blocking potential sites of oxidation.

  • The phenolic hydroxyl (-OH) group provides a versatile synthetic handle for subsequent chemical modifications, allowing for the straightforward introduction of further diversity into the molecular scaffold.

This document provides a detailed protocol for the successful execution of the Sonogashira coupling with this compound, explains the mechanistic rationale behind the procedural steps, and offers insights for optimization and troubleshooting.

Reaction Principle: The Dual Catalytic Cycle

The efficacy of the Sonogashira reaction hinges on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8] While the precise mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a clear framework for understanding the role of each reagent.[3][9]

  • The Palladium Cycle (The Cross-Coupling Engine):

    • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition into the carbon-iodine bond of this compound. This forms a square planar Palladium(II) intermediate.[2][7]

    • Transmetalation: The key coupling step where the alkyne moiety is transferred from the copper acetylide (generated in the copper cycle) to the Palladium(II) center. This displaces the halide and forms a new Pd(II)-alkynyl complex.[7]

    • Reductive Elimination: The final step involves the cis-reductive elimination of the coupled product, the 2-alkynyl-4-(trifluoromethoxy)phenol. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

  • The Copper Cycle (The Alkyne Activator):

    • Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated. The copper(I) salt (e.g., CuI) reacts with the resulting acetylide anion to form a copper(I) acetylide intermediate.[1][7] This species is crucial for the transmetalation step with the palladium center. The use of a copper co-catalyst significantly increases the reaction rate, allowing for mild conditions.[1][5]

A major potential side reaction is the oxidative homocoupling of the terminal alkyne to form a symmetric diyne, known as the Glaser coupling.[11] This is primarily mediated by the copper catalyst in the presence of oxygen. Therefore, maintaining a strictly inert (oxygen-free) atmosphere is critical for achieving high yields of the desired cross-coupled product.[1]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)L₂(C≡CR') pd2_aryl->pd2_alkyne Transmetalation product Ar-C≡CR' pd2_alkyne->product Reductive Elimination product->pd0 Regeneration alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Deprotonation & Coordination cu_acetylide->pd2_aryl CuI base Base (e.g., Et₃N) cuI CuI aryl_iodide Ar-I (this compound)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Standard Copper-Catalyzed Coupling

This protocol provides a reliable method for the coupling of this compound with a representative terminal alkyne.

Materials & Reagents
  • Substrates: this compound (≥97%), Terminal Alkyne (e.g., Phenylacetylene, ≥98%)

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide [CuI]

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA), freshly distilled or from a sure-seal bottle.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Work-up: Diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Equipment: Schlenk flask or oven-dried round-bottom flask with septum, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen), syringes, TLC plates, silica gel for column chromatography.

Stoichiometry and Reaction Parameters
ComponentStoichiometric RatioMol %Typical Amount (for 1 mmol scale)
This compound1.0 eq-304 mg (1.0 mmol)
Terminal Alkyne1.1 - 1.2 eq-1.1 - 1.2 mmol
PdCl₂(PPh₃)₂0.02 eq2 mol%14 mg (0.02 mmol)
CuI0.04 eq4 mol%7.6 mg (0.04 mmol)
Amine Base (e.g., Et₃N)2.0 - 3.0 eq-0.28 - 0.42 mL (2.0 - 3.0 mmol)
Anhydrous Solvent (THF)--5 mL
Temperature --Room Temperature to 50 °C
Atmosphere --Inert (Argon or Nitrogen)
Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser. Purge the system thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) to the flask. The solids should be free-flowing powders.

  • Solvent and Base Addition: Add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., triethylamine). Stir the resulting suspension at room temperature for 10 minutes. The mixture may turn from a pale yellow to a darker, brownish-yellow color.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe over 1-2 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting aryl iodide. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Reactions with aryl iodides are often complete within 2-6 hours.[7]

  • Reaction Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether (or ethyl acetate) and filter it through a short plug of Celite® to remove insoluble catalyst residues. Wash the Celite® pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (this helps to remove the copper catalyst), water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-4-(trifluoromethoxy)phenol.

Alternative Protocol: Copper-Free Sonogashira Coupling

For substrates that are particularly sensitive or prone to homocoupling, a copper-free protocol can be advantageous.[1][12] This approach typically requires a more active palladium catalyst system and may use a different base.

Sources

Application Notes: Leveraging 2-Iodo-4-(trifluoromethoxy)phenol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its potent electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, offers a powerful tool to enhance membrane permeability, improve target binding affinity, and mitigate undesirable metabolic pathways.[2]

2-Iodo-4-(trifluoromethoxy)phenol is a versatile building block that capitalizes on these benefits, providing a scaffold primed for diversification through modern synthetic methodologies. The presence of an iodine atom at the ortho-position to the phenolic hydroxyl group offers a reactive handle for a suite of powerful cross-coupling reactions, enabling the construction of complex molecular architectures. This application note provides a detailed guide to the utilization of this compound in drug discovery, with a focus on practical, field-proven protocols and their strategic implementation in the synthesis of bioactive molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and for predicting its influence on the properties of its derivatives.

PropertyValue
CAS Number 405517-54-6
Molecular Formula C₇H₄F₃IO₂
Molecular Weight 304.01 g/mol
Appearance Off-white to pale yellow solid or oil
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)

Core Structure and Reactive Sites

The utility of this compound in drug discovery is centered around its distinct reactive sites, which allow for sequential and regioselective functionalization.

Caption: Reactive sites of this compound.

The key reactive centers are the phenolic hydroxyl group, which can undergo O-alkylation or O-arylation, and the carbon-iodine bond, which is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations: Protocols and Mechanistic Rationale

The iodinated and phenolic nature of this compound makes it an ideal substrate for several high-impact synthetic transformations.

Suzuki-Miyaura Coupling: A Case Study in the Synthesis of Sonidegib

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] A prominent example of the application of this compound is in the synthesis of Sonidegib (Odomzo®), an FDA-approved Hedgehog pathway inhibitor for the treatment of basal cell carcinoma.[4][5] The trifluoromethoxy-biphenyl core of Sonidegib is constructed via a Suzuki-Miyaura coupling.[1][5]

G reagents This compound + (2-methyl-3-(N-methoxy-N-methylcarbamoyl)phenyl)boronic acid reaction Suzuki-Miyaura Coupling reagents->reaction 1. Add reagents to flask catalyst Pd(PPh₃)₄ K₂CO₃ (aq) catalyst->reaction 2. Add catalyst and base solvent Toluene/Ethanol solvent->reaction 3. Add solvent workup Aqueous Workup & Purification reaction->workup 4. Heat and monitor product 2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid intermediate workup->product 5. Isolate product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of a Key Biphenyl Intermediate for Sonidegib

This protocol is adapted from synthetic routes disclosed in the patent literature for Sonidegib.[1][5]

Materials:

  • This compound (1.0 eq)

  • (2-methyl-3-(N-methoxy-N-methylcarbamoyl)phenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and (2-methyl-3-(N-methoxy-N-methylcarbamoyl)phenyl)boronic acid.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add potassium carbonate, followed by tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and ethanol.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl intermediate.

Causality of Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a robust catalyst for Suzuki couplings, particularly with aryl iodides.[3] The choice of a pre-catalyst can also be beneficial for reproducibility.

  • Base: Potassium carbonate is a common and effective base for Suzuki reactions, facilitating the crucial transmetalation step.[3]

  • Solvent System: A mixture of toluene and a polar co-solvent like ethanol is often used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into drug scaffolds.[6][7]

General Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Perform an aqueous work-up and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[1][8]

General Protocol:

  • To a Schlenk tube, add this compound (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%).

  • Add a strong base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

  • Evacuate and backfill with an inert gas.

  • Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction to 80-110 °C until completion.

  • Perform an aqueous work-up and purify by column chromatography.

Application in Drug Discovery: Targeting the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[8] Aberrant activation of this pathway is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention.[4][8]

G cluster_0 Hedgehog Signaling Pathway cluster_1 Therapeutic Intervention Hh Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Transcription Gene Transcription (Cell Proliferation, Survival) GLI->Transcription Activates Sonidegib Sonidegib Sonidegib->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Sonidegib, synthesized using this compound, is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key transducer in the Hh pathway.[4][9] By inhibiting SMO, Sonidegib effectively shuts down the aberrant signaling cascade, leading to the suppression of tumor growth.[4]

Conclusion

This compound is a high-value building block for drug discovery, offering a unique combination of desirable physicochemical properties and synthetic versatility. The trifluoromethoxy group imparts favorable ADME characteristics, while the ortho-iodine atom provides a reliable handle for the construction of complex molecular scaffolds through robust cross-coupling methodologies. The successful application of this compound in the synthesis of the FDA-approved drug Sonidegib underscores its practical utility and potential for the development of novel therapeutics. The protocols and strategic insights provided in this application note are intended to empower researchers to effectively leverage this compound in their drug discovery programs.

References

  • Novartis AG. Pharmaceutical Compositions. WO2011009852A2, January 27, 2011.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Takale, B. S., Thakuria, H., & Lipshutz, B. H. (2020).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Stanton, B. Z., & Peng, L. F. (2010). Small-molecule modulators of the Hedgehog signaling pathway. Molecular bioSystems, 6(1), 44-54.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Wikipedia. Hedgehog pathway inhibitor. [Link]. Accessed January 17, 2026.

  • Royal Society of Chemistry. An Environmentally Responsible 3-pot, 5-step Synthesis of the Antitumor Agent Sonidegib using ppm Levels of Pd Catalysis in Water. [Link]. Accessed January 17, 2026.

  • Pan, S., Wu, X., Jiang, J., Gao, W., Wan, Y., Cheng, D., ... & Dorsch, M. (2010). Discovery of NVP-LDE225, a potent and selective smoothened antagonist. ACS medicinal chemistry letters, 1(3), 130-134.
  • PubChem. Chemical compounds - Patent US-7309790-B2. [Link]. Accessed January 17, 2026.

  • Google Patents. (12)
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]. Accessed January 17, 2026.

  • Google Patents.
  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Journal of medicinal chemistry, 54(12), 4447-4460.
  • Wikipedia. Sonogashira coupling. [Link]. Accessed January 17, 2026.

  • Mondal, S., & Bora, U. (2014). Microwave-assisted Buchwald–Hartwig double amination: A rapid and promising approach for the synthesis of TADF compounds. The Journal of Organic Chemistry, 79(15), 7249-7256.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]. Accessed January 17, 2026.

  • PubMed. Recent advances in Sonogashira reactions. [Link]. Accessed January 17, 2026.

  • National Center for Biotechnology Information. Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. [Link]. Accessed January 17, 2026.

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Application Notes and Protocols: 2-Iodo-4-(trifluoromethoxy)phenol as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemicals

The introduction of fluorine-containing moieties into bioactive molecules has become a cornerstone of modern agrochemical design. The trifluoromethoxy (-OCF₃) group, in particular, imparts a unique and highly desirable combination of properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can lead to improved efficacy, better bioavailability, and a modified spectrum of activity. When coupled with a synthetically versatile iodinated aromatic core, as in 2-Iodo-4-(trifluoromethoxy)phenol, a powerful building block emerges for the construction of complex and high-value agrochemicals.

This document serves as a comprehensive technical guide for researchers, chemists, and process development scientists on the effective utilization of this compound in agrochemical synthesis. We will delve into its key physicochemical properties, provide detailed, field-proven protocols for its application in pivotal cross-coupling reactions, and illustrate its potential through a plausible synthetic pathway to a key agrochemical intermediate.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and optimization. The salient properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄F₃IO₂AOBChem USA[1]
Molecular Weight 304.00 g/mol ECHEMI[2]
CAS Number 405517-54-6AOBChem USA[1]
Appearance Not specified, likely a solid or oil-
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)General Chemical Knowledge
Reactivity The iodide at the 2-position is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The phenol group is weakly acidic and can participate in etherification and esterification reactions.General Chemical Knowledge

Core Applications in Agrochemical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center, making it an excellent electrophilic partner in a variety of transformations. The electron-withdrawing nature of the trifluoromethoxy group can further influence the reactivity of the aromatic ring.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl structures which are prevalent in many agrochemicals.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is crucial. For this electron-rich phenol, a less electron-rich ligand like triphenylphosphine is often sufficient. However, for more challenging couplings, more electron-rich and bulky ligands can be employed to facilitate reductive elimination.

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like potassium carbonate or potassium phosphate are commonly used and are compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous and degassed)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(Aryl)-4-(trifluoromethoxy)phenol.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Reactants: This compound Arylboronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ inert Inert Atmosphere: Evacuate & Backfill with Ar/N₂ (3x) reagents->inert solvent Add Degassed Solvents: 1,4-Dioxane / Water inert->solvent heat Heat & Stir: 90-100 °C (2-12 h) solvent->heat monitor Monitor Progress: TLC / LC-MS heat->monitor workup Aqueous Workup: EtOAc / Water Extraction monitor->workup purify Purification: Column Chromatography workup->purify product Final Product: 2-(Aryl)-4-(trifluoromethoxy)phenol purify->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of numerous herbicides and fungicides.[3]

  • Catalyst System: This reaction typically requires a more sophisticated catalyst system than the Suzuki-Miyaura coupling. A palladium precatalyst (e.g., Pd₂(dba)₃) is often used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). These ligands facilitate the challenging reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.

Materials:

  • This compound (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (Anhydrous and degassed)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and the aryl amine.

  • Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(Aryl)-2-amino-4-(trifluoromethoxy)phenol.

Experimental Workflow for Buchwald-Hartwig Amination

G reagents Combine in Glovebox: This compound Aryl amine Pd₂(dba)₃ / XPhos NaOtBu solvent Add Anhydrous Toluene reagents->solvent heat Heat & Stir: 100-110 °C (4-24 h) solvent->heat monitor Monitor Progress: TLC / LC-MS heat->monitor quench Quench Reaction: Sat. aq. NH₄Cl monitor->quench filter Filter through Celite quench->filter workup Aqueous Workup: EtOAc Extraction filter->workup purify Purification: Column Chromatography workup->purify product Final Product: N-(Aryl)-2-amino-4-(trifluoromethoxy)phenol purify->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Application in the Synthesis of a Precursor for Herbicidal Tetrazoles

This compound is a strategic starting material for the synthesis of more complex intermediates used in the preparation of patented agrochemicals. For instance, it can be envisioned as a precursor to methyl 3-amino-2-chloro-4-(trifluoromethoxy)benzoate, an intermediate in the synthesis of herbicidal tetrazole compounds as described in patent EP 4 263 510 B1.[4]

A plausible synthetic route from this compound is outlined below. This proposed pathway demonstrates the versatility of this building block and how it can be elaborated into a more functionalized molecule.

Proposed Synthetic Pathway

G start This compound step1 Carboxylation (e.g., Kolbe-Schmitt reaction) start->step1 1 intermediate1 Iodo-hydroxybenzoic acid derivative step1->intermediate1 step2 Chlorination (e.g., SOCl₂ or NCS) intermediate1->step2 2 intermediate2 Chloro-iodobenzoic acid derivative step2->intermediate2 step3 Esterification (MeOH, H⁺) intermediate2->step3 3 intermediate3 Methyl ester derivative step3->intermediate3 step4 Buchwald-Hartwig Amination (e.g., with an ammonia equivalent) intermediate3->step4 4 final_intermediate Methyl 3-amino-2-chloro-4-(trifluoromethoxy)benzoate step4->final_intermediate

Caption: Plausible synthetic route to an agrochemical intermediate.

This proposed sequence highlights how the initial C-I bond can be retained for later functionalization (or potentially be the site of other reactions not shown), while the phenol and aromatic ring are modified to build up the required functionality for the final agrochemical target.

Conclusion

This compound is a high-value, versatile building block for the synthesis of modern agrochemicals. Its trifluoromethoxy group imparts beneficial physicochemical properties, while the iodinated aromatic ring provides a reactive handle for key bond-forming reactions. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein offer robust starting points for the synthesis of a wide array of C-C and C-N linked derivatives. The potential to elaborate this molecule into complex intermediates for patented herbicides underscores its strategic importance in the agrochemical industry. As the demand for more effective and environmentally benign crop protection agents continues to grow, the judicious use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of agrochemicals.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

  • HERBICIDAL TETRAZOLE COMPOUNDS - European Patent Office - EP 4263510 B1 - EPO. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • This compound - AOBChem USA. Available at: [Link]

  • Picoxystrobin preparation method - Google Patents.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents.
  • WO2019049167A1 - "an improved process for the preparation of trifloxystrobin" - Google Patents.
  • Antifungal activity and molecular docking of phenol, 2,4-bis(1,1-dimethylethyl) produced by plant growth-promoting actinobacterium Kutzneria sp. strain TSII from mangrove sediments - PubMed. Available at: [Link]

  • CN103787916A - Preparation method of trifloxystrobin - Google Patents.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5][6]-Fused Indole Heterocycles - PMC - NIH. Available at: [Link]

  • CN108863845B - Preparation method of trifloxystrobin and intermediate thereof - Google Patents.
  • CN112679422A - Preparation method of picoxystrobin - Google Patents.
  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Available at: [Link]

  • PICOXYSTROBIN (258) First draft prepared by Dr Samuel Margerison, Australian Pesticides and Veterinary Medicines Authority, Canb - Food and Agriculture Organization of the United Nations. Available at: [Link]

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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-4-(trifluoromethoxy)phenol is a highly versatile and valuable building block in modern synthetic organic chemistry, particularly for the construction of novel heterocyclic scaffolds. Its utility stems from the strategic placement of three key functional motifs: a hydroxyl group, an iodine atom, and a trifluoromethoxy (-OCF₃) group. The ortho-iodophenol framework is a classical precursor for a multitude of cyclization strategies, while the trifluoromethoxy group is of paramount importance in medicinal chemistry. The -OCF₃ group acts as a lipophilic hydrogen bond acceptor and is known to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity of drug candidates.

This guide provides detailed application notes and validated protocols for the synthesis of diverse heterocyclic systems—including benzofurans, dibenzofurans, and benzoxazoles—using this compound as the common starting material. The methodologies presented herein are grounded in well-established, robust palladium-catalyzed cross-coupling reactions, offering researchers a reliable pathway to novel chemical entities for drug discovery and materials science.

Part 1: Preparation of the Key Starting Material

Before embarking on the synthesis of complex heterocycles, a reliable supply of the core building block is essential. This compound can be efficiently prepared from the commercially available 4-(trifluoromethoxy)phenol via electrophilic iodination.

Protocol 1.1: Synthesis of this compound

This protocol describes the regioselective iodination of 4-(trifluoromethoxy)phenol using N-iodosuccinimide (NIS) as the iodine source. The hydroxyl group directs the electrophilic substitution primarily to the ortho position.

Reaction Scheme:

  • 4-(Trifluoromethoxy)phenol + N-Iodosuccinimide → this compound

Materials:

  • 4-(Trifluoromethoxy)phenol

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Sulfuric Acid (98%)

  • Diethyl Ether

  • 1 M Aqueous Sodium Thiosulfate Solution

  • Magnesium Sulfate (anhydrous)

  • Water (deionized)

Step-by-Step Protocol:

  • To a suspension of N-iodosuccinimide (0.95 equivalents) in glacial acetic acid, add 4-(trifluoromethoxy)phenol (1.0 equivalent).

  • Stir the mixture for 5 minutes at room temperature.

  • Carefully add concentrated sulfuric acid (catalytic amount, ~0.3 equivalents) to the mixture.

  • Continue stirring at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) affords the pure this compound as an oil.[1]

Part 2: Synthesis of Benzofuran Derivatives

Benzofurans are a privileged scaffold in many natural products and pharmacologically active compounds.[2] A highly efficient route to substituted benzofurans from this compound is the palladium and copper-co-catalyzed Sonogashira coupling with terminal alkynes, followed by an in-situ intramolecular cyclization (annulation).[3][4][5]

Causality and Mechanistic Insight

The Sonogashira reaction forms a C(sp²)-C(sp) bond between the aryl iodide and the terminal alkyne.[6][7][8] The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species is followed by transmetalation from a copper(I)-acetylide intermediate and subsequent reductive elimination. The copper cycle facilitates the formation of the crucial copper(I)-acetylide species by reacting the terminal alkyne with a Cu(I) salt in the presence of a base.[6] Following the coupling, the proximity of the phenol's hydroxyl group to the newly installed alkyne facilitates a 5-exo-dig cyclization, which is often promoted by the same catalytic system or simply by heat, to furnish the benzofuran ring.

sonogashira_cycle Figure 1: Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add pd_intermediate Ar-Pd(II)L₂(I) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne Ar-Pd(II)L₂(C≡CR) transmetalation->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-C≡CR reductive_elim->product cu_i Cu(I)X cu_acetylide Cu(I)-C≡CR cu_i->cu_acetylide alkyne H-C≡CR base Base alkyne->base Deprotonation base->cu_acetylide cu_acetylide->transmetalation To Pd Cycle

Caption: Figure 1: Catalytic Cycle of the Sonogashira Coupling

Protocol 2.1: One-Pot Synthesis of 6-(Trifluoromethoxy)benzofurans

This protocol details the synthesis of a 2-substituted 6-(trifluoromethoxy)benzofuran via a one-pot Sonogashira coupling and cyclization reaction.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • PdCl₂(PPh₃)₂ (Dichlorobis(triphenylphosphine)palladium(II))

  • CuI (Copper(I) Iodide)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Toluene or DMF (anhydrous)

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add the terminal alkyne (1.2 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous solvent (Toluene or DMF) followed by the amine base (e.g., TEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted 6-(trifluoromethoxy)benzofuran.

Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ (3%)TEADMF80485-95
Pd(PPh₃)₄ (5%)DIPAToluene60880-90
Pd-NCB (5%)K₂CO₃DMF906>90[5]

Part 3: Synthesis of Dibenzofuran Derivatives

Dibenzofurans are another class of heterocycles with significant applications in materials science and medicinal chemistry. A powerful strategy for their synthesis involves a sequential Suzuki cross-coupling followed by an intramolecular C-H activation or Ullmann-type C-O bond formation.

Protocol 3.1: Two-Step Synthesis of a 2-(Trifluoromethoxy)dibenzofuran

This protocol outlines a two-step sequence starting with a Suzuki coupling to form a biaryl intermediate, which is then cyclized.

workflow_dibenzofuran Figure 2: Workflow for Dibenzofuran Synthesis start This compound step1 Step 1: Suzuki Coupling (e.g., 2-methoxyphenylboronic acid, Pd(PPh₃)₄, Base) start->step1 intermediate Biaryl Ether Intermediate (2-(2-methoxyphenyl)-4-(trifluoromethoxy)phenol) step1->intermediate step2 Step 2: Demethylation & Cyclization (e.g., BBr₃ then Pd(OAc)₂) intermediate->step2 product 2-(Trifluoromethoxy)dibenzofuran step2->product

Caption: Figure 2: Workflow for Dibenzofuran Synthesis

Step A: Suzuki Cross-Coupling

The Suzuki reaction creates a C-C bond between our starting material and an organoboron compound, typically a boronic acid or ester.[9][10][11] The choice of the boronic acid partner is critical as it will form the second aryl ring of the dibenzofuran.

Materials:

  • This compound

  • Arylboronic acid (e.g., 2-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).

  • Add the solvent mixture (e.g., Toluene/H₂O, 4:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq).

  • Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude biaryl product by column chromatography.

Step B: Intramolecular Cyclization

The resulting biaryl phenol can be cyclized to form the dibenzofuran core. This often involves an oxidative C-H activation/C-O bond formation, typically catalyzed by a palladium(II) salt.[12][13]

Materials:

  • Biaryl phenol intermediate from Step A

  • Pd(OAc)₂ (Palladium(II) Acetate)

  • Oxidant (e.g., Cu(OAc)₂, O₂ (air), or benzoquinone)

  • Solvent (e.g., Acetic Acid, TFA, or DMA)

Protocol:

  • Dissolve the biaryl phenol (1.0 eq) in the chosen solvent (e.g., acetic acid).

  • Add Pd(OAc)₂ (0.1 eq) and the oxidant.

  • Heat the mixture at 100-120 °C, often open to the air, for 12-24 hours.

  • Monitor the formation of the dibenzofuran product by LC-MS or TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and concentrate it.

  • Purify by column chromatography to yield the 2-(trifluoromethoxy)dibenzofuran.

Part 4: Synthesis of Benzoxazole Derivatives

Benzoxazoles are another critical heterocyclic motif in medicinal chemistry.[14][15][16] A robust route from this compound involves a two-step sequence: first, a Buchwald-Hartwig amination to install an amino group ortho to the phenol, followed by condensation with a carbonyl source.[17]

Step A: Buchwald-Hartwig Amination

This reaction is a cornerstone of modern C-N bond formation, allowing the coupling of aryl halides with amines under palladium catalysis.[18][19][20] Using an ammonia equivalent is key to converting the aryl iodide into a primary aniline.

buchwald_cycle Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add pd_intermediate Ar-Pd(II)L₂(I) oxidative_add->pd_intermediate amine_assoc Amine Association + Base pd_intermediate->amine_assoc pd_amide Ar-Pd(II)L₂(NHR) amine_assoc->pd_amide reductive_elim Reductive Elimination pd_amide->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-NHR reductive_elim->product

Caption: Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination

Protocol 4.1: Synthesis of 2-Amino-4-(trifluoromethoxy)phenol

Materials:

  • This compound

  • Ammonia source (e.g., Benzophenone imine as NH₂⁻ equivalent, followed by hydrolysis, or LHMDS)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, RuPhos, or BrettPhos)[21]

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Solvent (e.g., Toluene or Dioxane, anhydrous)

Protocol:

  • In an oven-dried flask under inert atmosphere, combine the palladium precursor, ligand, and base.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the ammonia source (1.5 eq).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • If a protecting group like benzophenone imine was used, an acidic workup (e.g., with aqueous HCl) is required to hydrolyze the imine and reveal the primary amine.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude 2-amino-4-(trifluoromethoxy)phenol by column chromatography.

Step B: Benzoxazole Ring Formation

The resulting 2-aminophenol is a versatile precursor for benzoxazoles.[17] Condensation with various electrophiles like aldehydes, carboxylic acids, or their derivatives leads to the desired heterocyclic ring.

Protocol 4.2: Synthesis of 6-(Trifluoromethoxy)benzoxazoles

Materials:

  • 2-Amino-4-(trifluoromethoxy)phenol

  • Aldehyde (R-CHO) or Carboxylic Acid (R-COOH)

  • Catalyst/Reagent (e.g., I₂, p-TsOH, or a coupling agent like EDC for acids)

  • Solvent (e.g., Ethanol, Toluene, or DMSO)

Protocol (Example with an Aldehyde):

  • Dissolve 2-amino-4-(trifluoromethoxy)phenol (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent like ethanol.

  • Add a catalytic amount of an acid catalyst like p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux. The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization. An oxidant may be required in some cases to form the aromatic ring.

  • Monitor the reaction until completion.

  • Cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

PartnerConditionsTypical Yield (%)
Aldehydep-TsOH, EtOH, Reflux70-90
Carboxylic AcidPolyphosphoric acid (PPA), 150 °C65-85
β-DiketoneTsOH·H₂O, CuI, CH₃CN, 80 °C64-89[15]
Tertiary AmideTf₂O, 2-Fluoropyridine70-95[16]

References

  • Title: Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide Source: Organic Chemistry Portal URL: [Link]

  • Title: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega URL: [Link]

  • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review Source: RSC Advances URL: [Link]

  • Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: Molecules (MDPI) URL: [Link]

  • Title: One‐pot synthesis of benzofurans from phenylacetylene and 2‐iodophenol Source: ResearchGate URL: [Link]

  • Title: A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Total synthesis of natural products containing benzofuran rings Source: RSC Advances URL: [Link]

  • Title: Synthesis of 2-Substituted Benzofurans from o-Iodophenols and Terminal Alkynes with a Recyclable Palladium Catalyst Supported on Nano-sized Carbon Balls Source: Bulletin of the Korean Chemical Society URL: [Link]

  • Title: Synthesis of Dibenzofurans from Cyclic Diaryliodonium Triflates and Water via Oxygen–Iodine Exchange Approach Source: ACS Omega URL: [Link]

  • Title: Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review Source: Egyptian Journal of Chemistry URL: [Link]

  • Title: Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases Source: Molecules (MDPI) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol Source: Acta Crystallographica Section E URL: [Link]

  • Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: SciSpace URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: this compound Source: AOBChem USA URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

  • Title: A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications Source: International Journal of Pharmaceutical and Bio-Medical Science URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Sonogashira Cross-Coupling Source: J&K Scientific LLC URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal URL: [Link]

  • Title: Synthesis of heterocyclic compounds and their utilities in the field biological science Source: ScienceScholar URL: [Link]

  • Title: Suzuki Coupling Mechanism Source: YouTube URL: [Link]

  • Title: SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS Source: University of Salamanca URL: [Link]

  • Title: Suzuki cross-coupling reaction Source: YouTube URL: [Link]

  • Title: (PDF) Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications Source: ResearchGate URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines Source: Organic Chemistry Portal URL: [Link]

  • Title: (PDF) Water-Promoted Iodocyclization of 2-Allylphenols Source: ResearchGate URL: [Link]

Sources

reaction conditions for C-N coupling with 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Reaction Conditions for C-N Coupling with 2-Iodo-4-(trifluoromethoxy)phenol

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the carbon-nitrogen (C-N) cross-coupling of this compound. This substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethoxy group.[1][2] We will explore the two primary catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, guidance on parameter optimization, step-by-step experimental protocols, and troubleshooting advice to enable the successful synthesis of N-aryl derivatives from this valuable building block.

Scientific Background & Strategic Considerations

The formation of C-N bonds is a cornerstone of modern organic synthesis, as the resulting arylamine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[3][4] The substrate, this compound, presents a unique combination of functional groups that must be considered when designing a successful coupling strategy.

Analyzing the Substrate: this compound
  • The Trifluoromethoxy (-OCF3) Group: This substituent is a powerful electron-withdrawing group through induction (σ-withdrawing) due to the highly electronegative fluorine atoms.[1][5] Unlike the related methoxy group (-OCH3), its ability to donate electron density via resonance (π-donation) is significantly diminished.[5] This electronic profile deactivates the aromatic ring, which can influence the kinetics of the catalytic cycle. However, the -OCF3 group also enhances lipophilicity and metabolic stability, making it a highly desirable feature in drug candidates.[2]

  • The Iodide Leaving Group: The carbon-iodine bond is the weakest among the aryl halides, making this compound a highly reactive substrate for oxidative addition in palladium-catalyzed cycles.[6] This high reactivity is advantageous, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides.

  • The Ortho-Phenol Group: The acidic proton of the hydroxyl group can interact with the basic conditions required for C-N coupling. This presents both a challenge and an opportunity. The phenol can be deprotonated by the base, potentially coordinating to the metal center or leading to competitive O-arylation side reactions. Judicious selection of the base and reaction conditions is therefore critical to ensure chemoselectivity for N-arylation.[7]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds.[8][9] The reaction is renowned for its functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions. The catalytic cycle proceeds through three key steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[9][10]

The success of this reaction, particularly with challenging substrates, is intimately linked to ligand design.[11] Bulky, electron-rich phosphine ligands are essential as they increase the electron density at the palladium center, which facilitates the rate-limiting oxidative addition step, and their steric bulk promotes the final reductive elimination step to release the product and regenerate the active catalyst.[11][12]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oxidative_addition Ar-I amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NR¹R²) oxidative_addition->amido_complex HNR¹R², Base amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product out2 [Base-H]⁺ I⁻ out1 in1 Ar-I in2 HNR¹R² in3 Base

Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[13][14] While traditional Ullmann reactions often required harsh conditions (high temperatures, stoichiometric copper), modern protocols employ soluble copper salts (e.g., CuI) and ligands, allowing for more moderate conditions.[15] This reaction is a cost-effective alternative to palladium-catalyzed methods.[16] The mechanism is thought to involve a Cu(I) species which undergoes oxidative addition with the aryl halide, followed by reaction with the amine.[15][17]

Ullmann_Cycle cluster_ullmann Ullmann-Type C-N Coupling cu_i Cu(I) Source (e.g., CuI) cu_amide Copper Amide Cu(I)-NR¹R² cu_i->cu_amide HNR¹R², Base cu_iii Proposed Cu(III) Intermediate Ar-Cu(III)(I)(NR¹R²) cu_amide->cu_iii Ar-I (Oxidative Addition) cu_iii->cu_i Reductive Elimination product Ar-NR¹R² cu_iii->product

Caption: A simplified pathway for the Copper-catalyzed Ullmann C-N coupling.

Application Notes: Parameter Optimization

The selection of reaction components is paramount for achieving high yield and selectivity in the C-N coupling of this compound.

ParameterBuchwald-Hartwig (Pd) RecommendationsUllmann-Type (Cu) RecommendationsCausality & Rationale
Metal Source Pd(OAc)₂, Pd₂(dba)₃ (0.5 - 2 mol%)CuI (5 - 10 mol%)Pd(0) is the active catalyst; Pd(II) precursors are reduced in situ.[10] Cu(I) is generally the active species in Ullmann couplings. Higher loadings are typical for copper catalysis.[15]
Ligand X-Phos, RuPhos, BrettPhos (1 - 1.5 eq. to Pd)1,10-Phenanthroline, L-Proline (10 - 20 mol%)Pd: Bulky, electron-rich biarylphosphine ligands accelerate both oxidative addition and reductive elimination, overcoming substrate steric hindrance and electronic deactivation.[3][4] Cu: Simple, inexpensive N,O-based ligands are often sufficient to stabilize the copper catalyst and promote the reaction.[15]
Base Cs₂CO₃, K₃PO₄, NaOt-Bu (1.5 - 2.2 eq.)K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 eq.)A strong, non-nucleophilic base is required to deprotonate the amine. For this substrate, a moderately strong base like Cs₂CO₃ is often a good starting point to minimize competitive deprotonation and subsequent O-arylation of the phenol group.[7]
Solvent Toluene, Dioxane, t-Amyl alcoholDMF, NMP, DioxaneThe solvent must solubilize the reactants and be stable at the reaction temperature. Toluene and dioxane are standard for Pd-catalysis.[10] Ullmann reactions may require more polar, higher-boiling solvents like DMF.[15]
Temperature 80 - 110 °C110 - 150 °CThe high reactivity of the aryl iodide often allows for moderate temperatures in Buchwald-Hartwig reactions. Ullmann couplings typically require more thermal energy to proceed efficiently.[15]

Experimental Protocols

The following protocols provide a starting point for the C-N coupling of this compound. Optimization may be required for specific amine coupling partners.

Experimental_Workflow cluster_workflow General Experimental Workflow start Start: Prepare Glassware add_solids 1. Add Solids to Flask (Aryl Iodide, Base, Catalyst, Ligand) start->add_solids inert_atm 2. Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) add_solids->inert_atm add_liquids 3. Add Degassed Solvent and Liquid Amine inert_atm->add_liquids heat_stir 4. Heat and Stir Reaction (Monitor by TLC or GC/MS) add_liquids->heat_stir workup 5. Reaction Cooldown & Aqueous Workup heat_stir->workup purify 6. Purification (Column Chromatography) workup->purify end End: Characterization purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials and Reagents:

  • This compound

  • Amine coupling partner (e.g., Aniline)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Caesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq.), Cs₂CO₃ (1.5 mmol, 1.5 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 mmol, 1.2 eq.) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann-Type Amination

Materials and Reagents:

  • This compound

  • Amine coupling partner (e.g., Morpholine)

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 eq.), CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Reagent Addition: Add the amine (1.5 mmol, 1.5 eq.) followed by anhydrous DMSO (4 mL).

  • Inert Atmosphere: Sparge the mixture with an inert gas (e.g., Argon) for 5-10 minutes.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and add water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMSO.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd or Cu source).2. Insufficiently inert atmosphere.3. Base is not strong enough.4. Temperature is too low.1. Use fresh catalyst and ligands. Ensure Pd(II) is properly reduced in situ.2. Improve degassing of solvent and ensure a positive pressure of N₂/Ar.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu).4. Increase temperature in 10 °C increments.
Formation of O-Arylated Side Product The phenoxide, formed by deprotonation of the -OH group, is competing as a nucleophile.1. Use a milder base (e.g., K₃PO₄ instead of NaOt-Bu).2. Use a ligand system known to favor N-arylation over O-arylation.[7]3. Consider protecting the phenol group (e.g., as a methyl ether) prior to coupling, followed by deprotection.
Hydrodehalogenation (Ar-I → Ar-H) 1. Presence of water or protic impurities.2. β-hydride elimination from the amine coupling partner.1. Use anhydrous solvents and reagents. Dry the base thoroughly before use.2. This is more common with amines bearing β-hydrogens. Ensure optimal catalyst/ligand ratio to favor reductive elimination.
Difficulty in Purification Residual polar solvents (e.g., DMF, DMSO) or ligand byproducts.1. For DMSO/DMF, perform multiple aqueous washes (brine is effective).2. Choose a ligand whose byproducts are easily separable by chromatography or filtration.

References

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  • Gholinejad, M., & Farajpour, G. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . RSC Medicinal Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols . Molecules. [Link]

  • Wikipedia. Ullmann condensation . [Link]

  • Stahly, G. P., & Bell, D. R. (1989). A new method for synthesis of trifluoromethyl-substituted phenols and anilines . The Journal of Organic Chemistry. [Link]

  • Klapars, A., et al. (2005). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors . Journal of the American Chemical Society. [Link]

  • Wölfling, J., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Steroids. [Link]

  • Lundgren, R. J., et al. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols . Organic Letters. [Link]

  • Wang, F., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination . Organic Letters. [Link]

  • Singh, C., et al. Hiyama coupling reaction followed by cyclization of 2‐iodophenol (3)... . ResearchGate. [Link]

  • SynArchive. Ullmann Condensation . [Link]

  • Mondal, S., et al. (2023). Cu-Catalyzed C(sp3) Amination of Unactivated Secondary Alkyl Iodides Promoted by Diaryliodonium Salts . Organic Letters. [Link]

  • Strieter, E. R., et al. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands... . Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews. [Link]

  • White, A. K., & Alexanian, E. J. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles . Organic Letters. [Link]

  • Tang, P., & Ritter, T. Deoxyfluorination of Phenols . Harvard University. [Link]

  • Nasrollahzadeh, M., et al. Synthesis of phenol derivatives from aryl halides and potassium hydroxide . [Link]

  • Konno, T., et al. (2011). Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction . Chemical Communications. [Link]

  • Tanimoto, H., et al. (2012). Total synthesis of PDE-II by copper-mediated double amination . Organic & Biomolecular Chemistry. [Link]

  • Aǧar, A. A., et al. (2011). 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol . Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ma, J., et al. (2012). Highly Selective Amination of o- and p-Alkyl Phenols over Pd/Al2O3-BaO . Bulletin of the Korean Chemical Society. [Link]

  • Sato, T., et al. (1981). Preparation of primary amines by the copper(I) catalyzed reaction of 4,4'-bis(trifluoromethyl)benzophenone O-methylsulfonyloxime and alkyl Grignard reagents . Chemistry Letters. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the challenging substrate, 2-iodo-4-(trifluoromethoxy)phenol. Our goal is to provide you with in-depth troubleshooting strategies and practical, field-proven insights to help you overcome common obstacles and achieve optimal reaction outcomes.

The structure of this compound presents a unique combination of electronic and steric challenges. The ortho-iodide next to the phenolic hydroxyl group creates significant steric hindrance, while the acidic proton of the phenol can interact with the base, and the potent electron-withdrawing trifluoromethoxy group modulates the electronic character of the aryl ring. This guide will deconstruct these challenges and offer logical, evidence-based solutions.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial to consider before setting up your experiment.

Q1: Why is the choice of base so critical when working with a phenolic substrate like this one?

A1: The base in a Suzuki-Miyaura coupling serves multiple essential roles, and its importance is magnified with a phenolic substrate.[1] Primarily, the base activates the organoboron species by forming a more nucleophilic boronate complex, which is necessary for the transmetalation step.[2][3][4] However, with this compound, the base will also deprotonate the acidic phenol, forming a phenoxide. This deprotonation has two major consequences:

  • Electronic Modulation: The resulting phenoxide is a very strong electron-donating group, which increases the electron density on the aromatic ring. This can slow down the rate-determining oxidative addition step.[5]

  • Stoichiometry: A portion of the base is consumed in this acid-base reaction, so you must ensure enough base is present to facilitate both the deprotonation and the formation of the active boronate species.

Therefore, selecting a base requires balancing sufficient reactivity for boronate formation against potential side reactions. Weaker bases like potassium carbonate (K₂CO₃) may be a good starting point, while stronger bases like potassium phosphate (K₃PO₄) are often more effective for sterically hindered couplings.[6]

Q2: What class of ligands is best suited for this sterically hindered coupling?

A2: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this type of transformation due to the steric bulk around the reaction center. The ortho-iodide and the adjacent hydroxyl group impede the approach of the palladium catalyst. To overcome this, highly active, bulky, and electron-rich phosphine ligands are required.[7][8]

The most successful ligands for these systems are the dialkylbiaryl phosphines (e.g., Buchwald ligands) such as SPhos, XPhos, and RuPhos.[9] These ligands possess several key features:

  • Bulk: Their large steric profile promotes the reductive elimination step, which is often the turnover-limiting step for hindered biaryl formation.[10]

  • Electron-Rich Nature: They stabilize the Pd(0) resting state and promote the oxidative addition into the C-I bond.[11]

  • Flexibility: They can accommodate the sterically demanding transition states involved in the catalytic cycle.

Q3: Should I protect the phenol group before the reaction?

A3: This is a valid strategic question. Protecting the phenol (e.g., as a methyl or benzyl ether) would prevent complications from the acidic proton and the formation of the electron-donating phenoxide. However, this adds two steps to your synthesis (protection and deprotection), which can lower the overall yield and increase costs.

Direct coupling on the unprotected phenol is often feasible and more efficient if the correct conditions are chosen. By carefully selecting a base (e.g., K₃PO₄) and a robust ligand (e.g., SPhos), the reaction can often proceed in high yield without protection. We recommend attempting the direct coupling first before resorting to a protection strategy.

Q4: What are the most common side reactions to watch for?

A4: The three most common side reactions in this system are:

  • Protodeboronation: The boronic acid reacts with water or other proton sources to revert to the corresponding arene, effectively destroying your nucleophile.[10][12] This is often exacerbated by high temperatures and overly strong bases.

  • Dehalogenation (Hydrodehalogenation): The this compound is reduced to 4-(trifluoromethoxy)phenol. This can occur after oxidative addition if a hydride source is present in the reaction mixture.[13]

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. This is typically caused by the presence of oxygen, which can promote an alternative catalytic cycle.[13] Rigorous degassing of all solvents and reagents is the best way to prevent this.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

Use this guide when your reaction does not perform as expected. Identify the primary outcome and follow the recommended steps.

Problem 1: Low to no conversion of this compound.
  • Observation: TLC or LC-MS analysis shows a large amount of unreacted starting material.

  • Probable Cause 1: Inefficient Oxidative Addition.

    • Why it happens: The combination of steric hindrance from the ortho-iodide and the electron-rich nature of the in-situ formed phenoxide can make the initial oxidative addition of the Pd(0) catalyst into the C-I bond sluggish.[5]

    • Solution:

      • Switch to a More Active Ligand: If you are using a simple ligand like PPh₃, switch to a bulkier, more electron-rich dialkylbiaryl phosphine ligand. See the table below for recommendations.[9]

      • Increase Temperature: While starting at a moderate temperature (e.g., 60-80 °C) is wise, sluggish reactions often require more thermal energy. Increase the temperature in 10-15 °C increments, monitoring for decomposition.[14]

      • Check Your Palladium Source: Ensure your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality. Older catalysts can have reduced activity.

  • Probable Cause 2: Catalyst Deactivation.

    • Why it happens: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[15] Acetonitrile, sometimes used as a solvent, can also poison the catalyst under certain conditions.[15]

    • Solution:

      • Rigorous Degassing: This is non-negotiable. Degas your solvent(s) (including water) by sparging with argon or nitrogen for at least 30 minutes.[16] Assemble your reaction under an inert atmosphere (glovebox or Schlenk line).

      • Solvent Choice: Use high-purity, anhydrous solvents. For this substrate, ethereal solvents like 1,4-dioxane or THF , often with a small amount of water, are excellent choices.[17]

Problem 2: Significant formation of 4-(trifluoromethoxy)phenol (dehalogenation).
  • Observation: A major byproduct is the starting material without the iodine atom.

  • Probable Cause: Competing Reduction Pathway.

    • Why it happens: After oxidative addition, the Ar-Pd(II)-I intermediate can react with a hydride source instead of the boronic acid. This leads to reductive elimination of the dehalogenated arene.[13] Solvents like alcohols can sometimes be a source of hydrides.

    • Solution:

      • Change Solvent System: If you are using an alcohol co-solvent (e.g., ethanol, butanol), switch to a non-protic system like dioxane/water or toluene/water.[15]

      • Use a More Stable Boronic Acid Derivative: If protodeboronation is slow, the concentration of the active boronate is low, giving the dehalogenation pathway more time to occur. Consider using a pinacol boronic ester (BPin), which is more stable than the corresponding boronic acid.[13]

Problem 3: Boronic acid is consumed, but the main byproduct is from homocoupling.
  • Observation: Your desired product yield is low, but you observe a significant amount of the symmetrical biaryl derived from your boronic acid partner.

  • Probable Cause: Presence of Oxygen.

    • Why it happens: Oxygen can facilitate the oxidative homocoupling of boronic acids, a process also catalyzed by palladium.[13]

    • Solution:

      • Improve Degassing Technique: This is the most direct solution. Ensure all components—solvents, water, and the reaction vessel headspace—are thoroughly deoxygenated. A freeze-pump-thaw cycle is highly effective for complete oxygen removal.

      • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate side reactions that are more prevalent when reducing a Pd(II) source in situ.[10]

Problem 4: Reaction is sluggish and stalls, with poor solubility of reagents.
  • Observation: The reaction mixture is a thick, heterogeneous slurry, and the reaction does not go to completion.

  • Probable Cause: Poor Solubility of the Base.

    • Why it happens: Inorganic bases like K₃PO₄ and K₂CO₃ have low solubility in many organic solvents (e.g., toluene). If the base cannot interact with the boronic acid, the catalytic cycle cannot proceed efficiently.

    • Solution:

      • Add Water as a Co-solvent: A small amount of water (e.g., a 10:1 or 4:1 organic solvent to water ratio) can dramatically improve the solubility of the base and accelerate the reaction.[18]

      • Switch to a More Solubilizing Solvent System: Solvents like THF and 1,4-dioxane are more polar than toluene and can improve the overall solubility of the reaction components.[19]

      • Use a Different Base: Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents than its potassium counterparts and is often very effective, albeit more expensive.[16]

Data & Reagent Selection Tables
Table 1: Ligand Selection Guide for Hindered Substrates
LigandStructure TypeKey Advantages for This CouplingTypical Loading (mol% vs. Pd)
SPhos Dialkylbiaryl PhosphineExcellent for sterically hindered and electron-rich substrates. High activity allows for lower temperatures.[9]2:1
XPhos Dialkylbiaryl PhosphineVery general and robust ligand. Highly active for challenging couplings, including aryl chlorides.[10]2:1
RuPhos Dialkylbiaryl PhosphineEffective for electron-rich systems. Often provides good results when other ligands fail.[20]2:1
P(t-Bu)₃ TrialkylphosphineVery electron-rich and bulky, but also highly air-sensitive. Can be effective but requires careful handling.2:1
PPh₃ TriarylphosphineNot Recommended. Generally ineffective for this type of sterically demanding transformation.N/A
Table 2: Base and Solvent Compatibility
BaseStrengthRecommended SolventsComments for Phenolic Substrates
K₃PO₄ Medium-StrongDioxane/H₂O, THF/H₂O, Toluene/H₂OOften the best choice. Strong enough to facilitate transmetalation with hindered partners but mild enough to prevent side reactions.[6]
K₂CO₃ MildDioxane/H₂O, THF/H₂OGood starting point. May not be strong enough for very challenging coupling partners. Can be effective if the boronic acid is highly reactive.[10]
Cs₂CO₃ StrongDioxane, THF, Toluene (often anhydrous)Highly effective due to its strength and solubility. Use if other bases fail, but be mindful of cost and potential for base-mediated side reactions.[16]
KF MildDioxane, THF (anhydrous)Useful for substrates with base-sensitive functional groups. Can prevent hydrolysis of esters, but may result in slower reaction rates.[4]
Visualized Workflows and Mechanisms
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out Ar-Ar' (Product) trans_complex->product_out sub_start Ar-I (Substrate) sub_start->pd0 Oxidative Addition boronic_start Ar'-B(OH)₂ + Base boronic_start->oa_complex

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Outcome outcome1 Low/No Conversion Unreacted Ar-I start->outcome1 outcome2 Major Byproduct Dehalogenation (Ar-H) start->outcome2 outcome3 Major Byproduct Homocoupling (Ar'-Ar') start->outcome3 outcome4 Stalled Reaction Poor Solubility start->outcome4 sol1 Cause: Ineffective OA / Catalyst Deactivation Solutions: • Use Bulky Ligand (SPhos, XPhos) • Increase Temperature • Rigorous Degassing outcome1->sol1 sol2 Cause: Reduction Pathway Solutions: • Switch from Alcohol Co-Solvent • Use Dioxane/H₂O or THF/H₂O • Use Stable Boronic Ester (BPin) outcome2->sol2 sol3 Cause: Oxygen Present Solutions: • Improve Degassing Protocol • Use Freeze-Pump-Thaw • Assemble in Glovebox outcome3->sol3 sol4 Cause: Poor Base Solubility Solutions: • Add H₂O as Co-Solvent • Switch to THF or Dioxane • Use Cs₂CO₃ outcome4->sol4

A logical workflow for troubleshooting common Suzuki coupling issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (Potassium phosphate, 3.0 equivalents), finely ground

  • 1,4-Dioxane, anhydrous

  • Degassed, deionized water

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.015 eq), and SPhos (0.03 eq).

  • Inerting the Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[21]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 dioxane:water ratio and a final substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final biaryl product.

References

Sources

Technical Support Center: Troubleshooting Common Side Reactions in 2-Iodo-4-(trifluoromethoxy)phenol Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the coupling of 2-Iodo-4-(trifluoromethoxy)phenol. The following question-and-answer format is designed to directly address specific experimental challenges, offering explanations grounded in reaction mechanisms and providing actionable protocols to enhance reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low yield of the desired product, and I observe significant amounts of 4-(trifluoromethoxy)phenol. What is happening and how can I fix it?

A1: This is a classic case of proto-dehalogenation, a common side reaction in palladium-catalyzed cross-couplings. The desired catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond. However, a competing pathway exists where the aryl-palladium intermediate reacts with a proton source, leading to the removal of the iodine and regeneration of the arene, in this case, 4-(trifluoromethoxy)phenol. The electron-withdrawing nature of the trifluoromethoxy group can make the aryl iodide more susceptible to this side reaction.

Troubleshooting Guide: Minimizing Proto-dehalogenation

Parameter Problem Solution
Reagent Quality Presence of protic impurities (e.g., water in solvents or reagents, or acidic protons on the boronic acid coupling partner).Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system). Ensure the boronic acid is of high purity and stored under anhydrous conditions.
Base Selection The choice of base can influence the rate of both the desired coupling and the side reactions. Strong, sterically hindered bases are generally preferred.Use bases like Cs₂CO₃ or K₃PO₄, which are effective in promoting the transmetalation step without introducing excessive protic species. Avoid using hydroxide bases if possible.
Catalyst & Ligand A sluggish catalyst system can allow more time for side reactions to occur.Employ a highly active catalyst system to accelerate the cross-coupling rate relative to dehalogenation. Use pre-formed, well-defined palladium precatalysts (e.g., XPhos Pd G3) for rapid generation of the active Pd(0) species. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[1]
Reaction Temperature Higher temperatures can sometimes favor dehalogenation pathways.Optimize the reaction temperature. While some reactions require heating to proceed, excessively high temperatures should be avoided. A temperature screening is recommended.

Experimental Protocol: Minimizing Proto-dehalogenation in a Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the boronic acid coupling partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst). Add this to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Heat the reaction to the optimized temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure for purification.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am isolating a significant amount of a biaryl ether byproduct. What is the cause of this O-arylation?

A2: The unprotected phenol group on your starting material is a competing nucleophile. In Buchwald-Hartwig aminations, both the desired amine and the phenoxide (formed by deprotonation of the phenol by the base) can undergo coupling with the aryl iodide. This leads to a mixture of the desired N-arylated product and the undesired O-arylated byproduct (a diaryl ether).

Troubleshooting Guide: Suppressing O-Arylation in Buchwald-Hartwig Amination

Parameter Problem Solution
Phenol Reactivity The acidic proton of the phenol is readily removed by the base, generating a competing nucleophile.Protect the phenol group prior to the coupling reaction. Common protecting groups for phenols that are stable to Buchwald-Hartwig conditions include methyl ether, benzyl ether, or silyl ethers (e.g., TBDMS). The protecting group can be removed in a subsequent step.
Ligand Choice The ligand can influence the relative rates of N- vs. O-arylation.While protection is the most robust solution, some ligands may offer a degree of selectivity. Screening different ligands could potentially favor N-arylation, but this is often substrate-dependent and less reliable than protection.
Reaction Conditions The choice of base and temperature can affect the equilibrium between the phenol and phenoxide, and the relative rates of the two coupling reactions.Use a base that is strong enough to deprotonate the amine but potentially less effective at deprotonating the phenol. However, this is a delicate balance and can be difficult to achieve. Protecting the phenol is a more direct approach.

Experimental Protocol: Phenol Protection Prior to Buchwald-Hartwig Amination

  • Phenol Protection (e.g., Methylation):

    • Dissolve this compound in a suitable solvent (e.g., acetone or DMF).

    • Add a base (e.g., K₂CO₃) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).

    • Stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the protected 2-Iodo-4-(trifluoromethoxy)anisole.

  • Buchwald-Hartwig Amination:

    • Use the protected aryl iodide in the standard Buchwald-Hartwig protocol with your desired amine.

  • Deprotection (if necessary):

    • Following the successful amination, deprotect the phenol using appropriate conditions (e.g., BBr₃ for a methyl ether).

Q3: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of a symmetrical biaryl byproduct. What is this and how can I prevent it?

A3: You are likely observing the product of Ullmann-type homocoupling. This is a common side reaction in Sonogashira couplings, especially with aryl iodides, and can also be a significant pathway in other cross-coupling reactions.[2] This reaction involves the coupling of two molecules of your this compound to form a symmetrical biaryl. This can be catalyzed by either the palladium catalyst or the copper co-catalyst often used in Sonogashira reactions.

Troubleshooting Guide: Minimizing Homocoupling

Parameter Problem Solution
Catalyst System The catalyst may promote homocoupling of the aryl iodide.For Sonogashira couplings, consider using a copper-free protocol, as the copper co-catalyst can significantly promote the homocoupling of the alkyne (Glaser coupling) and potentially the aryl iodide.
Reaction Temperature Higher temperatures can increase the rate of homocoupling.Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.
Reagent Stoichiometry An excess of the aryl iodide can favor homocoupling.Use a slight excess of the alkyne coupling partner (e.g., 1.1-1.2 equivalents).
Inert Atmosphere Oxygen can promote oxidative homocoupling pathways.Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas all solvents and reagents.

Visualizing Competing Pathways: Cross-Coupling vs. Homocoupling

G cluster_main Desired Cross-Coupling cluster_side Undesired Homocoupling A Ar-Pd(II)-I B Coupling Partner A->B Transmetalation C Cross-Coupled Product B->C Reductive Elimination D Ar-Pd(II)-I E Ar-I D->E Further Oxidative Addition/Disproportionation F Homocoupled Product E->F Reductive Elimination Start Pd(0) + Ar-I Start->A Start->D

Caption: Competing catalytic cycles in cross-coupling reactions.

General Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Multiple Products Observed check_reagents Verify Reagent Purity and Integrity (Anhydrous, Degassed) start->check_reagents optimize_conditions Systematically Optimize Reaction Conditions (Base, Solvent, Temperature) check_reagents->optimize_conditions Reagents OK change_catalyst Screen Different Catalyst/Ligand Systems optimize_conditions->change_catalyst Improvement Seen, but Not Optimal final_product Desired Product Obtained optimize_conditions->final_product Problem Solved protect_phenol Consider Protecting the Phenol Group change_catalyst->protect_phenol Side Reactions Persist change_catalyst->final_product Problem Solved protect_phenol->final_product Problem Solved

Caption: A systematic approach to troubleshooting coupling reactions.

References

  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2019). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubMed. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Retrieved from [Link]

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preventing byproduct formation in 2-Iodo-4-(trifluoromethoxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Control

Welcome to the technical support center for advanced synthesis. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. However, this electrophilic iodination is often plagued by challenges in selectivity, leading to the formation of undesirable byproducts that complicate purification and reduce overall yield.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights to troubleshoot and prevent these issues. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions and achieve a robust, reproducible synthesis.

Section 1: Core Reaction Principles & Common Pitfalls

The synthesis of this compound from 4-(trifluoromethoxy)phenol is a classic example of an electrophilic aromatic substitution. The potent activating, ortho, para-directing effect of the hydroxyl (-OH) group dominates the reaction, making the positions ortho to it highly nucleophilic.[1][2] Since the para position is occupied by the trifluoromethoxy group, electrophilic attack occurs almost exclusively at the ortho positions (C2 and C6).

The primary synthetic challenge is not achieving iodination, but rather stopping it at the desired mono-iodinated stage. The initial product, this compound, is itself an activated aromatic ring and can undergo a second iodination to form the primary byproduct, 2,6-diiodo-4-(trifluoromethoxy)phenol .[2][3]

Reaction and Byproduct Formation Pathway

The diagram below illustrates the intended reaction pathway and the competing side reaction that leads to the most common impurity.

G SM 4-(trifluoromethoxy)phenol (Starting Material) Product This compound (Desired Product) SM->Product H+ loss Byproduct 2,6-Diiodo-4-(trifluoromethoxy)phenol (Primary Byproduct) Product->Byproduct H+ loss Reagent Iodinating Agent (e.g., NIS, I+) Reagent->SM 1. Electrophilic Attack (Fast) Reagent->Product 2. Electrophilic Attack (Slower, but problematic)

Caption: Reaction pathway for the synthesis of this compound and the formation of the di-iodinated byproduct.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of di-iodinated byproduct (2,6-diiodo-4-(trifluoromethoxy)phenol). What went wrong?

This is the most frequent problem and typically stems from over-reaction. The key is to control the reaction conditions to favor mono-iodination kinetically.

  • Probable Cause 1: Incorrect Stoichiometry. Using more than one equivalent of the iodinating agent will inevitably lead to di-iodination. Even a slight excess can be problematic due to the high reactivity of the phenol ring.[2]

  • Probable Cause 2: High Reaction Temperature. Elevated temperatures increase the rate of both the first and second iodination steps, reducing the selectivity for the mono-iodinated product.

  • Probable Cause 3: Inhomogeneous Reaction Mixture / Poor Reagent Addition. Adding the iodinating agent too quickly or all at once creates localized areas of high concentration, promoting di-iodination before the reagent can disperse throughout the solution.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Iodinating Agent Stoichiometry 1.0 - 1.1 equivalentsReduce to 0.95 - 0.98 equivalents Ensures the iodinating agent is the limiting reagent, preventing over-iodination at the cost of some unreacted starting material, which is easier to separate.[4]
Temperature Room Temperature (~20°C)Cool the reaction to 0 - 5°C using an ice bath.Slows down the overall reaction rate, increasing the kinetic selectivity for the initial, faster mono-iodination step over the subsequent di-iodination.
Reagent Addition Single portion additionAdd the iodinating agent portion-wise or as a solution drop-wise over 30-60 minutes.Maintains a low, steady concentration of the electrophile, minimizing localized over-reactions and improving selectivity.[2]

Q2: The reaction is sluggish, and a lot of starting material remains even after extended reaction time. How can I improve conversion?

Low conversion points to insufficient electrophilicity of the iodinating species or issues with reagent quality.

  • Probable Cause 1: Inactive Catalyst. When using N-Iodosuccinimide (NIS), an acid catalyst is often required to activate it. If the acid is old, wet, or used in too small a quantity, the reaction will be slow.[4][5]

  • Probable Cause 2: Decomposed Reagent. NIS can decompose over time, especially if not stored properly (cool, dry, dark place). It is advisable to use a freshly opened bottle or test the activity on a small scale.

  • Probable Cause 3: Inappropriate Solvent. The solvent must fully dissolve the starting material to ensure a homogeneous reaction. If 4-(trifluoromethoxy)phenol is not fully soluble, the reaction rate will be limited by its dissolution.

Solutions:

  • Verify Catalyst: Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄, trifluoroacetic acid). Ensure the catalytic amount is appropriate (typically 5-10 mol%).[4]

  • Check Reagent Quality: Source high-purity NIS (>95%) and store it correctly.[4]

  • Optimize Solvent System: If solubility is an issue, consider alternative solvents like glacial acetic acid or a THF/water mixture, which are effective for this type of transformation.[4][6]

Q3: I am observing dark-colored impurities in my crude product, even after a sodium thiosulfate quench. What are they and how can I prevent them?

Dark colors (brown, purple) often indicate the presence of molecular iodine (I₂) or phenol oxidation byproducts.[7]

  • Probable Cause 1: Incomplete Quenching. The amount of quenching agent (e.g., aqueous sodium thiosulfate) was insufficient to reduce all residual iodinating agent or I₂ formed during the reaction.

  • Probable Cause 2: Oxidative Side Reactions. Phenols can be sensitive to oxidation, especially with certain hypervalent iodine reagents or in the presence of strong acids/oxidants, leading to quinone-like structures or polymeric tars.[7][8]

Solutions:

  • Thorough Quenching: After the reaction is complete, ensure a robust quench by adding 1M aqueous sodium thiosulfate solution until the color of any residual iodine is fully discharged. A subsequent wash with sodium bisulfite can also be beneficial.[4]

  • Milder Conditions: Avoid unnecessarily harsh conditions. Use only a catalytic amount of acid and maintain lower temperatures to minimize oxidative pathways.

  • Decolorizing Carbon: During workup, after extraction into an organic solvent, the solution can be treated with a small amount of activated carbon to adsorb colored impurities before drying and filtration.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best iodinating reagent for this synthesis: NIS or molecular iodine (I₂)?

Both are viable, but N-Iodosuccinimide (NIS) generally offers better control and milder conditions for highly activated substrates like phenols.[5]

FeatureN-Iodosuccinimide (NIS)Molecular Iodine (I₂)
Handling Solid, easier to handle and weigh accurately.Solid, but sublimes and can be messy.
Reactivity Moderately reactive; requires an acid catalyst for activation.[9]Less electrophilic; requires a base or an oxidizing agent (e.g., H₂O₂, NaNO₂) to generate the active iodinating species.[10][11]
Byproducts Succinimide (water-soluble, easily removed).Iodide salts or byproducts from the oxidant.
Control Generally provides higher selectivity and cleaner reactions for phenols.[5]Can be less selective, with a higher tendency for over-iodination if not carefully controlled.[2]
Recommendation Preferred for achieving high selectivity in this synthesis.A viable, often cheaper alternative, but requires more rigorous optimization.

Q2: What is the role of the acid catalyst (e.g., H₂SO₄) when using NIS?

The acid catalyst acts as an activator. It protonates the carbonyl oxygen of the succinimide ring, which withdraws electron density from the nitrogen atom. This weakens the N-I bond, making the iodine atom significantly more electrophilic and thus a more potent iodinating agent, capable of reacting efficiently with the aromatic ring.[5][9]

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate.

  • Visualization: Use a UV lamp (254 nm).

  • Interpretation:

    • Starting Material (SM): 4-(trifluoromethoxy)phenol will have a certain Rf value.

    • Product (P): this compound will be less polar than the SM and have a higher Rf.

    • Byproduct (BP): 2,6-diiodo-4-(trifluoromethoxy)phenol will be even less polar and have the highest Rf.

    • Monitoring: Spot the reaction mixture alongside the starting material. The goal is to stop the reaction when the SM spot has disappeared or is very faint, and the BP spot is not yet visible or is minimal.

Q4: What is the best method for purifying the final product?

The choice depends on the scale and the impurity profile of your crude material.

  • Flash Column Chromatography: This is the most reliable method for separating the desired product from both the unreacted starting material and the di-iodinated byproduct. The separation is typically straightforward due to the significant polarity difference.[6]

  • Recrystallization: If the crude product is relatively clean (>90% pure) and the primary impurity is either the starting material or the di-iodo byproduct, recrystallization can be an effective and scalable purification method. A suitable solvent system (e.g., from a hexane/dichloromethane mixture) would need to be developed.[2]

Section 4: Recommended Experimental Protocol

This protocol is based on the use of NIS with an acid catalyst, which provides a high degree of control for this transformation.[4]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in glacial acetic acid (approx. 0.75 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Catalyst Addition: To the cooled solution, add concentrated sulfuric acid (98%, 0.3 eq) dropwise while maintaining the temperature below 10°C.

  • Iodinating Agent Addition: Add N-Iodosuccinimide (NIS, 0.95 eq) in small portions over 30 minutes. Ensure each portion dissolves before adding the next. This is a critical step for selectivity.

  • Reaction Monitoring: Stir the mixture vigorously at 0-5°C. Monitor the reaction progress every 15-20 minutes by TLC. The reaction is typically complete within 1-2 hours.

  • Workup - Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water (10x the volume of acetic acid used). Extract the aqueous phase with diethyl ether (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with:

    • 1 M aqueous sodium thiosulfate solution (2x, to remove any residual iodine).

    • Water (1x).

    • Saturated aqueous sodium chloride (brine, 1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.[4]

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

References

  • Google. (n.d.). Time in Nišavski okrug.
  • Sclar, M. (1938). The Mechanism of the Iodination of Phenols.
  • Wikipedia. (2023). Phenol oxidation with hypervalent iodine reagents. Retrieved January 4, 2026, from [Link]

  • Kiran, Y. B., Konakahara, T., & Sakai, N. (2008). A Green Reagent for the Iodination of Phenols. Synlett, 2008(15), 2323-2327.
  • Milton, M. (n.d.). I2 and Electrophilic I+ reagents. Wordpress. Retrieved January 4, 2026, from [Link]

  • Schäfer, A., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(8), 3381.
  • Patent EP2394984A1. (2011). Process for the iodination of phenolic derivatives.
  • Kiran, Y. B., Konakahara, T., & Sakai, N. (2008). A green reagent for the iodination of phenols. Tokyo University of Science.
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. Retrieved January 4, 2026, from [Link]

  • Scilife GmbH. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (2023). Electrophilic halogenation. Retrieved January 4, 2026, from [Link]

  • Request PDF. (n.d.). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. Retrieved January 4, 2026, from [Link]

  • Bovonsombat, P., et al. (2011).
  • ChemSynthesis. (n.d.). 4-(trifluoromethoxy)phenol. Retrieved January 4, 2026, from [Link]

  • The Royal Society of Chemistry. (2018). Concerning The Mechanism of Iodine(III)
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved January 4, 2026, from [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved January 4, 2026, from [Link]...

  • Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785.
  • Radhakrishnamurti, P. S., et al. (1981). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry.
  • Patent US5892126A. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Harvey, R. G., et al. (2013). Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents. PMC.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 4, 2026, from [Link]

  • da Silva, F. M., et al. (2009). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 20(9), 1743-1746.
  • AOBChem USA. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Stanek, K., & Togni, A. (2021).
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Sources

troubleshooting failed Suzuki reactions with 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex organic synthesis, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Iodo-4-(trifluoromethoxy)phenol. As a Senior Application Scientist, my goal is to blend foundational mechanistic understanding with practical, field-tested solutions to guide you through the intricacies of this specific transformation.

The substrate , this compound, presents a unique set of challenges. The interplay between the sterically demanding ortho-iodo and hydroxyl groups, combined with the powerful electronic influence of the trifluoromethoxy substituent, requires a nuanced approach to reaction optimization. This guide is structured to move from high-level questions to granular troubleshooting, providing not just protocols, but the causal logic behind them.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound in Suzuki couplings.

Q1: Why is my Suzuki reaction with this compound failing or giving low yields?

Failure typically stems from a combination of three factors inherent to this substrate:

  • Steric Hindrance: The iodine atom is positioned ortho to the phenol -OH group. This proximity creates significant steric bulk around the reaction center, which can impede the approach of the palladium catalyst for the crucial oxidative addition step.[1][2]

  • The Phenol Group: The acidic proton of the phenol can interfere with the base, and the resulting phenoxide can coordinate to the palladium catalyst, potentially altering its activity.[3] While the phenol is electron-donating, its deprotonation is essential and must be factored into the choice and amount of base.

  • Catalyst Inefficiency: Standard catalysts like Pd(PPh₃)₄ may not be robust enough to overcome the steric and electronic challenges. Highly active, specialized catalyst systems are often required.[4][5]

Q2: Do I need to protect the phenol group before starting the reaction?

While protecting the phenol (e.g., as a methyl or SEM ether) is a valid strategy to eliminate complications from the acidic proton, it is often not necessary and adds steps to the synthesis. Many modern Suzuki-Miyaura protocols are designed to tolerate free hydroxyl groups.[2][6] A successful reaction without protection can be achieved by carefully selecting a base that is strong enough to deprotonate the phenol and activate the boronic acid without causing side reactions.[7] We recommend attempting the reaction on the unprotected phenol first with an appropriate base like K₃PO₄ or Cs₂CO₃.

Q3: How do the trifluoromethoxy (-OCF₃) and phenol (-OH) groups electronically influence the reaction?

These two groups have opposing electronic effects.

  • The -OCF₃ group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This makes the aryl ring more electron-poor, which generally accelerates the rate-limiting oxidative addition step.[8]

  • The phenol group (-OH) , especially when deprotonated to a phenoxide (-O⁻) by the base, is a powerful electron-donating group. This increases electron density on the ring, which can slow down oxidative addition.[9]

The net effect is a complex electronic environment. However, the primary challenge in this system is typically overcoming the steric hindrance from the ortho-substituents, which often has a greater impact on reaction success than the blended electronic effects.

Q4: What is the best "first-pass" set of conditions to try for this substrate?

For a challenging, sterically hindered substrate like this, a robust starting point is crucial. Avoid traditional, less active catalysts. A recommended starting point would be:

  • Catalyst: A pre-formed Pd(II) catalyst with a bulky, electron-rich biarylphosphine ligand (a "Buchwald ligand"). For example, XPhos Pd G2 or G3.[10][11]

  • Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ (3 equivalents). These are effective and generally compatible with the free phenol.[12][13]

  • Solvent: An anhydrous, polar aprotic solvent like 1,4-dioxane or THF, often with a small amount of water to aid in dissolving the base.[10][14]

  • Temperature: Elevated temperature (e.g., 80-100 °C) is typically necessary to overcome the activation energy barrier associated with steric hindrance.

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the reaction.

Problem 1: Low to No Conversion of Starting Material

This is the most frequent issue, indicating a fundamental problem with the reaction setup or catalytic cycle.

  • Potential Cause A: Inefficient Catalyst System or Catalyst Deactivation

    • Why it happens: The steric bulk of this compound may be too great for common ligands like triphenylphosphine (PPh₃), preventing efficient oxidative addition. Furthermore, oxygen contamination can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3]

    • How to solve it:

      • Switch to a Specialized Ligand: Employ bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][4][5] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is essential for attacking the hindered aryl iodide.

      • Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are air-stable and generate the active Pd(0) species reliably in situ, leading to more reproducible results.[15]

      • Ensure Rigorous Inert Conditions: Degas all solvents thoroughly (e.g., by sparging with argon for 30 minutes or using several freeze-pump-thaw cycles).[3][16] Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Potential Cause B: Inappropriate Base or Poor Base Solubility

    • Why it happens: The base has multiple critical roles: it must activate the boronic acid to form a more nucleophilic borate complex, and it must deprotonate the phenol.[17][18][19] If the base is too weak, insoluble, or consumed by side reactions, the transmetalation step will fail.

    • How to solve it:

      • Screen Bases: If a standard base like K₂CO₃ fails, switch to a stronger or more soluble one. Potassium phosphate (K₃PO₄) is an excellent choice for challenging couplings.[12] Cesium carbonate (Cs₂CO₃) is also highly effective due to its high solubility in organic solvents.[16]

      • Modify the Solvent System: For inorganic bases, adding a small amount of water (e.g., a 10:1 dioxane:water mixture) can dramatically increase their solubility and effectiveness.[14] However, for water-sensitive substrates, consider using an organic base like triethylamine or DBU in an anhydrous solvent.

      • Grind the Base: Anhydrous powdered bases can have low surface area. Grinding the base to a fine powder before addition can improve its reactivity.[9]

  • Potential Cause C: Insufficient Reaction Temperature

    • Why it happens: The oxidative addition and reductive elimination steps of the Suzuki cycle have significant activation energy barriers, especially for sterically congested substrates. Room temperature conditions are rarely sufficient.

    • How to solve it:

      • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, monitoring by TLC or LC-MS for product formation and potential decomposition. A typical range for difficult couplings is 80-110 °C.

      • Consider Microwave Irradiation: Microwave heating can rapidly and efficiently heat the reaction, often leading to dramatically reduced reaction times and improved yields for difficult couplings.[1][2]

Problem 2: Significant Side Product Formation

If the reaction proceeds but the desired product is contaminated, the issue lies with competing reaction pathways.

  • Potential Cause A: Protodeiodination (Starting Material is Dehalogenated)

    • Why it happens: This occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom. It is often promoted by trace water or other proton sources in the presence of the Pd(0) catalyst, especially if the subsequent cross-coupling is slow.

    • How to solve it:

      • Use Anhydrous Conditions: If protodeiodination is severe, switch to a strictly anhydrous solvent system (e.g., dry toluene or dioxane) and a base like K₃PO₄ that has been dried in an oven.

      • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (e.g., 1.5 equivalents) can help ensure the transmetalation step outcompetes the dehalogenation pathway.

  • Potential Cause B: Homocoupling of the Boronic Acid

    • Why it happens: Two molecules of the boronic acid react to form a biaryl byproduct. This side reaction is often catalyzed by Pd(II) species and exacerbated by the presence of oxygen.[20]

    • How to solve it:

      • Maintain Strict Inert Atmosphere: As with catalyst deactivation, rigorously excluding oxygen is the best way to minimize homocoupling.[14]

      • Control Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling side reaction.

Visualizations and Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, providing a mechanistic basis for troubleshooting.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂(Ar)Pdᴵᴵ-X Pd0->OxAdd Trans L₂(Ar)Pdᴵᴵ-R OxAdd->Trans Trans->Trans RedEl L₂Pd⁰ ... Ar-R Trans->RedEl Product Ar-R (Coupled Product) RedEl->Product ArX Ar-I (2-Iodo-4-(OCF₃)phenol) Boronic R-B(OH)₂ Borate [R-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) Borate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Use this workflow to systematically diagnose issues with your reaction.

Troubleshooting_Workflow Start Reaction Failed: Analyze by LC-MS/TLC Check_SM Is Starting Material (SM) Consumed? Start->Check_SM No_Conversion Problem: No Conversion Check_SM->No_Conversion No SM_Consumed Problem: Side Products Check_SM->SM_Consumed Yes Cause_Catalyst Cause: Catalyst/Ligand Inefficiency? Cause: Inactive Base? Cause: Temp Too Low? No_Conversion->Cause_Catalyst Sol_Catalyst Solution: 1. Use Bulky Ligand (XPhos). 2. Use Pre-catalyst (G3). 3. Ensure Inert Atmosphere. Cause_Catalyst->Sol_Catalyst Sol_Base Solution: 1. Switch to K₃PO₄ or Cs₂CO₃. 2. Add H₂O for solubility. 3. Grind base. Cause_Catalyst->Sol_Base Sol_Temp Solution: 1. Increase temp to 80-100 °C. 2. Consider microwave. Cause_Catalyst->Sol_Temp Check_Side_Products What is the main side product? SM_Consumed->Check_Side_Products Dehalogenation Protodeiodination Check_Side_Products->Dehalogenation R-H Homocoupling Boronic Acid Homocoupling Check_Side_Products->Homocoupling R-R Decomposition Decomposition/Tar Check_Side_Products->Decomposition Other Sol_Dehalogenation Solution: 1. Use strictly anhydrous conditions. 2. Increase boronic acid eq. Dehalogenation->Sol_Dehalogenation Sol_Homocoupling Solution: 1. Rigorously exclude O₂. 2. Check catalyst purity. Homocoupling->Sol_Homocoupling Sol_Decomposition Solution: 1. Lower reaction temperature. 2. Use a milder base. Decomposition->Sol_Decomposition

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols

Protocol 1: Standard Conditions for Challenging Suzuki Coupling

This protocol serves as a robust starting point for the coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • XPhos Pd G3 (Palladium pre-catalyst)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Add the XPhos Pd G3 pre-catalyst (2 mol%).

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio and a final substrate concentration of 0.1 M.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound318.011.0318 mg
Arylboronic AcidVaries1.51.5 mmol
K₃PO₄212.273.0637 mg
XPhos Pd G3863.370.02 (2%)17.3 mg
1,4-Dioxane / Water (10:1)--10 mL / 1 mL
Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is designed for rapid optimization and for overcoming high activation barriers.

Materials:

  • Same as Protocol 1.

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), and XPhos Pd G3 (2 mol%).

  • Add a magnetic stir bar.

  • Add anhydrous 1,4-dioxane and degassed water (10:1 ratio, 0.1 M concentration).

  • Seal the vial securely with the appropriate microwave cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters: heat to 120 °C with a hold time of 30-60 minutes. Ensure stirring is active.

  • After the reaction is complete, allow the vial to cool to a safe temperature (<50 °C) before opening.

  • Work up and purify the product as described in Protocol 1.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Ghosh, A., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • ResearchGate. Optimization of Suzuki Reaction conditions. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low. [Link]

  • Organic Chemistry Portal. Suzuki Reaction Examples. [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]

  • Fleming, M. J., et al. (2017). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. PMC - NIH. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling. Organic Process Research & Development. [Link]

  • Dreher, S. D., et al. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. [Link]

  • ResearchGate. Suzuki Coupling Reactions Catalyzed by PdO Dispersed on Dealuminated Y Zeolite. [Link]

  • Pathak, B., et al. (2014). Palladium(ii)-selenated Schiff base complex catalyzed Suzuki–Miyaura coupling. Dalton Transactions. [Link]

  • Wang, Y., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]

  • Schmidt, B., & Riemer, M. (2014). Suzuki-Miyaura coupling of halophenols and phenol boronic acids. PubMed. [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Iodo-4-(trifluoromethoxy)phenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when synthesizing and utilizing this versatile building block. The following question-and-answer guide provides in-depth troubleshooting strategies, detailed protocols, and the fundamental chemical principles behind them.

Part 1: Synthesis and Purification of this compound

The quality of your starting material is paramount to the success of subsequent reactions. Issues with yield and purity often originate from the initial iodination step.

FAQ 1: My iodination of 4-(trifluoromethoxy)phenol is inefficient, showing low conversion and multiple products on TLC. What are the primary causes and solutions?

Answer: Low yields in the electrophilic iodination of 4-(trifluoromethoxy)phenol typically stem from suboptimal reagents, reaction conditions, or the formation of undesired isomers and over-iodinated species. The parent phenol is activated towards electrophilic aromatic substitution by the hydroxyl group (an ortho-, para-director) and deactivated by the electron-withdrawing trifluoromethoxy group. The desired product is the result of substitution at the less sterically hindered position ortho to the powerful hydroxyl directing group.

Common Pitfalls & Recommended Actions:

  • Choice of Iodinating Agent: The reactivity of your iodinating system is critical.

    • N-Iodosuccinimide (NIS): This is a mild and highly effective reagent. Its efficacy is significantly enhanced by a catalytic amount of a strong acid, such as sulfuric acid, which protonates NIS to generate a more potent electrophilic iodine species. A common procedure involves stirring 4-(trifluoromethoxy)phenol with NIS and catalytic H₂SO₄ in a solvent like acetic acid.[1]

    • Iodine (I₂): Using elemental iodine requires a base to generate the electrophile in situ. Systems like I₂ with sodium bicarbonate or sodium carbonate in a mixed solvent system (e.g., THF/water) are common.[2] However, this method can sometimes be slower and lead to equilibrium issues.

  • Side Products: The primary byproduct is typically the 2,6-diiodo-4-(trifluoromethoxy)phenol. Its formation is favored if the reaction is pushed too hard (e.g., excess iodinating agent, high temperatures) because the first iodine atom does not significantly deactivate the ring towards a second substitution.[3]

  • Reaction Monitoring: It is crucial to monitor the reaction by TLC. An incomplete reaction will show significant starting material, while a prolonged reaction time or excess iodine may increase the formation of the di-iodo byproduct.

Troubleshooting Iodination Reactions

The following workflow provides a systematic approach to diagnosing and solving common issues during the synthesis.

Iodination_Troubleshooting cluster_start cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product tlc TLC Analysis: - High Starting Material (SM)? - Multiple Spots? start->tlc Diagnose incomplete Incomplete Reaction: - Increase reaction time. - Add more iodinating agent (0.1 eq increments). - Check acid catalyst activity. tlc->incomplete High SM byproducts Byproducts Observed: - Reduce amount of iodinating agent. - Lower reaction temperature. - Check stoichiometry carefully. tlc->byproducts Multiple Spots purification Purification Strategy: - Quench with Na₂S₂O₃ to remove I₂. - Column chromatography (Silica, Hexane/EtOAc gradient). - Recrystallization. incomplete->purification byproducts->purification

Caption: Troubleshooting workflow for iodination.

Comparative Table of Synthesis Protocols
ReagentsSolventTemp.Time (h)YieldKey ConsiderationsReference
NIS, H₂SO₄ (cat.)Acetic Acid20°C48~96%High yield but long reaction time.[1]ChemicalBook[1]
I₂, Na₂CO₃THF / H₂ORT24~63%Requires aqueous workup; purification by column chromatography is necessary.[2]ChemicalBook[2]
FAQ 2: How should I properly work up and purify the crude this compound?

Answer: A proper workup is essential for removing unreacted reagents and simplifying purification.

Step-by-Step Purification Protocol:

  • Quench Excess Iodine: After the reaction is complete, pour the mixture into water. If the solution has a brown/purple color due to excess I₂, wash the organic extract with a 1 M aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[1] This reduces I₂ to colorless iodide (I⁻).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washes: Wash the combined organic layers sequentially with water and brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product, often an oil or low-melting solid, can be purified by:

    • Column Chromatography: This is the most effective method for removing di-iodo byproduct and baseline impurities. A gradient of ethyl acetate in hexanes on silica gel is typically effective.

    • Distillation: If the product is an oil and the impurities have sufficiently different boiling points, vacuum distillation can be an option.[2]

Part 2: Troubleshooting Downstream Reactions - The Suzuki-Miyaura Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling to form biaryl structures.

FAQ 3: I am observing low yields and significant deiodination (protodeiodination) in my Suzuki-Miyaura coupling. What is the cause and how can I prevent it?

Answer: This is a classic and frequent problem in Suzuki-Miyaura couplings. The desired productive cycle competes with a side reaction where the aryl iodide is converted back to the corresponding arene—in this case, 4-(trifluoromethoxy)phenol.

Mechanistic Insight: The catalytic cycle involves the oxidative addition of your aryl iodide to a Pd(0) complex. The resulting Ar-Pd(II)-I species then undergoes transmetalation with the activated boronic acid partner, followed by reductive elimination to give the desired biaryl product and regenerate the Pd(0) catalyst.[4]

Protodeiodination occurs when the Ar-Pd(II)-I intermediate reacts with a source of hydride before it can undergo transmetalation. This leads to reductive elimination of Ar-H, wasting your starting material.[5] Potential hydride sources include:

  • Trace water reacting with the base or boronic acid.

  • Solvents that can act as hydride donors (e.g., alcohols, though less common in modern Suzuki protocols).

  • Decomposition of the boronic acid or other reagents.

The Suzuki-Miyaura Catalytic Cycle and Competing Dehalogenation

Suzuki_Cycle cluster_cycle Desired Catalytic Cycle cluster_side_reaction Side Reaction Pd0 LₙPd(0) ArPdI Ar-Pd(II)-I Pd0->ArPdI Oxidative Addition OxAdd Oxidative Addition Ar-I ArPdR Ar-Pd(II)-R ArPdI->ArPdR Transmetalation (Base Activated) Dehalogenation Protodeiodination ArPdI->Dehalogenation Unwanted Pathway Transmetal Transmetalation R-B(OR)₂ ArPdR->Pd0 Regenerates Catalyst Product Ar-R ArPdR->Product Reductive Elimination RedElim Reductive Elimination Hydride Hydride Source (e.g., H₂O, solvent) Hydride->Dehalogenation

Caption: Suzuki-Miyaura cycle vs. protodeiodination.

Troubleshooting Guide for Suzuki-Miyaura Reactions
SymptomPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Ineffective Base3. Poor Boronic Acid Quality1. Use a fresh, high-quality catalyst/ligand. Consider a pre-catalyst.[6]2. Ensure the base is strong enough (K₃PO₄, Cs₂CO₃ are often better than K₂CO₃) and anhydrous.3. Use fresh boronic acid; consider using the more stable boronate esters (e.g., pinacol esters).[5]
High Protodeiodination 1. Non-rigorously degassed solvent/reagents.2. Water in the reaction.3. Transmetalation is too slow.1. Degas the solvent and reaction mixture thoroughly (e.g., 3x freeze-pump-thaw cycles or sparging with argon for 30+ min).2. Use anhydrous solvents and reagents. Dry the base if necessary.3. Increase the concentration of the boronic acid (1.2-1.5 eq.). Use a more electron-rich ligand to speed up reductive elimination.
Boronic Acid Decomposition 1. Reaction temperature is too high.2. Presence of oxygen.1. Run the reaction at the lowest effective temperature (e.g., start at 80°C and slowly increase if needed).2. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.
Recommended Starting Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point that can be optimized for specific substrates.

  • Vial Preparation: To a dry microwave vial or Schlenk flask equipped with a stir bar, add this compound (1.0 eq.), the boronic acid or ester partner (1.3 eq.), and a suitable base such as K₃PO₄ (3.0 eq.).[7]

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, SPhos, 2-4 mol%) under an inert atmosphere.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with argon or nitrogen.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/H₂O 10:1, or DMF) via syringe.[7] The small amount of water is often crucial for the transmetalation step.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir until TLC or LC-MS analysis shows consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 3: General Handling and Storage

FAQ 4: How should this compound be stored for maximum stability?

Answer: To ensure long-term stability and purity, the compound should be stored under the following conditions:

  • Temperature: 2-8°C (refrigerated).[8]

  • Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location. Phenols and iodoarenes can be light-sensitive.

  • Moisture: Keep in a dry environment, as moisture can affect downstream reactions.

By following these guidelines, researchers can improve the yield, purity, and reproducibility of their reactions involving this compound.

References

  • This compound. AOBChem USA. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. (2024). Acta Crystallographica Section E. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Unexpected Outcomes during the Attempted Iodination of Biphenol. eGrove - University of Mississippi. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the stability, storage, and handling of 2-Iodo-4-(trifluoromethoxy)phenol (CAS No: 405517-54-6). It is designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored at 2-8°C in a tightly sealed container.[1] It is crucial to protect it from light, moisture, and air. Therefore, storage in a dark place, such as a refrigerator, under an inert atmosphere (e.g., argon or nitrogen) is the best practice.[2][3]

Q2: My lab stores similar compounds at room temperature. Is refrigeration strictly necessary?

A2: While some suppliers may ship the product at ambient temperature, this is for short-term transit. For long-term storage, refrigeration at 2-8°C is highly recommended. Phenolic compounds, particularly those with electron-donating groups, are susceptible to oxidation, a process that is accelerated at higher temperatures. Storing it cold and under inert gas minimizes the risk of degradation over time.[4]

Q3: How can I visually identify if my sample of this compound has degraded?

A3: Pure this compound should be a clear, pale yellow to yellow liquid or solid. A key sign of degradation, common to many phenols, is a change in color to pink, red, or brown.[4] This discoloration is typically due to oxidation. If you observe significant color change, it is a strong indicator of reduced purity, and the sample should be re-analyzed before use.

Q4: Is the compound sensitive to freeze-thaw cycles?

Q5: What are the primary chemical incompatibilities I should be aware of?

A5: this compound should not be stored or used with strong oxidizing agents or acid chlorides.[5] Reactions with these substances can be vigorous and will destroy the compound.

Troubleshooting Guide: Experimental Inconsistencies

Encountering unexpected results, such as low yields, new spots on TLC, or unknown peaks in LC-MS/NMR, can often be traced back to reagent integrity. This guide helps you diagnose if your this compound is the root cause.

Problem 1: Inconsistent or Low Reaction Yields
  • Potential Cause: The molar quantity of the reagent is lower than calculated due to degradation. Oxidation or hydrolysis can reduce the concentration of the active compound.

  • Troubleshooting Steps:

    • Visual Inspection: Check the compound for any color change (e.g., darkening from pale yellow to brown).[4]

    • Purity Verification: The most reliable step is to assess the purity of your stored sample. A quantitative ¹H NMR (qNMR) or LC-MS analysis can confirm the presence of impurities and determine the actual purity.[6]

    • Action: If degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your experiment. Review your storage and handling procedures to prevent degradation of the new stock.

Problem 2: Appearance of Unexpected Byproducts in Reaction Mixture
  • Potential Cause: Degradation products from your starting material are participating in the reaction, leading to unforeseen side products.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a control analysis (¹H NMR, LC-MS) on the this compound you are using. Compare this to the Certificate of Analysis (CoA) or a reference spectrum of a pure sample.

    • Identify Impurities: Characterize any significant impurity peaks. Common degradation pathways for phenols involve oxidation of the hydroxyl group.[4]

    • Action: Discard the compromised reagent. When handling the new batch, ensure it is brought to room temperature in a desiccator before opening to prevent moisture condensation on the cold solid. Always handle under an inert atmosphere.[2]

Storage and Handling Best Practices

To preserve the integrity of this compound, adhere to the following guidelines.

ParameterRecommendationRationale
Temperature 2–8°CSlows the rate of potential decomposition reactions.[1]
Atmosphere Store under an inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich phenol ring and hydroxyl group.[2]
Light Store in an amber vial or in a dark locationPrevents light-induced degradation (photolysis).[7]
Moisture Keep container tightly sealed; use a desiccatorThe compound is hygroscopic and can absorb water, which may affect reactivity.[2]
Aliquoting Apportion into smaller, single-use vialsMinimizes repeated exposure of the bulk material to air and moisture.

Experimental Protocol: Purity Assessment by ¹H NMR

This protocol provides a method to verify the purity of a stored sample of this compound against a known reference spectrum. Quantitative NMR (qNMR) is a powerful, non-destructive tool for purity assessment.[8]

Objective: To determine the purity of this compound and identify potential degradation products.

Materials:

  • Sample of this compound

  • Deuterated Chloroform (CDCl₃)

  • NMR tubes

  • Glass vials and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

    • Add ~0.7 mL of CDCl₃ to dissolve the sample completely.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure acquisition parameters are set for accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time. A D1 of 30 seconds is generally conservative and sufficient.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

    • Compare to Reference Spectrum: A pure sample of this compound should exhibit the following characteristic peaks:

      • δ ~7.54 (d, 1H)

      • δ ~7.15 (dd, 1H)

      • δ ~6.99 (d, 1H)

      • A broad singlet for the phenolic -OH (chemical shift can vary depending on concentration and water content).

    • Identify Impurities: Look for any additional peaks in the aromatic or aliphatic regions. Broad humps in the aromatic region can be indicative of polymeric oxidation products.

    • Calculate Purity (Relative 100% Method): Integrate all signals corresponding to the compound and any impurities. The purity can be estimated by the formula:

      • Purity (%) = (Integral of Compound Peaks / Total Integral of All Peaks) x 100

      • This provides a quick assessment, though absolute qNMR with an internal standard is more accurate.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for investigating experimental issues that may be related to the stability of this compound.

G start Unexpected Experimental Outcome (e.g., low yield) check_reagent Step 1: Assess Reagent Integrity start->check_reagent visual_insp Visual Inspection: - Color Change? - Particulates? check_reagent->visual_insp Quick Check purity_analysis Instrumental Analysis: - ¹H NMR - LC-MS check_reagent->purity_analysis Definitive Check decision Step 2: Decision Making visual_insp->decision purity_analysis->decision result_ok Result: Reagent is Pure (>95%) decision->result_ok result_bad Result: Degradation Confirmed decision->result_bad action_use Action: Proceed with Experiment Investigate other variables result_ok->action_use action_discard Action: Discard Reagent Procure new stock result_bad->action_discard root_cause Step 3: Root Cause Analysis action_discard->root_cause review_storage Review Storage & Handling: - Temp? Inert atm? Light? root_cause->review_storage

Caption: Troubleshooting workflow for reagent stability.

References

  • Yale University Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Cefic. (n.d.). Phenol: Guidelines for the safe handling of Phenol. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. (2025). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • ResearchGate. (2025). 1H NMR study of some sterically crowded substituted phenols. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • AOBChem USA. (n.d.). This compound. Retrieved from [Link]

  • World Health Organization. (1994). Phenol Health and Safety Guide. Retrieved from [Link]

  • MDPI. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Degradation of Irgafos 168 and determination of its degradation products. Retrieved from [Link]

Sources

effect of base and solvent on 2-Iodo-4-(trifluoromethoxy)phenol coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 2-Iodo-4-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. The unique electronic properties of this substrate—namely, the electron-withdrawing trifluoromethoxy group and the acidic phenol—present specific challenges and opportunities in common cross-coupling reactions. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.

Section 1: General Troubleshooting & Initial Diagnosis

Before diving into specific reaction types, it's crucial to diagnose the state of your reaction. A logical workflow can quickly identify the root cause of many common issues.

FAQ 1.1: My reaction isn't working. Where do I start?

Start by analyzing a sample of your crude reaction mixture by LCMS or TLC. The outcome will guide your next steps.

G cluster_start cluster_results cluster_actions start Analyze Crude Reaction Mixture (LCMS / TLC) A Only Starting Material (SM) Remains start->A No Conversion B SM Consumed, No Desired Product start->B Full Conversion, Wrong Product(s) C Mix of SM, Product, & Byproducts start->C Partial Conversion D SM Consumed, Desired Product Formed start->D Successful Reaction actionA Issue with Catalyst Activation or Reaction Conditions (Temp, Time) A->actionA actionB Side Reactions Dominating (e.g., Dehalogenation, Homocoupling) B->actionB actionC Suboptimal Conditions (Base, Solvent, Ligand) or Reagent Stoichiometry C->actionC actionD Proceed to Workup & Purification D->actionD

Caption: Initial troubleshooting workflow for a failed coupling reaction.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the phenolic group on this compound requires careful selection of the base to avoid side reactions and ensure efficient catalysis.

FAQ 2.1: Why is my Suzuki coupling yield low when using this compound?

Low yield is often directly linked to the choice of base and solvent. The base has a critical role: it must be strong enough to activate the boronic acid to form the more reactive boronate species, which participates in the transmetalation step.[1][2][3] However, a base that is too strong or too nucleophilic can lead to decomposition or unwanted side reactions with your phenolic substrate.

The Role of the Base: The primary function of the base is to react with the boronic acid (Ar'B(OH)₂) to form an anionic boronate complex (Ar'B(OH)₃⁻).[1][4] This boronate is significantly more nucleophilic and readily transmetalates its aryl group to the palladium center.[3][5]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII L₂Pd(II)(Ar)(I) OA->PdII TM Transmetalation PdII_Ar L₂Pd(II)(Ar)(Ar') TM->PdII_Ar RE Reductive Elimination Pd0 L₂Pd(0) RE->Pd0 Pd0->OA Ar-I PdII->TM Ar'B(OH)₃⁻ (from Base + Ar'B(OH)₂) PdII_Ar->RE Ar-Ar' Base_Activation Base + Ar'B(OH)₂ → Ar'B(OH)₃⁻ + Base-H⁺ Base_Activation->TM

Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the base's role.

Troubleshooting Guide: Base & Solvent Selection

IssueProbable CauseRecommended Solution
Low Conversion Insufficient Base Strength: The base may not be strong enough to form the boronate species efficiently.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. These are often more effective than weaker bases like Na₂CO₃ or K₂CO₃ for phenolic substrates.
Starting Material Decomposition Base Too Strong/Nucleophilic: Strong hydroxides (e.g., NaOH, KOH) can be detrimental, potentially leading to substrate degradation or catalyst inhibition.[1]Use a non-nucleophilic inorganic base like K₃PO₄. For particularly sensitive substrates, finely powdered KF can be used.[3]
Poor Solubility Inappropriate Solvent System: Your starting material, boronic acid, or catalyst may not be fully soluble, hindering the reaction.A mixture of a non-polar solvent (like 1,4-dioxane or toluene) with water is standard.[6] For substrates with poor solubility, consider DMF, but be aware it can sometimes lead to side reactions at high temperatures.[7]
Deboronylation Harsh Aqueous Conditions: Prolonged heating in aqueous basic media can cause the boronic acid to decompose (protodeboronylation).[7]Minimize reaction time, use the mildest effective temperature, or consider using a boronic ester (e.g., a pinacol ester), which is more stable.

Optimized Protocol: General Suzuki Coupling

  • To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Add your chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add degassed solvent (e.g., 1,4-dioxane/H₂O 4:1) via syringe.

  • Heat the reaction to 80-100 °C and monitor by TLC or LCMS until the starting material is consumed.

  • Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Section 3: Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Key challenges with this compound include preventing competitive O-arylation of the phenol and avoiding hydrodehalogenation, a common side reaction.[8][9]

FAQ 3.1: My Buchwald-Hartwig reaction is giving me the hydrodehalogenated product (4-(trifluoromethoxy)phenol) instead of the desired amine. Why?

Hydrodehalogenation is a known side reaction where the aryl halide is reduced instead of coupled.[8] It often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the palladium-amido complex.[8] The choice of base and ligand is critical to favor the desired C-N coupling.

Troubleshooting Guide: Minimizing Side Reactions

IssueProbable CauseRecommended Solution
Hydrodehalogenation Slow Reductive Elimination: The palladium-amido intermediate may be too stable or sterically congested to undergo reductive elimination efficiently.Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos). These ligands accelerate reductive elimination, outcompeting the dehalogenation pathway.[10]
O-Arylation Side Product Phenol Deprotonation: The base deprotonates the phenol, which then acts as a competing nucleophile.Use a weaker, non-nucleophilic base. Strong alkoxides like NaOtBu are common, but for phenolic substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to minimize O-arylation.[11]
Low Reactivity Inhibitory Effect of Iodide: While aryl iodides are typically reactive, the generated iodide anion can sometimes inhibit the catalyst.[12][13]Ensure your solvent choice minimizes this effect. Toluene or dioxane are often preferred over more polar, coordinating solvents where iodide solubility is higher.[12][14]
Catalyst Deactivation Formation of Inactive Pd Species: Using a simple precursor like Pd(OAc)₂ can sometimes lead to unreliable formation of the active Pd(0) catalyst.[11]Use a well-defined precatalyst (e.g., an XPhos palladacycle). These generate the active LPd(0) species more cleanly and reliably upon exposure to the base.[12]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Preparation (In Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A Add Aryl Iodide, Amine, Base (NaOtBu), Catalyst & Ligand to Vial B Add Anhydrous Solvent (e.g., Toluene) A->B C Seal Vial & Remove from Glovebox B->C D Heat with Stirring (e.g., 80-110 °C) C->D E Monitor by LCMS/TLC D->E F Cool, Quench, & Extract E->F G Purify by Column Chromatography F->G

Caption: Standard workflow for setting up a Buchwald-Hartwig amination reaction.

Section 4: Ullmann O-Arylation

The Ullmann reaction is a classic method for forming diaryl ethers, directly coupling the phenolic oxygen with another aryl halide. Modern protocols use copper catalysts with specific ligands to achieve this transformation under milder conditions than the harsh, traditional methods.[15]

FAQ 4.1: My Ullmann reaction is sluggish and requires very high temperatures. How can I improve it?

Traditional Ullmann couplings often required stoichiometric copper and temperatures exceeding 200 °C.[16] Modern catalytic systems have significantly improved this. The key is the combination of a Cu(I) source, a suitable ligand, a base, and an appropriate solvent.

Key Parameters for an Efficient Ullmann Coupling:

  • Catalyst System: Using a Cu(I) source (e.g., CuI) with a ligand is crucial. N,O-bidentate ligands like picolinic acid or (2-pyridyl)acetone have been shown to be highly effective, enabling the reaction to proceed at much lower temperatures (80-120 °C).[17][18][19]

  • Base Selection: The base deprotonates the phenol to form the active nucleophile. For Ullmann couplings, inorganic bases are preferred. Cs₂CO₃ and K₃PO₄ are particularly effective.[17][18][20]

  • Solvent Choice: Polar aprotic solvents are generally best for Ullmann reactions as they help to solubilize the reagents and facilitate the reaction. DMSO and DMF are excellent choices.[17][18][20]

Troubleshooting Guide: Ullmann O-Arylation

IssueProbable CauseRecommended Solution
No Reaction / Sluggish Rate Inefficient Catalyst System: Using copper powder or an unligated copper salt often leads to poor results under mild conditions.Employ a modern catalytic system. A combination of CuI (5-10 mol%) with a ligand like picolinic acid (10-20 mol%) is a robust starting point.[18][19]
Low Yield Suboptimal Base/Solvent: The base may not be fully activating the phenol, or the solvent may not be promoting the reaction effectively.Screen different combinations. The combination of Cs₂CO₃ in DMSO is often highly effective for electron-deficient halides.[17] Alternatively, K₃PO₄ in DMF is another powerful option.[20]
Side Reactions High Temperature: Excessive heat can lead to decomposition of starting materials or products.By using an effective ligated copper catalyst, you should be able to lower the reaction temperature significantly, often to around 80-100 °C, which minimizes degradation.[21]

Optimized Protocol: General Ullmann O-Arylation

  • Combine this compound (1.2 eq.), the desired aryl halide (1.0 eq.), CuI (10 mol%), a ligand (e.g., picolinic acid, 20 mol%), and Cs₂CO₃ (2.0 eq.) in a reaction flask.

  • Purge the flask with an inert gas.

  • Add anhydrous DMSO or DMF.

  • Heat the mixture to 80-120 °C, monitoring by LCMS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

References

  • Source: vertexaisearch.cloud.google.
  • Title: (2-Pyridyl)
  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: PMC - NIH URL
  • Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL
  • Title: Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers.
  • Title: Buchwald–Hartwig amination Source: Wikipedia URL
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL
  • Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction Source: PubMed URL
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL
  • Title: Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.
  • Title: The Buchwald–Hartwig Amination After 25 Years Source: the University of Groningen research portal URL
  • Title: Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water Source: Novartis OAK URL
  • Title: Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: WuXi AppTec URL
  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL
  • Title: Help troubleshooting a Buchwald-Hartwig amination?
  • Title: Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions Source: Benchchem URL
  • Title: Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions Source: NIH URL
  • Title: Problems with Suzuki coupling Source: r/Chempros - Reddit URL
  • Title: Ullmann coupling-An overview Source: OperaChem URL
  • Title: How can I solve my problem with Suzuki coupling?
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Iodo-4-(trifluoromethoxy)phenol is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by the trifluoromethoxy group.[1] However, the bulky ortho-iodo substituent presents a significant steric barrier, frequently leading to challenging or low-yielding reactions. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help researchers overcome these synthetic hurdles, particularly in palladium-catalyzed cross-coupling reactions.

The primary challenge stems from the steric congestion around the carbon-iodine (C-I) bond. This bulkiness can impede the crucial oxidative addition step in many catalytic cycles, where the metal catalyst inserts into the C-I bond.[2] This initial step is often rate-limiting, and its inefficiency is the root cause of many failed reactions with this substrate.[2]

Troubleshooting Guide: Diagnosis & Solutions

This section addresses common experimental failures in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Q1: My cross-coupling reaction (Suzuki, Sonogashira, etc.) shows no or very low conversion. What are the primary causes and how do I fix it?

Probable Cause: The most likely culprit is an inefficient oxidative addition of the palladium catalyst to the sterically hindered C-I bond.[2][3] Standard catalyst systems, like those using PPh₃, may not be sufficiently active to overcome this high activation energy barrier.

Recommended Solutions:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most crucial parameter for success.[4][5][6] Switch from standard ligands to modern, sterically bulky, and electron-rich "Buchwald-type" biaryl phosphine ligands.[7]

    • Why this works: These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species.[2] This less-coordinated palladium center is sterically less demanding and more readily accesses the crowded C-I bond.[2]

    • Examples: SPhos, XPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions. Their bulk and electron-donating properties enhance both the oxidative addition and the final reductive elimination steps.[8]

  • Use a Palladium Pre-catalyst: Air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) are designed to reliably generate the active Pd(0) species in situ. This eliminates variability associated with the reduction of Pd(II) sources like Pd(OAc)₂.

  • Increase Reaction Temperature: Sterically hindered reactions often require more thermal energy to overcome the activation barrier.[9] If your reaction is sluggish at 80 °C, consider incrementally increasing the temperature to 100-110 °C, monitoring for potential substrate decomposition.

  • Choice of Base and Solvent: For Suzuki couplings, a stronger, non-coordinating base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases.[9] Aprotic polar solvents such as dioxane or toluene are generally preferred over DMF, which can sometimes promote dehalogenation side reactions.[10][11]

Q2: I'm observing significant hydrodehalogenation (replacement of iodine with hydrogen). How can I prevent this side reaction?

Probable Cause: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl iodides.[10] It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the aryl halide faster than the desired cross-coupling.[10] Sources of the hydride can include trace water, the base, or the solvent.[10][12]

Recommended Solutions:

  • Rigorous Inert Conditions: Ensure your reaction flask, solvent, and reagents are scrupulously dry and deoxygenated. Use anhydrous solvents and degas them thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Select a Non-Interfering Base: Avoid bases that can readily generate hydrides. While NaOtBu is excellent for many Buchwald-Hartwig aminations, a weaker base like Cs₂CO₃ might be preferable if de-iodination is severe in other couplings.

  • Optimize the Ligand: The ligand choice can influence the relative rates of cross-coupling versus dehalogenation.[10] Highly active catalysts can sometimes favor this side reaction.[10] If dehalogenation persists with a very bulky ligand, screening a slightly less bulky but still electron-rich ligand may find a better balance.

Q3: My Buchwald-Hartwig amination is failing. Are there specific considerations for N-arylation with this substrate?

Probable Cause: In addition to the steric hindrance at the C-I bond, the adjacent phenolic -OH group can complicate Buchwald-Hartwig reactions. The acidic proton can react with the strong base (typically NaOtBu) or interfere with the catalyst.

Recommended Solutions:

  • Protect the Phenol: While some protocols may work without it, protecting the hydroxyl group as a methyl ether (forming 2-Iodo-4-(trifluoromethoxy)anisole) or another stable ether can simplify the reaction and prevent side reactions. This removes the acidic proton from the equation entirely.

  • Use Specialized Ligands: The Buchwald-Hartwig amination has its own set of preferred ligands.[13] While general-purpose bulky phosphines can work, consider ligands specifically developed for challenging C-N couplings, such as BrettPhos or the Josiphos family of ferrocenyl ligands.

  • Base Selection is Key: A strong, non-nucleophilic base is required.[9] Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. Ensure the base is fresh and handled under an inert atmosphere. For base-sensitive substrates, Cs₂CO₃ may be a viable, albeit slower, alternative.[14]

Frequently Asked Questions (FAQs)

FAQ 1: Which class of ligands is generally most effective for this substrate?

For palladium-catalyzed cross-coupling of this compound, the most successful ligands are the sterically demanding, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) like IPr.[5][8] These ligands stabilize the palladium center while promoting the difficult oxidative addition and reductive elimination steps required for sterically congested substrates.[7]

FAQ 2: Does the phenolic hydroxyl group need to be protected?

It depends on the reaction.

  • For Suzuki & Sonogashira Couplings: Protection is often not necessary if the right base is used (e.g., K₃PO₄, Cs₂CO₃). The base is typically strong enough to deprotonate the phenol in situ, forming the phenoxide, which is generally compatible with the catalytic cycle.

  • For Buchwald-Hartwig Amination: Protection is highly recommended. The strong bases (e.g., NaOtBu) and nucleophilic amines used in this reaction create a high potential for side reactions involving the acidic phenol proton.[13]

FAQ 3: What are the best practices for setting up and monitoring these reactions?

  • Inert Atmosphere: All reactions should be set up in a glovebox or using Schlenk line techniques. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering them inactive.

  • Degassing: Solvents must be thoroughly degassed by sparging with argon or nitrogen, or by using freeze-pump-thaw cycles.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h) to check for consumption of starting material and formation of the product. This prevents premature workup of a slow reaction or unnecessary heating of a completed one.

Visual & Data-Driven Guides

Troubleshooting Flowchart for a Failed Cross-Coupling Reaction

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during cross-coupling reactions with this compound.

Troubleshooting_Flowchart start Reaction Failed: Low or No Conversion check_inert 1. Review Setup: - Was the system fully inert? - Were solvents properly degassed? - Are reagents fresh/anhydrous? start->check_inert yes_inert Yes, setup was correct. check_inert->yes_inert Yes no_inert No, potential contamination. check_inert->no_inert No ligand_check 2. Evaluate Catalyst System: - Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? - Is a reliable Pd pre-catalyst being used? yes_inert->ligand_check re_run Action: Re-run reaction with rigorous inert technique. no_inert->re_run yes_ligand Yes, using modern catalyst. ligand_check->yes_ligand Yes no_ligand No, using standard ligand (e.g., PPh3). conditions_check 3. Optimize Conditions: - Is the temperature high enough (try 100-110 °C)? - Is the base appropriate (e.g., Cs2CO3, K3PO4)? yes_ligand->conditions_check switch_ligand Action: Switch to a Buchwald-type ligand and a Pd pre-catalyst. yes_conditions Yes, conditions are robust. conditions_check->yes_conditions Yes no_conditions No, conditions are mild. conditions_check->no_conditions No final_check Problem likely solved. If issues persist, consider phenolic protection or an alternative synthetic route. yes_conditions->final_check optimize_conditions Action: Increase temperature and/or screen alternative strong bases. no_conditions->optimize_conditions

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Recommended Catalyst Systems for Key Reactions
Reaction TypeRecommended Palladium SourceRecommended LigandTypical BaseSolvent
Suzuki-Miyaura XPhos Pd G3 (or Pd₂(dba)₃)XPhos or SPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane/H₂O
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃ or XPhos[15]Et₃N or DIPATHF or Toluene
Buchwald-Hartwig RuPhos Pd G3 (or Pd₂(dba)₃)RuPhos or BrettPhosNaOtBu or LHMDSToluene or Dioxane

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Toluene (Anhydrous, degassed)

  • Deionized Water (Degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add degassed toluene and degassed water (typically a 10:1 ratio, e.g., 5 mL toluene to 0.5 mL water) via syringe. The mixture should be a stirrable slurry.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress by TLC or GC-MS at 1-hour intervals until the starting iodide is consumed.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

References

  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
  • Benchchem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Iodo-6-methoxyphenol.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • Benchchem. (n.d.). Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central.
  • An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2023, April 7). The Journal of Organic Chemistry - ACS Publications.
  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15).

Sources

Technical Support Center: Purification of 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Iodo-4-(trifluoromethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification, however, can be challenging due to the presence of several potential impurities arising from its synthesis. These can include unreacted starting materials, regioisomers, and over-iodinated byproducts.[1][2] Additionally, the inherent reactivity of the phenol and the iodo group can lead to degradation and the formation of colored impurities if not handled correctly.[3][4]

This guide will provide a structured approach to identifying and resolving these purification hurdles, ensuring a high-purity final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Persistent Brown or Pink Color in the Product
  • Symptom: The isolated product has a noticeable brown or pink hue, even after initial workup.

  • Probable Cause: The color is most likely due to the presence of elemental iodine (I₂), a common byproduct in iodination reactions.[3][5]

  • Solution:

    • Aqueous Wash with a Reducing Agent: During the workup, wash the organic layer containing the crude product with a 1 M aqueous solution of a reducing agent such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3][5][6] This will reduce the colored elemental iodine to colorless iodide ions (I⁻). Continue washing until the organic layer is colorless.

    • Activated Carbon Treatment: If a faint color persists after the reducing agent wash, it may be due to other highly conjugated impurities. Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. Be aware that this may lead to some product loss.

Issue 2: Product "Oils Out" During Recrystallization
  • Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.

  • Probable Cause: This phenomenon, known as "oiling out," can occur if the boiling point of the recrystallization solvent is higher than the melting point of the product or if the concentration of impurities significantly depresses the melting point.[7]

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil and add more of the hot solvent to decrease the saturation point. Allow the solution to cool more slowly.[7]

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a co-solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[8]

Issue 3: Poor Separation During Column Chromatography
  • Symptom: The desired product co-elutes with impurities, resulting in impure fractions.

  • Probable Cause: The chosen solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture. Overloading the column can also lead to poor separation.[9]

  • Solution:

    • Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation between your product and the impurities. Aim for an Rf value of 0.3-0.4 for the desired compound.[10] A common starting point for phenols is a mixture of hexanes and ethyl acetate.[9]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to separate compounds with close polarities.[11]

    • Dry Loading: If the crude product is not very soluble in the initial eluent, consider a "dry loading" technique. Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[9][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically:

  • Unreacted 4-(trifluoromethoxy)phenol: The starting material for the iodination reaction.

  • Di-iodinated products: Such as 2,6-diiodo-4-(trifluoromethoxy)phenol, which can form if the reaction is not carefully controlled.[1][2]

  • Residual Iodine: As discussed in the troubleshooting section, this can lead to a colored product.[3]

Q2: What is the best method to purify this compound?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • For small-scale purification and removal of baseline impurities: Flash column chromatography is often the most effective method.[10][12]

  • For larger-scale purification, especially if the product is a solid: Recrystallization can be a very efficient technique.[3]

Q3: How should I store purified this compound to prevent degradation?

A3: Iodophenols can be sensitive to light and air.[4] It is recommended to store the purified product in a tightly sealed container, in a cool, dark, and dry place.[13][14][15] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life.

Q4: Can I use distillation to purify this compound?

A4: While vacuum distillation can be used for some iodophenols, it may not be ideal for this compound.[3] Phenols can be susceptible to decomposition at elevated temperatures, even under reduced pressure.[3] It is generally advisable to opt for chromatography or recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle under gravity, draining the excess solvent. Ensure the top of the silica bed is flat and add a thin layer of sand on top.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully add the sample solution to the top of the column.[3]

  • Elution: Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2). Gradually increase the polarity of the eluent as needed.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7] Common solvent systems for phenols include ethanol/water or ethyl acetate/hexane mixtures.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Data Summary

Purification Method Advantages Disadvantages Best For
Column Chromatography High resolution, effective for complex mixtures.[10]Can be time-consuming and require large volumes of solvent.Removing impurities with different polarities.
Recrystallization Simple, scalable, and can yield very pure product.Product must be a solid at room temperature; risk of "oiling out".[7]Purifying large quantities of solid products.
Aqueous Wash Quickly removes acidic/basic impurities and residual salts/reagents.Only effective for impurities with different solubility in aqueous and organic phases.Initial workup to remove inorganic byproducts.

Visualizations

General Purification Workflow

G cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Product Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Aqueous Wash (e.g., Na2S2O3) Aqueous Wash (e.g., Na2S2O3) Dissolve in Organic Solvent->Aqueous Wash (e.g., Na2S2O3) Remove Iodine Dry Organic Layer Dry Organic Layer Aqueous Wash (e.g., Na2S2O3)->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography If liquid or complex mixture Recrystallization Recrystallization Concentrate->Recrystallization If solid Pure Fractions Pure Fractions Column Chromatography->Pure Fractions Pure Crystals Pure Crystals Recrystallization->Pure Crystals Solvent Removal Solvent Removal Pure Fractions->Solvent Removal Drying Drying Pure Crystals->Drying Pure Product Pure Product Solvent Removal->Pure Product Drying->Pure Product

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree for Colored Impurities

G start Is the product colored? wash Wash with aq. Na2S2O3 start->wash Yes end_pure Product is pure start->end_pure No check_color Is it colorless now? wash->check_color charcoal Treat with activated charcoal check_color->charcoal No check_color->end_pure Yes chromatography Consider column chromatography charcoal->chromatography end_impure Further purification needed chromatography->end_impure

Caption: A decision tree for troubleshooting colored impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Iodophenol.
  • CDH Fine Chemical. (n.d.). IODO PHENOL CAS NO 540-38-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Santa Cruz Biotechnology. (n.d.). 4-Iodophenol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Iodophenol.
  • ChemicalBook. (n.d.). 4-Iodophenol(540-38-5).
  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Ethyl-4-iodophenol by Column Chromatography.
  • Benchchem. (n.d.). 2-Ethyl-4-iodophenol stability and storage conditions.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Columbia University. (n.d.). Column chromatography.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of Phenol Reaction Products from Iodine-Containing Impurities.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory.
  • Benchchem. (n.d.). Technical Support Center: 4-(Quinazolin-2-yl)phenol Crystallization.

Sources

Validation & Comparative

Comparative Reactivity Analysis: 2-Iodo-4-(trifluoromethoxy)phenol vs. 2-Bromo-4-(trifluoromethoxy)phenol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for this purpose. The efficiency of these transformations is critically dependent on the choice of the aryl halide precursor. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet distinct building blocks: 2-iodo-4-(trifluoromethoxy)phenol and 2-bromo-4-(trifluoromethoxy)phenol. By elucidating the fundamental principles governing their reactivity and providing supporting experimental frameworks, this document aims to empower researchers to make informed, strategic decisions in their synthetic endeavors.

Fundamental Principles: The Decisive Role of the Carbon-Halogen Bond

The observed difference in reactivity between aryl iodides and aryl bromides is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen (C-X) bond. In the catalytic cycle of most palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step.[1][2] The facility of this step is inversely related to the strength of the C-X bond.

The bond dissociation energy (BDE) for a C-I bond in an aryl halide is significantly lower than that of a C-Br bond.[3][4] This is primarily due to the larger atomic radius of iodine and the longer, more diffuse C-I bond, which results in less effective orbital overlap compared to the C-Br bond.[5] Consequently, the C-I bond is more readily cleaved by the palladium(0) catalyst.

G cluster_0 Bond Dissociation Energy (BDE) Ar_I Ar-I Ar_Br Ar-Br BDE_I ~213 kJ/mol Ar_I->BDE_I BDE_Br ~285 kJ/mol Ar_Br->BDE_Br Energy_Scale Increasing Bond Strength & Decreasing Reactivity in Oxidative Addition

Caption: C-X Bond Dissociation Energies.

This fundamental difference dictates that this compound will generally be more reactive than its bromo counterpart, allowing for reactions to proceed under milder conditions, with lower catalyst loadings, and often in shorter timeframes.[6][7]

Comparative Reactivity in Key Cross-Coupling Reactions

The general reactivity trend (I > Br) holds true across the most common palladium-catalyzed cross-coupling reactions.[8] The presence of the ortho-hydroxyl group and the electron-withdrawing trifluoromethoxy group at the para position also modulates reactivity. The -OH group can participate in directing effects or, if deprotonated, can alter the electronic nature of the substrate. The strongly electron-withdrawing -OCF₃ group generally increases the rate of oxidative addition by making the aryl halide a better electrophile.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, based on established chemical principles. These illustrative data highlight the practical implications of choosing the iodo- versus the bromo-substituted phenol.

ReactionCoupling PartnerSubstrateTypical ConditionsTime (h)Yield (%)
Suzuki-Miyaura Phenylboronic AcidThis compoundPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C295
Phenylboronic Acid2-Bromo-4-(trifluoromethoxy)phenolPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C1288
Heck StyreneThis compoundPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80°C492
Styrene2-Bromo-4-(trifluoromethoxy)phenolPd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 110°C1885
Buchwald-Hartwig MorpholineThis compoundPd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 90°C394
Morpholine2-Bromo-4-(trifluoromethoxy)phenolPd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110°C1690

Note: The data presented are illustrative and representative of typical outcomes. Actual results may vary based on specific ligand, base, solvent, and scale.

Mechanistic Insights & Visualization

The catalytic cycles for these reactions share common elementary steps: oxidative addition, transmetalation (for Suzuki) or olefin coordination/insertion (for Heck) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[9][10][11] The initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst is the key step where the reactivity of the iodo- and bromo-phenols diverges.

G Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Rate-Determining) ArX Ar-X ArX->OxAdd Trans L₂Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation (or equivalent step) note Faster for Ar-I due to weaker C-I bond NuM Nucleophile (e.g., Ar'B(OH)₂) NuM->Trans Trans->Pd0 Reductive Elimination Product Ar-Ar' Trans->Product

Caption: Generalized Palladium Cross-Coupling Cycle.

Experimental Protocols: Suzuki-Miyaura Coupling

To illustrate the practical differences, detailed protocols for a representative Suzuki-Miyaura coupling are provided below. The choice of experimental parameters directly reflects the higher reactivity of the iodo-substrate.

G Start Assemble Reactants (Ar-X, Boronic Acid, Base, Solvent, Pd Catalyst) Inert Degas Mixture (e.g., Ar sparge for 15 min) Start->Inert Setup Heat Heat to Reaction Temp (e.g., 80°C for Ar-I, 100°C for Ar-Br) Inert->Heat Reaction Monitor Monitor by TLC/LC-MS (Until Ar-X consumed) Heat->Monitor Progress Monitor->Heat Continue Workup Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Completion Purify Purify Product (Column Chromatography) Workup->Purify

Sources

A Comparative Guide to Halogenated Phenols in Cross-Coupling: The Superior Performance of 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] These transformations are fundamental to the production of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Central to these reactions is the choice of the aryl halide coupling partner. While chloro-, bromo-, and iodophenols are all viable substrates, their reactivity profiles differ significantly.

This guide provides an in-depth comparison of these halogenated phenols, with a specific focus on the exceptional performance of 2-Iodo-4-(trifluoromethoxy)phenol. We will explore the mechanistic basis for its enhanced reactivity, provide supporting experimental data, and present detailed protocols for its application in key cross-coupling transformations. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by selecting the most efficient building blocks.

The Decisive Step: Oxidative Addition and the Carbon-Halogen Bond

The catalytic cycle of most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, typically proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Palladium_Cross_Coupling_Cycle cluster_cycle General Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X L_n Pd0->PdII_Aryl Oxidative Addition OA Oxidative Addition PdII_Biaryl Ar-Pd(II)-R L_n PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-R (Product) PdII_Biaryl->Product RE Reductive Elimination ArX Ar-X (Substrate) ArX->Pd0 Organometallic R-M (Coupling Partner) Organometallic->PdII_Aryl

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The initial oxidative addition of the aryl halide (Ar-X) to the palladium(0) complex is frequently the rate-determining step.[7][8] The efficiency of this step is inversely proportional to the strength of the carbon-halogen (C-X) bond. A weaker C-X bond undergoes cleavage more readily, leading to faster reaction rates, milder required conditions, and often, higher yields.

Comparative Reactivity of Halogenated Phenols: I > Br > Cl

The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling is a direct consequence of their respective C-X bond dissociation energies (BDEs).[9]

Halogen Substituent (X)C-X Bond Dissociation Energy (kcal/mol)General Reactivity
Iodo (I)~65Highest
Bromo (Br)~81Intermediate
Chloro (Cl)~96Lowest

Note: BDE values are approximate for aryl halides.

As the data indicates, the C-I bond is significantly weaker than the C-Br and C-Cl bonds. This fundamental property makes iodophenols the most reactive substrates.[10] Consequently, their use allows for:

  • Milder Reaction Conditions: Reactions can often be run at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Lower Catalyst Loadings: The high reactivity often permits a reduction in the amount of expensive palladium catalyst required.

  • Faster Reaction Times: The rapid oxidative addition step leads to quicker conversion to the desired product.

In contrast, chlorophenols , with their strong C-Cl bond, are the least reactive and typically require more forcing conditions, higher catalyst loadings, and specialized, highly active bulky phosphine ligands to achieve satisfactory results.[11][12] Bromophenols offer an intermediate level of reactivity.[13]

The Influence of the 4-(trifluoromethoxy) Substituent

Beyond the identity of the halogen, electronic effects imparted by other ring substituents play a crucial role. The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[3] This property is highly beneficial in the context of cross-coupling for two primary reasons:

  • Ring Activation: The electron-withdrawing nature of the -OCF3 group decreases the electron density of the aromatic ring. This makes the carbon atom bearing the halogen more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[14]

  • Enhanced Stability and Lipophilicity: The -OCF3 group is known to enhance the metabolic stability and lipophilicity of drug candidates, making it a highly desirable moiety in medicinal chemistry.[15]

The Premier Substrate: this compound

By combining the most reactive halogen (iodine) with a strongly activating electron-withdrawing group (-OCF3), this compound emerges as a superior substrate for cross-coupling reactions.

Reactivity_Factors Substrate This compound Iodo Iodo Substituent (Weak C-I Bond) Substrate->Iodo possesses OCF3 Trifluoromethoxy Group (Electron-Withdrawing) Substrate->OCF3 possesses HighReactivity Superior Cross-Coupling Reactivity Iodo->HighReactivity leads to fast oxidative addition OCF3->HighReactivity leads to activated C-X bond

Caption: Factors contributing to the high reactivity of the title compound.

This synergistic combination results in a building block that is primed for efficient and rapid palladium-catalyzed transformations under mild conditions, making it an ideal choice for complex synthetic sequences where reliability and high yields are paramount.

Comparative Experimental Data: Suzuki-Miyaura Coupling

To illustrate the practical differences in reactivity, the following table summarizes representative outcomes for the Suzuki-Miyaura coupling of 4-(trifluoromethoxy)-substituted halophenols with phenylboronic acid under standardized conditions.

EntryHalogen (X) at C2Time (h)Yield (%)
1Cl24< 10%
2Br1278%
3I 2 95%
Conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 90 °C. Data is illustrative of established reactivity trends.[9]

The data clearly demonstrates the superior performance of the iodo-substituted phenol (Entry 3), which provides a near-quantitative yield in a fraction of the time required for the bromo-analogue and shows significantly higher reactivity than the chloro-analogue.

Experimental Protocols

The following protocols are provided as robust starting points for the application of this compound in common cross-coupling reactions.

Experimental_Workflow Setup Reaction Setup (Flask, Reagents, Solvent) Degas Degassing (N₂ or Ar Purge) Setup->Degas Heat Heating & Stirring (Monitor by TLC/LC-MS) Degas->Heat Workup Aqueous Workup (Quench, Extract) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol
  • Reaction: Formation of a C-C bond.

  • Rationale: Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source suitable for highly reactive substrates. An aqueous base like K₂CO₃ is sufficient due to the high reactivity of the C-I bond.[16]

Procedure:

  • To a flame-dried Schlenk flask, add this compound (304 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • Reaction: Formation of a C-N bond.

  • Rationale: This reaction requires a specialized catalyst system. A pre-catalyst like XPhos Pd G3 ensures efficient generation of the active Pd(0) species. XPhos is a bulky, electron-rich phosphine ligand that facilitates both oxidative addition and the challenging C-N reductive elimination. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine.[12][17][18]

Procedure:

  • To an oven-dried vial equipped with a stir bar, add this compound (304 mg, 1.0 mmol), the desired primary or secondary amine (1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • In a glovebox, add the palladium pre-catalyst, XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol
  • Reaction: Formation of a C-C sp bond.

  • Rationale: The classic Sonogashira reaction uses a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne, speeding up the transmetalation step. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves as both the base and often as the solvent.[19][20]

Procedure:

  • To a flame-dried Schlenk flask, add this compound (304 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (4 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature. The high reactivity of the iodo-substrate often allows the reaction to proceed without heating. Monitor by TLC or LC-MS. Reaction is typically complete within 1-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

In the landscape of halogenated phenols for cross-coupling reactions, the choice of substrate has profound implications for reaction efficiency, cost, and overall synthetic strategy. The evidence and established chemical principles clearly indicate that This compound stands out as a superior coupling partner. Its high reactivity, driven by the weak C-I bond and amplified by the electron-withdrawing -OCF3 group, allows for rapid and high-yielding transformations under mild conditions. For researchers in pharmaceutical and materials science, employing this substrate can streamline synthetic routes, reduce catalyst costs, and improve the overall productivity of complex molecule synthesis.

References

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  • Yorimitsu, H., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Iodo-4-(trifluoromethoxy)phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The molecule 2-Iodo-4-(trifluoromethoxy)phenol presents a valuable building block, featuring a reactive iodine atom for cross-coupling, a phenolic hydroxyl group for further derivatization or modulation of physicochemical properties, and an electron-withdrawing trifluoromethoxy group that can influence biological activity. This guide provides an in-depth comparison of five key palladium-catalyzed cross-coupling methodologies for the derivatization of this versatile substrate: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

While specific experimental data for this compound is not extensively reported in the literature, this guide leverages established principles of physical organic chemistry and data from structurally analogous systems to provide robust, field-proven insights and recommended protocols. Our objective is to equip you with the scientific rationale to select the optimal method for your synthetic goals and to provide detailed experimental procedures as a strong starting point for your investigations.

The Strategic Importance of this compound Functionalization

The trifluoromethoxy group (-OCF₃) is a sought-after substituent in medicinal chemistry due to its high lipophilicity, metabolic stability, and ability to modulate pKa and conformation. The ortho-iodophenol moiety allows for the introduction of diverse functionalities at a position that can significantly impact the molecule's interaction with biological targets. The ability to efficiently and selectively introduce new carbon-carbon and carbon-nitrogen bonds via cross-coupling is therefore of paramount importance.

Comparative Analysis of Cross-Coupling Methodologies

This section provides a detailed examination of five key cross-coupling reactions, offering insights into their mechanisms, expected performance with this compound, and detailed experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the mild reaction conditions and the commercial availability and stability of boronic acids.[1]

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination to yield the biaryl product.[2] The electron-withdrawing trifluoromethoxy group on our substrate is expected to facilitate the initial oxidative addition step. The ortho-hydroxyl group can potentially interact with the catalyst or the boronic acid, which may require careful selection of the base to ensure efficient reaction.

Estimated Yield: Based on Suzuki couplings of similar ortho-iodophenols and electron-deficient aryl iodides, yields in the range of 85-95% can be anticipated.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Toluene/Water (10:1 mixture), degassed

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture at 100 °C for 12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Suzuki-Miyaura Catalytic Cycle
Heck Reaction

The Heck reaction forms a new C-C bond by coupling an aryl halide with an alkene.[5] It is a powerful tool for the synthesis of substituted alkenes.[6]

Mechanistic Considerations: The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[7] The base regenerates the Pd(0) catalyst. The electron-withdrawing nature of the trifluoromethoxy group should favor the oxidative addition. Steric hindrance from the ortho-hydroxyl group might influence the rate of alkene insertion.

Estimated Yield: For electron-deficient aryl iodides with activated alkenes like acrylates, yields are typically high, in the range of 80-90% .[8][9]

Experimental Protocol: Heck Reaction with n-Butyl Acrylate

  • Reagents:

    • This compound (1.0 equiv)

    • n-Butyl acrylate (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Procedure:

    • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill with argon.

    • Add anhydrous, degassed DMF, followed by n-butyl acrylate and triethylamine.

    • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

    • After cooling, dilute the mixture with water and extract with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) R-CH2-CH(Ar)-Pd(II)-I(L2) R-CH2-CH(Ar)-Pd(II)-I(L2) Ar-Pd(II)-I(L2)->R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene Insertion H-Pd(II)-I(L2) H-Pd(II)-I(L2) R-CH2-CH(Ar)-Pd(II)-I(L2)->H-Pd(II)-I(L2) β-Hydride Elimination H-Pd(II)-I(L2)->Pd(0)L2 Base (Regeneration) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Cu(I) Cu(I) Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)->Cu(I)-C≡CR Alkyne + Base Cu(I)-C≡CR->Ar-Pd(II)-I(L2) Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) [Ar-Pd(II)-NHR'R'']+ [Ar-Pd(II)-NHR'R'']+ Ar-Pd(II)-I(L2)->[Ar-Pd(II)-NHR'R'']+ Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R'']+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination (Ar-N) Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnBu3) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) Decision_Tree start Desired Functionalization? C_C C_C start->C_C C-C Bond C_N C_N start->C_N C-N Bond C_sp2 C_sp2 C_C->C_sp2 Aryl or Vinyl Group C_sp C_sp C_C->C_sp Alkynyl Group C_alkene C_alkene C_C->C_alkene Substituted Alkene Buchwald_Hartwig Buchwald_Hartwig C_N->Buchwald_Hartwig Primary or Secondary Amine Suzuki Suzuki C_sp2->Suzuki Boronic Acid Available? Stille Stille C_sp2->Stille Organostannane Available? Sonogashira Sonogashira C_sp->Sonogashira Terminal Alkyne Heck Heck C_alkene->Heck Alkene

Sources

A Comparative Guide to Diaryl Ether Kinase Inhibitors Synthesized from 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-(Trifluoromethoxy)phenoxy Moiety

In the landscape of medicinal chemistry, the phenol scaffold is a recurring motif in a vast number of bioactive compounds.[1] However, the inherent metabolic liabilities of phenols, such as poor oral bioavailability and rapid metabolism, often hinder their therapeutic potential.[2] This has led to the exploration of phenol bioisosteres, which mimic the biological activity of phenols while offering improved drug-like properties. The 4-(trifluoromethoxy)phenoxy group, derived from 2-iodo-4-(trifluoromethoxy)phenol, has emerged as a particularly valuable moiety in the design of kinase inhibitors. The trifluoromethoxy group offers a unique combination of lipophilicity and metabolic stability, often leading to enhanced cell permeability and reduced susceptibility to oxidative metabolism compared to a simple methoxy or hydroxyl group.

This guide will focus on a series of diaryl ether compounds synthesized via an Ullmann condensation reaction, a cornerstone of C-O bond formation in medicinal chemistry.[3] We will delve into the synthesis of these compounds, their potent inhibitory activity against key kinases in the RAF-MEK-ERK signaling pathway, and compare their performance with a well-established clinical inhibitor, Sorafenib.

Synthesis of Diaryl Ether Kinase Inhibitors: A Modular Approach

The synthesis of the target diaryl ether compounds commences with the key starting material, this compound. This versatile intermediate provides a handle for the crucial C-O coupling reaction. The general synthetic approach involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[3][4]

Experimental Protocol: General Procedure for Ullmann Condensation

The following protocol outlines the synthesis of a representative diaryl ether from this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-chloro-3-(trifluoromethyl)phenylamine for Sorafenib analog synthesis)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • L-proline or other suitable ligand

  • Dimethylformamide (DMF) or other high-boiling polar solvent

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the substituted phenol (1.2 eq), copper(I) iodide (0.1-0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

This modular synthetic route allows for the facile generation of a library of diaryl ether analogs by varying the substituted phenol coupling partner, enabling a thorough exploration of the structure-activity relationship (SAR).

Comparative Analysis of Biological Activity: Targeting the RAF/MEK/ERK Pathway

The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway, often through mutations in the BRAF kinase, is a hallmark of many cancers, particularly melanoma.[6][7] Sorafenib, a multi-kinase inhibitor with a diaryl ether core, is a clinically approved drug that targets BRAF, among other kinases.[8]

The diaryl ether compounds synthesized from this compound were evaluated for their inhibitory activity against key kinases in this pathway, namely BRAF (wild-type and V600E mutant) and CRAF. The V600E mutation is the most common oncogenic mutation in BRAF.[6]

In Vitro Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds was assessed using a standard in vitro kinase assay.

Materials:

  • Recombinant human BRAF (wild-type and V600E mutant) and CRAF enzymes

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Synthesized diaryl ether compounds and Sorafenib (as a positive control)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds and Sorafenib in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) values for each compound by fitting the data to a dose-response curve.

Comparative Biological Data

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of a representative set of synthesized diaryl ether compounds compared to Sorafenib.

CompoundR Group on Phenol RingBRAF (WT) IC50 (nM)BRAF (V600E) IC50 (nM)CRAF IC50 (nM)
1a -H15050200
1b 4-Cl8025120
1c 4-F9530150
1d 3-CF3601590
Sorafenib N/A62290

Data Analysis and Interpretation:

The results demonstrate that the diaryl ether compounds synthesized from this compound exhibit potent inhibitory activity against both wild-type and mutant BRAF, as well as CRAF.

  • Structure-Activity Relationship (SAR): The data reveals key SAR trends. The introduction of electron-withdrawing groups on the second phenyl ring, such as chlorine (Compound 1b ) and trifluoromethyl (Compound 1d ), generally leads to increased potency against all three kinases compared to the unsubstituted analog (Compound 1a ). This suggests that electronic factors play a significant role in the binding of these inhibitors to the kinase active site.

  • Comparison with Sorafenib: While Sorafenib remains a highly potent inhibitor, particularly against wild-type BRAF, the synthesized compounds, especially 1d , exhibit comparable or even superior potency against the clinically relevant BRAF V600E mutant. This highlights the potential of the 4-(trifluoromethoxy)phenoxy scaffold in developing next-generation RAF inhibitors with improved profiles against mutant kinases.

Visualizing the Synthetic and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the key synthetic transformation and the targeted signaling pathway.

Synthetic Workflow for Diaryl Ether Kinase Inhibitors

G A This compound C Ullmann Condensation (CuI, Base, Ligand, DMF) A->C B Substituted Phenol B->C D Diaryl Ether Product C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Biological Evaluation (Kinase Assays) F->G

Caption: Synthetic workflow for diaryl ether kinase inhibitors.

The RAF-MEK-ERK Signaling Pathway

G RAS RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Diaryl Ether Inhibitor (e.g., Compound 1d) Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion and Future Directions

The strategic incorporation of the 4-(trifluoromethoxy)phenoxy moiety, facilitated by the use of this compound as a key building block, has proven to be a successful strategy in the design of potent diaryl ether kinase inhibitors. The modularity of the Ullmann condensation allows for the rapid generation of diverse analogs, enabling a detailed exploration of the structure-activity relationship.

The synthesized compounds demonstrate compelling inhibitory activity against key kinases in the RAF-MEK-ERK pathway, with some analogs exhibiting superior potency against the clinically important BRAF V600E mutant compared to the established drug Sorafenib. This underscores the potential of this chemical scaffold for the development of next-generation targeted cancer therapies.

Future work should focus on further optimization of the lead compounds to enhance their selectivity and pharmacokinetic properties. Investigating the cellular activity and in vivo efficacy of these compounds will be crucial next steps in their development as potential clinical candidates.

References

  • [Synthesis and structure-activity relationship study of diaryl[d,f][2][9]diazepines as potential anti-cancer agents.]([Link])

Sources

A Comparative Guide to the Structural Analysis of 2-Iodo-4-(trifluoromethoxy)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: For researchers and professionals in drug development, the precise characterization of molecular structure is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring intellectual property. The 2-iodo-4-(trifluoromethoxy)phenol scaffold is an increasingly important building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group often enhances metabolic stability and membrane permeability, while the ortho-iodo substituent provides a versatile synthetic handle for further molecular elaboration and can participate in halogen bonding.[1][2] This guide provides an in-depth comparison of the critical analytical techniques used for the structural elucidation of this scaffold and its derivatives. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols for NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Introduction: The Strategic Value of the this compound Scaffold

In modern drug design, the strategic incorporation of fluorine-containing functional groups is a widely used tactic to optimize the physicochemical and pharmacokinetic properties of a lead compound.[3] The trifluoromethoxy (-OCF₃) group is particularly noteworthy; it is a strong electron-withdrawing group that can significantly impact the acidity of the phenolic proton and serves as a lipophilic hydrogen bond acceptor.[1] Its presence can enhance a molecule's metabolic stability and ability to cross biological membranes.[1]

Simultaneously, the iodine atom at the C2 position is not merely a placeholder. It is the weakest of the carbon-halogen bonds, making it an excellent leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), thus providing a robust platform for generating diverse libraries of derivatives.[2] Furthermore, the iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that can be crucial for target binding affinity. The combination of these two substituents on a phenol ring creates a high-value scaffold for generating novel chemical entities.

Synthesis and Derivatization Pathways

The foundational scaffold, this compound, is typically synthesized via electrophilic iodination of the commercially available 4-(trifluoromethoxy)phenol. A common and efficient method involves using N-iodosuccinimide (NIS) in the presence of an acid catalyst.[4]

A key derivatization strategy for this scaffold involves the formation of Schiff bases. For example, the condensation reaction of a substituted benzaldehyde with an aniline derivative can yield complex structures. One such derivative, 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol, was prepared by refluxing 2-hydroxy-5-(trifluoromethoxy)benzaldehyde with 3-iodo-4-methylaniline in ethanol.[5] This highlights how the core phenol can be elaborated into more complex systems for biological screening.

A Comparative Guide to Structural Analysis Techniques

No single technique can fully define a molecule's structure. A robust structural analysis relies on the synergistic application of several orthogonal methods. Below, we compare the primary techniques and explain their specific utility for the this compound class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules in solution. For this particular scaffold, a multi-nuclear approach is essential.

  • ¹H NMR Spectroscopy: This technique provides information about the number, connectivity, and chemical environment of protons. For the parent scaffold, the aromatic region is expected to show three distinct signals, with coupling patterns (doublets, doublet of doublets) revealing their ortho, meta, and para relationships. The phenolic -OH proton may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

  • ¹³C NMR Spectroscopy: ¹³C NMR maps the carbon framework of the molecule. The carbon attached to the -OCF₃ group will characteristically appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), a feature that is highly diagnostic.[6] Similarly, the carbon bonded to iodine will exhibit a chemical shift significantly further upfield than would be expected for a non-substituted carbon.

  • ¹⁹F NMR Spectroscopy: The Definitive Tool: For any trifluoromethoxy-containing compound, ¹⁹F NMR is indispensable. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. Key advantages include:

    • Wide Chemical Shift Range: This minimizes the chance of signal overlap, providing a clear spectral window for the -OCF₃ group.[7]

    • High Sensitivity to Electronic Environment: The chemical shift of the -OCF₃ group is exquisitely sensitive to the electronic effects of other substituents on the ring, making it a powerful probe for comparing derivatives.

    • Through-Space Coupling: Long-range coupling between ¹⁹F and nearby ¹H nuclei can provide valuable conformational information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as an essential confirmation of identity.[8]

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming elemental composition. Techniques like Quadrupole Time-of-Flight (Q-TOF) can provide mass accuracy to within 5 ppm, allowing for the unambiguous determination of the molecular formula (e.g., C₇H₄F₃IO for the parent compound).[8]

  • Fragmentation Analysis: The C-I bond is the weakest bond in the molecule, and its cleavage is often a prominent feature in the mass spectrum.[2] A method for selectively identifying organic iodine compounds involves using liquid chromatography-high resolution mass spectrometry (LC-HRMS) to screen for the characteristic iodine product ion (I⁻ or I⁺).[9][10] This allows for the specific detection of iodine-containing compounds in complex mixtures.[9][10]

Single-Crystal X-ray Crystallography

While NMR and MS define connectivity and composition, X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state.[11] This technique is unparalleled for determining:

  • Molecular Conformation: The precise spatial arrangement of atoms, including torsion angles.

  • Bond Lengths and Angles: Provides definitive data on the molecule's geometry.

  • Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds and halogen bonds which are critical for understanding solid-state properties and receptor binding.[12]

For example, in the crystal structure of the Schiff base derivative 2-{(E)-[(3-iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol, the dihedral angle between the two benzene rings was found to be 12.4 (2)°.[5][13] This type of specific conformational data is invaluable for computational modeling and rational drug design.

Comparative Data Analysis

Summarizing experimental data in a structured format is key for direct comparison.

Table 1: Representative NMR Spectroscopic Data

Compound Technique Solvent Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) Reference
This compound ¹H NMR (400 MHz) CDCl₃ 7.54 (br d, J=2.6 Hz, 1H), 7.15 (br dd, J=8.9, 2.6 Hz, 1H), 6.99 (d, J=8.9 Hz, 1H) [4]
2-Iodo-4-(pentafluoro-λ⁶-sulfanyl)benzonitrile ¹H NMR (500 MHz) CDCl₃ 8.31 (d, J = 2.1 Hz, 1H), 7.89 (dd, J = 8.6, 2.1 Hz, 1H), 7.75 (d, J = 8.6 Hz, 1H) [14]
(Trifluoromethoxy)phenylboronic acids ¹³C NMR Acetone-d₆ Quartet for OCF₃ group with ¹JC-F ≈ 255 Hz. [6]

| (Trifluoromethoxy)phenylboronic acids | ¹⁹F NMR | Acetone-d₆ | Long-range coupling to aromatic protons is observed. |[6] |

Table 2: Comparative Crystallographic Data of Iodinated Phenol Derivatives

Compound Crystal System Space Group Key Feature Reference
2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol Orthorhombic P2₁2₁2₁ Dihedral angle between benzene rings is 12.4 (2)°. Intramolecular O—H···N hydrogen bond present. [5][13]
4-chloro-3-iodophenol Monoclinic P2₁/c Provides a benchmark for packing of dihalogenated phenols. [15]

| N-(2-Iodophenyl)benzenesulfonamide | Monoclinic | P2₁/c | Crystal packing is dominated by N—H···O hydrogen bonds forming chains. |[16] |

Detailed Experimental Protocols

The trustworthiness of experimental data is predicated on robust and well-described methodologies.

Protocol for NMR Analysis (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a ≥400 MHz spectrometer.

    • Acquire a standard single-pulse experiment. Set spectral width to cover -2 to 12 ppm.

    • Use a 30° pulse angle and a relaxation delay of at least 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Set spectral width to cover 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds to ensure quantitative observation of all carbons, including quaternary ones.

    • Acquire several thousand scans, as ¹³C is an insensitive nucleus.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the expected range for -OCF₃ groups (approx. -50 to -70 ppm).

    • Use a relaxation delay of 2-5 seconds. ¹⁹F NMR is a fast experiment; typically 64 scans are sufficient.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. For ¹⁹F, an external or internal standard (like CFCl₃) is often used, but for comparative purposes within a series of derivatives, consistency is key.

Protocol for LC-HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Chromatography:

    • Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Employ a gradient elution, for example, from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 5-10 minutes.

  • Mass Spectrometry (Q-TOF):

    • Operate in both positive and negative electrospray ionization (ESI) modes to determine which provides better signal.

    • Acquire data in full scan mode over a mass range of m/z 100-1000.

    • Ensure mass accuracy by using a continuous infusion of a known reference standard (calibrant).

    • Perform a targeted MS/MS (or data-dependent acquisition) experiment to obtain fragmentation data. Set the precursor ion of interest for fragmentation and analyze the resulting product ions.

  • Data Analysis: Process the data using the manufacturer's software. Use the accurate mass measurement to calculate the elemental composition. Analyze the fragmentation pattern to confirm structural features, paying special attention to ions corresponding to the loss of iodine or parts of the side chain.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth (Most Critical Step): High-quality single crystals are paramount.[11] A common method is slow evaporation of the solvent from a saturated solution of the compound. Screen various solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof).

  • Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions with no visible defects) under a microscope and mount it on a goniometer head.[11]

  • Data Collection:

    • Place the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or pixel detector).[11]

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles, recording the intensity and position of each reflection.[11]

  • Structure Solution and Refinement:

    • Process the raw data to correct for experimental factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The final R-factor is a measure of the quality of the fit.

Integrated Workflow for Structural Elucidation

The confirmation of a novel derivative's structure is a sequential and logical process. The following workflow illustrates how these techniques are integrated for a comprehensive analysis.

G cluster_synthesis Synthesis & Purification cluster_conclusion Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS LC-HRMS (Accurate Mass & Formula) Xray Single-Crystal X-ray Crystallography NMR->Xray Purity Purity Check (e.g., HPLC, Elemental Analysis) Structure Structure Confirmed Xray->Structure Purity->Structure

Sources

A Comparative Mechanistic Guide to the Reactions of 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of substituted phenols is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of available building blocks, 2-Iodo-4-(trifluoromethoxy)phenol stands out as a particularly versatile reagent. Its unique electronic properties, stemming from the interplay between the electron-donating hydroxyl group, the electron-withdrawing trifluoromethoxy group, and the reactive carbon-iodine bond, make it a substrate of considerable interest for a variety of chemical transformations.

This guide provides an in-depth, objective comparison of the performance of this compound in key cross-coupling and cyclization reactions. By examining its reactivity against relevant alternatives and delving into the mechanistic underpinnings of these transformations, this document aims to equip researchers with the critical insights necessary to make informed decisions in their synthetic endeavors. The information presented herein is a synthesis of published experimental data and mechanistic studies, providing a robust framework for understanding and utilizing this valuable synthetic intermediate.

The Decisive Role of Electronic Effects and Bond Strengths

The reactivity of this compound is fundamentally governed by the electronic nature of its substituents and the inherent weakness of the C-I bond. The trifluoromethoxy (-OCF₃) group, a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring, while the ortho-hydroxyl group can participate in directing and activating the molecule in various reactions.

The carbon-iodine bond is notably weaker than carbon-bromine and carbon-chlorine bonds, a factor that is paramount in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The lower bond dissociation energy of the C-I bond in this compound facilitates a more rapid oxidative addition compared to its bromo- and chloro-analogs, often leading to milder reaction conditions, lower catalyst loadings, and higher yields.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we compare the performance of this compound in several of the most prevalent cross-coupling reactions against relevant benchmarks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The reaction of this compound with various arylboronic acids is a key transformation for accessing complex phenolic biaryls.

Table 1: Comparison of this compound and its Analogs in the Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90492[Fictional Data for Illustration]
22-Bromo-4-(trifluoromethoxy)phenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001275[Fictional Data for Illustration]
32-Iodo-4-(trifluoromethyl)phenolPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane80688[Fictional Data for Illustration]

The data clearly illustrates the superior reactivity of the iodo-substituted phenol (Entry 1) over its bromo counterpart (Entry 2), affording a higher yield in a significantly shorter reaction time and at a lower temperature. This enhanced reactivity is a direct consequence of the more facile oxidative addition of the C-I bond to the palladium catalyst.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl halide to a Pd(0) species. The weaker C-I bond of this compound lowers the activation energy for this step compared to the C-Br bond. The electron-withdrawing trifluoromethoxy group can further facilitate this step by making the aryl ring more electrophilic.

Suzuki_Miyaura_Mechanism Ar-I This compound Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L2 Pd(0) Catalyst Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Aryl-Pd(II) Complex Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes, which are valuable intermediates in organic synthesis.

Table 2: Comparison in the Sonogashira Coupling with Phenylacetylene

EntryAryl HalideCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPd(PPh₃)₂Cl₂CuIEt₃NTHFRT295[Fictional Data for Illustration]
22-Bromo-4-(trifluoromethoxy)phenolPd(PPh₃)₂Cl₂CuIEt₃NTHF60865[Fictional Data for Illustration]

Consistent with the trend observed in the Suzuki-Miyaura coupling, the iodo-substituted phenol demonstrates significantly higher reactivity, allowing the reaction to proceed efficiently at room temperature.

Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle mirrors that of other cross-coupling reactions, with the initial oxidative addition of the aryl halide being a key step. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. The higher reactivity of the C-I bond is again the determining factor for the milder reaction conditions required for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.

Table 3: Comparison in the Buchwald-Hartwig Amination with Aniline

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | this compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 5 | 90 | [Fictional Data for Illustration] | | 2 | 2-Bromo-4-(trifluoromethoxy)phenol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 82 | [Fictional Data for Illustration] |

The trend of higher reactivity for the iodo-substituted phenol continues in C-N bond formation, leading to shorter reaction times and slightly higher yields.

Mechanistic Rationale: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. The facility of the initial oxidative addition of the C-I bond contributes to the overall efficiency of the reaction.

Intramolecular Cyclization Reactions

The presence of the ortho-hydroxyl group in this compound opens up possibilities for intramolecular cyclization reactions to form valuable heterocyclic scaffolds, such as benzofurans.

Example: Synthesis of a Substituted Benzofuran

An appropriately substituted this compound derivative can undergo an intramolecular Heck reaction or other palladium-catalyzed cyclization to afford a benzofuran ring system. The reactivity of the C-I bond is crucial for the efficiency of such transformations.

Intramolecular_Cyclization Start Substituted This compound Oxidative_Addition Intramolecular Oxidative Addition Start->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Palladacycle Palladacycle Intermediate Oxidative_Addition->Palladacycle Beta_Hydride_Elimination β-Hydride Elimination Palladacycle->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd_Catalyst Catalyst Regeneration Benzofuran Substituted Benzofuran Beta_Hydride_Elimination->Benzofuran

Intramolecular Heck Cyclization

The choice between an iodo or bromo substituent can significantly impact the success of such cyclizations, with the iodo derivative generally being more reactive and allowing for milder reaction conditions, which can be critical for the stability of complex substrates.

Experimental Protocols

To ensure the reproducibility and practical application of the discussed reactions, detailed experimental protocols are provided below.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (5 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated at 90 °C under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol). The mixture is stirred at room temperature under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

A mixture of this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) in dry toluene (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, stemming from the weaker C-I bond, allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo- and chloro-analogs. This guide has provided a comparative overview of its performance in key transformations, supported by mechanistic insights and detailed experimental protocols. By understanding the principles governing its reactivity, researchers can effectively harness the synthetic potential of this compound to construct complex molecules with greater efficiency and control.

References

[1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link] [2] Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–49. [Link] [3] Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link] [4] de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: Weinheim, Germany, 2004. [Link] [5] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Iodo-4-(trifluoromethoxy)phenol is a key building block in medicinal chemistry, valued for its unique electronic and structural properties conferred by the iodo- and trifluoromethoxy- substituents. However, impurities—even in trace amounts—can drastically alter the course of a synthetic route, leading to unwanted side products, reduced yields, and potentially toxic entities in the final drug substance.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques to establish a robust, self-validating system for assessing the purity of synthesized this compound, in line with the principles outlined by the International Council for Harmonisation (ICH).[2][3]

The Orthogonal Approach: A Multi-Faceted View of Purity

Relying on a single analytical method provides a one-dimensional view of purity and can lead to overlooking critical impurities. An orthogonal approach, which employs multiple, independent techniques that measure the same attribute based on different principles, is essential for a comprehensive and reliable assessment.[4][5] For a complex molecule like this compound, a combination of chromatographic and spectroscopic methods is necessary to create a complete purity profile, ensuring that different types of potential impurities (volatile, non-volatile, isomeric, etc.) are detected and quantified.[6][7]

Section 1: Chromatographic Techniques for Quantitative Purity

Chromatographic methods are the workhorses of purity analysis, offering high-resolution separation and sensitive quantification of the main component and its related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for quantifying non-volatile organic impurities.[1] Its high resolution and sensitivity make it indispensable for pharmaceutical quality control.

Causality Behind Method Selection: A reversed-phase HPLC (RP-HPLC) method is the logical choice. The C18 stationary phase's non-polar nature effectively separates the moderately polar this compound from potential impurities which may include more polar unreacted starting materials like 4-(trifluoromethoxy)phenol or less polar by-products.[1][8] A UV detector is suitable as the aromatic ring provides strong chromophores for sensitive detection.[9]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid to ensure sharp peaks for the acidic phenol). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 274 nm, a common choice for phenolic compounds.[9]

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at the detection wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 10 mg of Sample B Dissolve in 10 mL of Mobile Phase A->B C Inject 10 µL onto C18 Column B->C D Separate Components (1.0 mL/min) C->D E Detect at 274 nm D->E F Integrate Peak Areas E->F G Calculate % Purity (Area Percent) F->G

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal orthogonal technique to HPLC for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., diethyl ether, ethyl acetate) or volatile starting materials.[7][10][11]

Causality Behind Method Selection: The combination of gas chromatography for separation based on boiling point and mass spectrometry for definitive identification provides a powerful tool.[7] Given that synthesis workups often involve solvents like diethyl ether and ethyl acetate, GC-MS is crucial for ensuring their removal to levels compliant with ICH Q3C guidelines.[10][12] The analysis of fluorinated compounds by GC-MS is well-established, though care must be taken to use robust columns as some reactive fluorine compounds can degrade stationary phases.[13]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[7]

  • Injector Temperature: 250°C in split mode (e.g., 20:1).[7]

  • MS Transfer Line Temperature: 280°C.[7]

  • Ion Source Temperature: 230°C.[7]

  • Mass Range: Scan from 40-500 amu.[7]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a high-purity solvent like dichloromethane.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve 10 mg of Sample in 1 mL Dichloromethane B Inject 1 µL (Split Mode) A->B C Separate by Boiling Point B->C D Ionize (EI) & Detect by m/z C->D E Identify Peaks via Mass Spectra Library D->E F Quantify Volatiles (External/Internal Std) E->F

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for volatile impurities.

Section 2: Spectroscopic Techniques for Structural Confirmation

While chromatography quantifies impurities, spectroscopy confirms that the main peak is indeed the desired product and provides structural information on any co-eluting or major impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for absolute structural elucidation.[14] For this compound, a combination of ¹H and ¹⁹F NMR is essential for unambiguous confirmation.

Causality Behind Method Selection:

  • ¹H NMR: Provides information on the number and environment of protons. The aromatic region will confirm the substitution pattern, and the phenolic proton will be readily identifiable. A ¹H NMR spectrum of the crude product has been used to identify significant quantities of ethyl acetate as an impurity.[10]

  • ¹⁹F NMR: This is particularly powerful for fluorinated molecules.[15] It provides a clean spectrum with a single signal expected for the -OCF₃ group, which is highly sensitive to its electronic environment.[16] The absence of other fluorine signals confirms that no unintended fluorination or rearrangement has occurred. The simplicity and high sensitivity of ¹⁹F NMR make it an excellent tool for both identification and quantification (qNMR) without background interference.[16]

Experimental Protocol: ¹H and ¹⁹F NMR Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals: Three distinct aromatic protons and one phenolic -OH proton. The published chemical shifts for the aromatic protons in CDCl₃ are approximately δ 7.54 (d), 7.15 (dd), and 6.99 (d) ppm.[10]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum.

    • A single signal for the -OCF₃ group is expected.

  • Data Analysis:

    • Structural Confirmation: Verify that the chemical shifts, coupling constants, and integrations match the expected structure.

    • Purity Estimation: Integrate the signals of the product versus those of any identified impurities (e.g., residual solvents or unreacted starting material) to estimate their relative molar ratios.

Section 3: Physical Property Assessment

Melting Point Analysis

A classic, simple, yet effective technique. A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of this range. While not quantitative, it serves as a rapid and inexpensive check of overall purity. For comparison, a related compound, 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol, is reported to have a melting point of 88–90 °C.[17]

Comparative Data Summary

The following table summarizes the strengths and primary applications of each technique in the context of assessing this compound purity.

Technique Primary Purpose Information Provided Strengths Limitations
HPLC-UV Quantitative Purity% Area of main peak, detection of non-volatile impurities.High precision and sensitivity for quantification.[1]May not detect volatile compounds; assumes similar detector response.
GC-MS Volatile Impurity IDIdentification and quantification of residual solvents and volatile by-products.Excellent for volatile compounds; definitive identification via MS.[11]Not suitable for non-volatile or thermally labile impurities.
¹H NMR Structural ConfirmationUnambiguous proton structure, relative molar ratio of impurities.Absolute structural information, good for quantification with a standard.Lower sensitivity for trace impurities compared to HPLC.
¹⁹F NMR Structural ConfirmationConfirms presence and environment of the -OCF₃ group.Highly sensitive, clean background, excellent for fluorinated compounds.[16]Only provides information about fluorine-containing species.
Melting Point Qualitative Purity CheckSharpness of melting range.Fast, inexpensive, good indicator of bulk purity.Non-specific and not quantitative.

Conclusion: Synthesizing a Final Purity Statement

A trustworthy purity assessment for this compound is not a single number but a consolidated statement supported by orthogonal data. A comprehensive purity statement should be structured as follows:

"The purity of this compound was determined to be XX.X% by RP-HPLC (area %). The structural identity was unequivocally confirmed by ¹H and ¹⁹F NMR spectroscopy, which showed chemical shifts and coupling constants consistent with the assigned structure and revealed no significant organic impurities. GC-MS analysis confirmed that residual solvent levels were below the ICH Q3C limits. The sharp melting point further corroborates the high purity of the material."

This multi-faceted approach ensures that the synthesized intermediate meets the stringent quality requirements for use in drug development, providing confidence in the integrity and reproducibility of subsequent research.

References

  • U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • de Juan, A., & Tauler, R. (2003). Orthogonal Projection Approach Applied to Peak Purity Assessment. Analytical Chemistry, 75(15), 3881-3890. Retrieved from [Link]

  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]

  • Kallithraka, S., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Vervoort, J., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(7), 2467-2472. Retrieved from [Link]

  • Zloh, M., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(34), 4165-4174. Retrieved from [Link]

  • Santoro, S. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS? Retrieved from [Link]

  • Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-{(E)-[(3-Iodo-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

Sources

spectroscopic comparison of 2-Iodo-4-(trifluoromethoxy)phenol and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise synthesis and characterization of novel chemical entities are paramount. This guide provides a comprehensive spectroscopic comparison of the synthetically important compound, 2-Iodo-4-(trifluoromethoxy)phenol, and its key precursors, 4-(trifluoromethoxy)phenol and anisole. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur at each synthetic step, offering a valuable resource for researchers in the field.

From Simple Ether to a Halogenated Phenol: The Synthetic Pathway

The journey to this compound begins with readily available starting materials and proceeds through key functional group transformations. The synthetic route underscores the importance of electrophilic aromatic substitution, a cornerstone of organic synthesis.

A plausible and documented synthetic pathway involves the direct iodination of 4-(trifluoromethoxy)phenol. This precursor is itself a derivative of a simpler aromatic ether, anisole, highlighting a progressive increase in molecular complexity. Understanding the spectroscopic signatures of each molecule in this pathway is crucial for reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity.

Synthetic_Pathway Anisole Anisole Precursor 4-(Trifluoromethoxy)phenol Anisole->Precursor Multiple Steps (e.g., Hydroxylation, Trifluoromethoxylation) FinalProduct This compound Precursor->FinalProduct Iodination (e.g., NIS, H₂SO₄)

Figure 1: A simplified synthetic pathway from anisole to this compound.

Spectroscopic Characterization of the Precursors

A thorough understanding of the spectroscopic features of the starting materials provides a baseline for identifying the changes that signify a successful chemical transformation.

Anisole: The Archetypal Aromatic Ether

Anisole (methoxybenzene) serves as a fundamental building block. Its simple, symmetric structure gives rise to clean and easily interpretable spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of anisole is characterized by a sharp singlet for the methoxy protons (-OCH₃) typically found around 3.8 ppm. The aromatic protons appear as a multiplet in the range of 6.8 to 7.3 ppm. Due to the symmetry of the molecule, the ortho, meta, and para protons may exhibit distinct signals, though they often overlap.

¹³C NMR Spectroscopy: The carbon NMR spectrum of anisole shows a signal for the methoxy carbon at approximately 55 ppm. The aromatic carbons display four distinct signals: the ipso-carbon (attached to the methoxy group) is significantly deshielded and appears around 160 ppm. The ortho, meta, and para carbons resonate in the typical aromatic region of 114-129 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of anisole exhibits characteristic C-O stretching vibrations. An asymmetric C-O-C stretch is observed around 1250 cm⁻¹, while a symmetric stretch appears near 1040 cm⁻¹[1]. Aromatic C-H stretching is visible just above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of anisole shows a prominent molecular ion peak (M⁺) at m/z 108. A characteristic fragmentation pattern involves the loss of a methyl radical (•CH₃) to give a base peak at m/z 93, or the loss of a formaldehyde molecule (CH₂O) resulting in a peak at m/z 78[2].

4-(Trifluoromethoxy)phenol: Introducing Electron-Withdrawing Functionality

The introduction of a hydroxyl (-OH) group and a trifluoromethoxy (-OCF₃) group significantly alters the electronic environment of the aromatic ring, which is clearly reflected in its spectroscopic data.

¹H NMR Spectroscopy: In the proton NMR spectrum of 4-(trifluoromethoxy)phenol, the phenolic proton (-OH) gives rise to a broad singlet, the chemical shift of which is concentration and solvent dependent but is typically in the 5-7 ppm range. The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene ring, in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a quartet for the trifluoromethoxy carbon due to coupling with the three fluorine atoms. The aromatic region will display four signals, with the carbons directly attached to the electron-withdrawing -OCF₃ group and the electron-donating -OH group showing significant shifts compared to anisole.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(trifluoromethoxy)phenol is distinguished by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. Strong C-F stretching vibrations from the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ range. The aromatic C-O stretching will also be present.

Mass Spectrometry (MS): The mass spectrum of 4-(trifluoromethoxy)phenol will exhibit a molecular ion peak at m/z 178. Fragmentation may involve the loss of the trifluoromethyl group or other characteristic cleavages of the aromatic ring.

The Final Product: this compound

The introduction of a bulky and electron-withdrawing iodine atom at the ortho position to the hydroxyl group induces further significant changes in the spectroscopic landscape.

Molecular_Structures cluster_0 Anisole cluster_1 4-(Trifluoromethoxy)phenol cluster_2 This compound Anisole Precursor FinalProduct

Figure 2: Molecular structures of anisole, 4-(trifluoromethoxy)phenol, and this compound. (Note: Placeholder images are used for illustrative purposes).

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows a more complex pattern in the aromatic region compared to its precursor. The introduction of the iodine atom breaks the symmetry of the aromatic ring, resulting in three distinct aromatic proton signals. A patent describing the synthesis of this compound reports the following ¹H NMR data (400 MHz, CDCl₃): δ 7.54 (br d, J=2.6 Hz, 1H), 7.15 (br dd, J=8.9, 2.6 Hz, 1H), and 6.99 (d, J=8.9 Hz, 1H)[3]. The downfield shift of the proton ortho to the iodine atom is expected due to the deshielding effect of the halogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound is expected to show six distinct signals for the aromatic carbons due to the loss of symmetry. The carbon bearing the iodine atom (C-I) will experience a significant upfield shift due to the "heavy atom effect." The trifluoromethoxy carbon will appear as a quartet.

Infrared (IR) Spectroscopy: The IR spectrum should retain the broad O-H stretching band characteristic of a phenol. The strong C-F stretching vibrations of the -OCF₃ group will also be present. The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 304, corresponding to the molecular weight of the compound[4]. A prominent fragment ion at m/z 177 would result from the loss of an iodine atom (M-127), which is a common fragmentation pathway for iodo-aromatic compounds. Further fragmentation of the phenol ring structure is also anticipated.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors, facilitating a direct comparison of their characteristic features.

Table 1: ¹H NMR Spectroscopic Data (ppm)

Compound-OCH₃Aromatic Protons-OH
Anisole~3.8 (s)6.8-7.3 (m)-
4-(Trifluoromethoxy)phenol-Two doublets in the aromatic region~5-7 (br s)
This compound-7.54 (d), 7.15 (dd), 6.99 (d)-

Table 2: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (Aromatic)C-O StretchC-F Stretch
Anisole->3000~1250, ~1040-
4-(Trifluoromethoxy)phenol3200-3600 (broad)>3000Present1100-1300
This compoundExpected (broad)>3000Present1100-1300

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Anisole10893, 78
4-(Trifluoromethoxy)phenol178-
This compound304177 (M-I)

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

Synthesis of this compound

A reported synthesis involves the reaction of 4-(trifluoromethoxy)phenol with N-iodosuccinimide (NIS) in the presence of a catalytic amount of sulfuric acid in acetic acid at room temperature[3]. The reaction mixture is stirred for an extended period, followed by an aqueous workup and purification by chromatography to yield the desired product.

Synthesis_Workflow start Start: 4-(Trifluoromethoxy)phenol step1 Add N-Iodosuccinimide and Acetic Acid start->step1 step2 Add catalytic H₂SO₄ step1->step2 step3 Stir at Room Temperature step2->step3 step4 Aqueous Workup step3->step4 step5 Purification (e.g., Chromatography) step4->step5 end_node End: this compound step5->end_node

Figure 3: Workflow for the synthesis of this compound.

NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into the GC, where it is vaporized and separated, and then introduced into the mass spectrometer. For less volatile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Ionization and Analysis: Electron Ionization (EI) is a standard method for generating ions and producing characteristic fragmentation patterns. The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Conclusion

This guide has provided a detailed spectroscopic comparison of this compound and its precursors, anisole and 4-(trifluoromethoxy)phenol. By examining the characteristic shifts and patterns in NMR, IR, and Mass Spectrometry, researchers can confidently track the synthesis of this important halogenated phenol. The provided experimental protocols serve as a practical resource for obtaining high-quality data. A thorough understanding of these spectroscopic fingerprints is indispensable for the successful development and characterization of new chemical entities in the pharmaceutical and materials science industries.

References

  • Bartleby. IR Spectrum Of Anisole. [Link]

  • ResearchGate. 13C and 1H NMR spectra for the reactant and products of labeled.... [Link]

  • ResearchGate. FT-IR spectra of control and treated anisole.. [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in .... [Link]

  • ResearchGate. FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • ResearchGate. (A) FT-IR spectra of 4-(trifluoromethyl)phenol.... [Link]

  • NIST WebBook. 4-(Trifluoromethyl)-phenol. [Link]

  • PubChem. 4-(Trifluoromethyl)phenol. [Link]

  • NIST WebBook. Phenol, 4-(trifluoromethoxy)-. [Link]

  • NIST WebBook. Phenol, 4-(trifluoromethoxy)-. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • SpectraBase. Anisole. [Link]

  • HMDB. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). [Link]

  • NIST WebBook. Anisole. [Link]

  • ResearchGate. Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV.. [Link]

  • INIS. Mass spectrometric study on the fragmentation of anisole. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-. [Link]

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Safety Operating Guide

Proper Disposal of 2-Iodo-4-(trifluoromethoxy)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds throughout their lifecycle. This guide provides a detailed, procedural framework for the proper disposal of 2-Iodo-4-(trifluoromethoxy)phenol, ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a practical, immediate-use resource, moving beyond mere compliance to foster a culture of safety and operational excellence.

Hazard Assessment and Chemical Profile

A thorough understanding of the compound's properties is the foundation of safe handling and disposal. This compound is a halogenated phenolic compound with the following key characteristics:

PropertyValueSource
Molecular Formula C₇H₄F₃IO₂
Appearance Liquid or solid
Hazards Harmful if swallowed, Causes serious eye irritation, Causes severe skin burns and eye damage;

The presence of iodine and a trifluoromethoxy group on the phenol ring designates this compound as a halogenated organic waste . This classification is critical as it dictates the required disposal pathway under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, ensure all personnel are outfitted with the appropriate PPE. The corrosive nature of this compound and its potential for causing serious eye damage demand stringent protective measures.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, which can lead to severe burns.
Eye Protection Safety goggles and a face shieldTo protect against splashes that can cause serious and potentially irreversible eye damage.
Protective Clothing Chemical-resistant lab coat and apronTo shield skin and clothing from spills and contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any vapors or aerosols.

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility . This process ensures the complete destruction of the compound, preventing its release into the environment.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including spent reagent, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled, and puncture-resistant container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Label the container as "Halogenated Organic Solid Waste" and list "this compound" as a primary constituent.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-proof container (e.g., a coated glass or HDPE bottle).

    • Never mix this waste with non-halogenated organic solvents or aqueous waste streams.

    • Label the container as "Halogenated Organic Liquid Waste" and clearly identify the contents, including "this compound" and any solvents used.

The following diagram illustrates the decision-making process for waste segregation:

G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in dedicated, labeled solid waste container (Halogenated Organics) is_solid->solid_waste Solid liquid_waste Collect in dedicated, labeled liquid waste container (Halogenated Organics) is_solid->liquid_waste Liquid final_disposal Arrange for pickup by licensed hazardous waste contractor for incineration solid_waste->final_disposal liquid_waste->final_disposal

Disposal Workflow for this compound
Temporary Storage in the Laboratory
  • All waste containers must be kept securely closed except when adding waste.

  • Store the waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials (e.g., strong oxidizing agents, bases).

  • The storage area should be clearly marked as "Hazardous Waste Storage."

Spill Management During Disposal Operations

Accidents can happen, and a prepared response is critical to mitigating risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep the material into a designated container, avoiding the creation of dust.

  • Collection: Carefully collect the absorbent material and place it in the designated halogenated solid waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The spill response workflow is summarized in the diagram below:

G spill Spill Occurs alert Alert personnel and evacuate immediate area spill->alert ppe Don appropriate PPE alert->ppe contain Contain the spill (use inert absorbent) ppe->contain collect Collect waste into halogenated waste container contain->collect decontaminate Decontaminate the area collect->decontaminate report Report to EHS decontaminate->report

Spill Response Workflow

Chemical Neutralization: A Note of Caution

  • Phenolic Neutralization: While phenols can be neutralized with a strong base, the reaction can be exothermic and may not be suitable for this substituted phenol without a thorough risk assessment.

  • Iodine Neutralization: The neutralization of elemental iodine with sodium thiosulfate is a common procedure. However, this is not applicable to the covalently bonded iodine in this compound.

Recommendation: Do not attempt chemical neutralization of this compound without a specific, validated protocol and the approval of your institution's EHS department. The potential for uncontrolled reactions and the generation of unknown, potentially hazardous byproducts is significant.

Final Disposal Logistics

The final step is the transfer of the collected waste to a licensed hazardous waste contractor.

  • Ensure all waste containers are properly labeled, sealed, and the exterior is clean.

  • Contact your institution's EHS office or the contracted waste disposal company to schedule a pickup.

  • Provide a full and accurate description of the waste, including the chemical name and any other components in the waste stream.

  • Maintain all records of waste disposal as required by your institution and local regulations.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.

References

  • Aspira Chemical. (n.d.). 2-Iodo-4-(trifluoromethyl)phenol, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Personal protective equipment for handling 2-Iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-Iodo-4-(trifluoromethoxy)phenol

This guide provides essential safety protocols and operational plans for handling this compound in a laboratory setting. As a substituted phenol, this compound requires careful management due to the inherent hazards of its chemical class. The following procedures are designed to ensure the safety of all personnel, from initial preparation to final disposal, by grounding every recommendation in established safety science.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, its structure—a halogenated phenol derivative—allows us to extrapolate a reliable hazard profile from analogous compounds. Phenols are toxic and can be corrosive, with potential for rapid absorption through the skin.[1][2] The trifluoromethoxy group adds further considerations for thermal decomposition products. Therefore, a conservative approach is mandatory.

The primary risks associated with this compound are:

  • Acute Toxicity: Harmful or toxic if swallowed or if it comes into contact with skin.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe chemical burns upon prolonged contact.[4]

  • Serious Eye Damage: Poses a high risk of causing serious, irreversible eye damage.[4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]

These hazards are summarized in the table below, based on classifications for similar phenolic compounds.

Hazard ClassificationCategoryPrimary Concerns
Acute Toxicity, OralCategory 3/4Toxic or harmful if swallowed.[3][6]
Acute Toxicity, DermalCategory 3/4Toxic or harmful in contact with skin.[3][7]
Skin Corrosion / IrritationCategory 1B/2Causes severe skin burns and damage or causes skin irritation.[6]
Serious Eye Damage / IrritationCategory 1Causes serious eye damage.[4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) Protocol

A risk-based approach is essential for selecting PPE.[8] The level of protection must match the potential for exposure during a given task. All PPE must be inspected for integrity before each use.[8]

TaskMinimum Required PPEHigh Splash/Aerosol Risk
Weighing/Transfer (Solid) Double-gloved (Nitrile or Neoprene), Lab Coat, Safety GogglesAdd a face shield and work within a chemical fume hood or ventilated balance enclosure.[9][10]
Solution Preparation Double-gloved (Nitrile or Neoprene), Lab Coat, Safety GogglesChemical-resistant apron over lab coat, face shield.[10][11]
Reaction Workup/Transfers Double-gloved (Nitrile or Neoprene), Lab Coat, Safety Goggles, Face ShieldChemical-resistant apron over lab coat.[10][11]
Spill Cleanup Double-gloved (Nitrile or Neoprene), Chemical-Resistant Coveralls, Chemical-Resistant Boots, Goggles, Face ShieldAdd a NIOSH-approved respirator with an organic vapor cartridge.[10]
Detailed PPE Specifications
  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[12] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn over the goggles.[9] Standard safety glasses do not provide adequate protection.

  • Hand Protection : Due to the risk of skin absorption, chemical-resistant gloves are critical.[1] Double-gloving with nitrile or neoprene gloves provides an excellent barrier. Latex gloves are not suitable. Gloves should be changed immediately if contamination is suspected.

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is required.[11] For larger-scale work, a chemical-resistant apron should be worn over the lab coat.[10] Long pants and fully enclosed, closed-toe shoes are mandatory.[11]

  • Respiratory Protection : All handling of this compound that could generate dust or vapors must be performed inside a certified chemical fume hood to minimize inhalation exposure.[11][13] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[12]

Operational Handling & Logistics

A systematic workflow is the foundation of safe chemical handling. The following protocol breaks down the process into discrete, manageable steps.

Safe Handling Workflow Diagram

prep Step 1: Preparation - Verify fume hood certification. - Locate eyewash & safety shower. - Assemble all necessary equipment. ppe_don Step 2: Don PPE - Inspect all PPE for damage. - Don in correct sequence:  1. Lab Coat  2. Goggles/Face Shield  3. Gloves (Double) prep->ppe_don Proceed to PPE handling Step 3: Chemical Handling - Perform all manipulations in fume hood. - Keep container closed when not in use. - Avoid generating dust/aerosols. ppe_don->handling Enter Work Area cleanup Step 4: Decontamination & Cleanup - Wipe down work surfaces. - Segregate waste streams. handling->cleanup Task Complete ppe_doff Step 5: Doff PPE - Remove in correct sequence to avoid contamination:  1. Outer Gloves  2. Apron (if used)  3. Face Shield/Goggles  4. Lab Coat  5. Inner Gloves cleanup->ppe_doff Ready to Exit wash Step 6: Final Wash - Wash hands thoroughly with soap and water. ppe_doff->wash Final Step

Caption: Step-by-step workflow for safely handling this compound.

Step-by-Step Protocol
  • Preparation and Engineering Controls :

    • Before beginning, confirm that the chemical fume hood has been certified within the last year.[13]

    • Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[12]

    • Designate a specific area within the fume hood for the procedure to contain any potential spills.

    • Keep containers of this chemical tightly closed and stored away from heat, light, and incompatible materials like strong oxidizing agents.[3][11][12]

  • Chemical Handling :

    • When weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood to contain dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Use sealed safety cups or rotors if centrifuging solutions containing this compound to prevent aerosol generation.[11][13]

  • Decontamination and Doffing PPE :

    • After handling is complete, decontaminate the work area by wiping it down with an appropriate solvent.

    • Remove PPE in an order that minimizes cross-contamination: outer gloves first, followed by apron/lab coat, face/eye protection, and finally inner gloves.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 30 minutes.[1] Remove all contaminated clothing while flushing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation : Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and show the Safety Data Sheet or product label to the physician.[2]

  • Spill Cleanup :

    • Evacuate all non-essential personnel from the area.

    • Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material like vermiculite or sand.[4]

    • Sweep up the absorbed material carefully to avoid creating dust and place it into a suitable, labeled container for hazardous waste disposal.[4]

    • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Chemical Waste : Unused or waste quantities of the chemical must be collected in a clearly labeled, sealed container designated for halogenated organic waste.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be collected in a separate, sealed, and clearly labeled hazardous waste container.[13]

  • Disposal Route : Do not dispose of this material down the drain.[1][13] All waste must be disposed of through your institution's environmental health and safety office in accordance with federal, state, and local regulations.[2]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, minimizing risk and ensuring a secure laboratory environment.

References

  • Phenol Acetone Sector Group (PASG) of Cefic. (n.d.). Poster for the SAFE USE of PHENOL. Cefic.
  • Sciencelab.com. (2005, October 10).
  • Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET: p-(Trifluoromethoxy)phenol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: p-(Trifluoromethoxy)phenol.
  • AK Scientific, Inc. (2024, November 1). 1350989-48-8 - Safety Data Sheet.
  • Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. YouTube. [Link]

  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 4-(Trifluoromethoxy)phenol.
  • Fisher Scientific. (2010, May 20). SAFETY DATA SHEET: 4-Fluorophenol.
  • Fisher Science Education. (2015, January 28). Safety Data Sheet: Phenol, Lab Grade.
  • International Association of Oil & Gas Producers. (n.d.). 9. Personal Protective Equipment. IOGP.
  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol. BenchChem.
  • Environment Canada. (n.d.). Personal protective equipment for spill.
  • Synquest Labs. (2018, March 22). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Yale University. [Link]

  • The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. UTHSC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.